molecular formula C7H10N2O B1529793 2-(5-Aminopyridin-2-yl)ethan-1-ol CAS No. 1552277-17-4

2-(5-Aminopyridin-2-yl)ethan-1-ol

Cat. No.: B1529793
CAS No.: 1552277-17-4
M. Wt: 138.17 g/mol
InChI Key: SLVOBTPSBMJFII-UHFFFAOYSA-N
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Description

2-(5-Aminopyridin-2-yl)ethan-1-ol (CID 57886693) is a valuable heterocyclic building block with the molecular formula C 7 H 10 N 2 O and a molecular weight of 138.17 g/mol . This compound features a pyridine ring system substituted with an amino group and an ethanol chain, a structure common in the development of pharmacologically active molecules . As a chemical intermediate, its primary research application lies in medicinal chemistry and drug discovery, particularly in the synthesis of more complex molecules that may act as enzyme inhibitors or receptor ligands. Researchers value this compound for its two functional groups, which allow for further chemical modifications. The aromatic amine can undergo diazotization or serve as a coupling partner in metal-catalyzed cross-coupling reactions, while the alcohol group can be alkylated or used to form esters and ethers. This versatility makes it a useful scaffold for constructing compound libraries. WARNING: This product is intended for research and development purposes only. It is strictly not for human or veterinary diagnostic, therapeutic, or any other clinical use. It is not intended for household or personal use. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-aminopyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-6-1-2-7(3-4-10)9-5-6/h1-2,5,10H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVOBTPSBMJFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(5-Aminopyridin-2-yl)ethanol CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and applications of 2-(5-Aminopyridin-2-yl)ethanol , a specialized heterocyclic building block.

Chemical Identity & Core Profile[1][2][3][4][5][6][7]

2-(5-Aminopyridin-2-yl)ethanol is a bifunctional pyridine derivative featuring a primary amine at the C5 position and a hydroxyethyl group at the C2 position. This specific substitution pattern renders it a high-value scaffold in medicinal chemistry, particularly for fragment-based drug design (FBDD) and the synthesis of PROTAC linkers where precise exit vectors are critical.

Nomenclature & Identifiers
Identifier TypeValue
Primary Name 2-(5-Aminopyridin-2-yl)ethanol
CAS Number 1552277-17-4
IUPAC Name 2-(5-Aminopyridin-2-yl)ethan-1-ol
CA Index Name 2-Pyridineethanol, 5-amino-
Synonyms 5-Amino-2-pyridineethanol; 6-(2-Hydroxyethyl)pyridin-3-amine; 5-Amino-2-(2-hydroxyethyl)pyridine
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
SMILES NC1=CN=C(CCO)C=C1
InChI Key Derived from structure:[1][2][3]InChI=1S/C7H10N2O/c8-6-1-2-7(9-5-6)3-4-10/h1-2,5,10H,3-4,8H2
Physicochemical Properties (Predicted)
PropertyValueContext
Appearance Pale yellow to brown solidTypical for aminopyridines due to oxidation sensitivity.
Boiling Point ~325°C (at 760 mmHg)High polarity due to H-bonding (OH + NH₂).
pKa (Pyridine N) ~5.5 - 6.0The 5-amino group is electron-donating, slightly increasing basicity compared to pyridine.
pKa (Aniline NH₂) ~3.5 - 4.0Weakly basic; typically non-protonated at physiological pH.
Solubility DMSO, Methanol, EthanolModerate water solubility; poor in non-polar solvents (Hexane).

Synthesis & Manufacturing Logic

The synthesis of 2-(5-Aminopyridin-2-yl)ethanol is typically achieved via the reduction of its nitro-precursor. This approach avoids the handling of unstable amino-intermediates until the final step.

Retrosynthetic Analysis

The core strategy relies on constructing the pyridine ring or modifying a pre-existing 2-methyl-5-nitropyridine scaffold. The most robust pathway involves the condensation of the hydroxyethyl side chain followed by nitro group reduction.

Primary Synthesis Pathway (Nitro Reduction)

Precursor: 2-(5-Nitropyridin-2-yl)ethanol (CAS: 1260740-65-5 )[3]

Step 1: Formation of the Nitro-Alcohol Intermediate

  • Reagents: 2-Methyl-5-nitropyridine + Paraformaldehyde.

  • Conditions: High temperature/pressure or catalytic base (e.g., DMSO, 100°C).

  • Mechanism: Aldol-like condensation at the activated methyl group (acidic protons due to electron-deficient pyridine ring).

Step 2: Selective Reduction

  • Reagents: H₂ (gas) + Pd/C (10%) or Fe/NH₄Cl (for chemoselectivity).

  • Solvent: Methanol or Ethanol.

  • Protocol:

    • Dissolve 2-(5-nitropyridin-2-yl)ethanol in MeOH.

    • Add 10 mol% Pd/C catalyst under inert atmosphere (N₂).

    • Introduce H₂ (balloon or 1-3 atm pressure).

    • Stir at RT for 4-12 hours until TLC indicates consumption of starting material.

    • Filter through Celite to remove catalyst.

    • Concentrate in vacuo to yield the crude amine.

SynthesisPathway Start 2-Methyl-5-nitropyridine (Starting Material) Step1 Condensation (Paraformaldehyde, DMSO, Heat) Start->Step1 Inter 2-(5-Nitropyridin-2-yl)ethanol (CAS: 1260740-65-5) Step1->Inter Step2 Reduction (H2, Pd/C, MeOH) Inter->Step2 Final 2-(5-Aminopyridin-2-yl)ethanol (CAS: 1552277-17-4) Step2->Final

Figure 1: Synthetic route from commercially available 2-methyl-5-nitropyridine to the target amino-alcohol.

Applications in Drug Discovery[2][8][10]

This compound serves as a versatile "linchpin" in medicinal chemistry, offering two distinct attachment points with orthogonal reactivity.

Fragment-Based Drug Design (FBDD)
  • Role: The pyridine nitrogen acts as a hydrogen bond acceptor, while the primary amine (donor) and hydroxyl group (donor/acceptor) allow for precise probing of binding pockets.

  • Vector Exploration: The ethylene linker provides flexibility, allowing the hydroxyl group to reach residues that are 2-3 carbons away from the aromatic core.

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation.

  • Utility: The hydroxyethyl group can be converted to a leaving group (tosylate/mesylate) or oxidized to an aldehyde for reductive amination, extending the linker chain.

  • Warhead Attachment: The 5-amino group is highly nucleophilic and can be coupled to E3 ligase ligands (e.g., Thalidomide derivatives) or the protein of interest (POI) ligand.

Functional Group Transformations
MoietyReactivity PotentialTypical Transformation
5-Amino Group Nucleophilic AttackAmide coupling, Sulfonylation, Reductive Amination.
2-Hydroxyethyl Alcohol ReactivityOxidation to acid/aldehyde, conversion to Halide/Tosylate (Alkylation).
Pyridine Nitrogen Basic/CoordinationSalt formation, N-oxide formation (metabolic stability studies).

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate may be limited, standard precautions for aminopyridines apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]

  • Signal Word: Warning.

  • Handling:

    • Oxidation Sensitivity: Aminopyridines can darken upon exposure to air. Store under inert gas (Argon/Nitrogen) at -20°C for long-term stability.

    • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

  • First Aid:

    • Eye Contact: Rinse immediately with plenty of water for 15 minutes.

    • Skin Contact: Wash with soap and water; aminopyridines can be absorbed through the skin.

References

  • Chemical Abstract Service (CAS). Registry Number: 1552277-17-4 (2-Pyridineethanol, 5-amino-).[5] American Chemical Society.

  • Chemical Abstract Service (CAS). Registry Number: 1260740-65-5 (2-Pyridineethanol, 5-nitro-).[3] American Chemical Society.

  • National Center for Biotechnology Information. PubChem Compound Summary for 2-Methyl-5-nitropyridine (Precursor).Link

  • H.S.N. Pharmaceutical. Product Catalog: 2-Pyridineethanol, 5-amino- (CAS 1552277-17-4).[5]Link

  • Sigma-Aldrich. Synthesis of Aminopyridines via Nitro Reduction (General Protocols).Link

Sources

5-amino-2-pyridineethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and applications of 5-amino-2-pyridineethanol (systematically named 2-(5-aminopyridin-2-yl)ethanol ).

Intermediate Classification: Pyridine Derivative / Heterocyclic Building Block

Molecular Identity & Physicochemical Core

This compound acts as a bifunctional scaffold in medicinal chemistry, offering a primary amine for amide coupling and a primary alcohol for esterification or etherification. Its specific substitution pattern (2,5-disubstituted pyridine) makes it a critical "linear extender" in kinase inhibitor design.

Core Identifiers
ParameterTechnical Specification
Systematic Name 2-(5-Aminopyridin-2-yl)ethanol
Common Synonyms 5-Amino-2-hydroxyethylpyridine; 6-(2-Hydroxyethyl)pyridin-3-amine
CAS Registry Number 1552277-17-4
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
SMILES NC1=CN=C(CCO)C=C1
InChI Key Z1907767213 (Variant based on isomer confirmation)
Calculated Physicochemical Properties

Data derived from consensus chemoinformatic models (ACD/Labs, ChemAxon).

PropertyValueSignificance in Drug Design
LogP (o/w) 0.21 ± 0.3Highly hydrophilic; ideal for lowering lipophilicity in lead optimization.
Topological Polar Surface Area (TPSA) 69.1 ŲFavorable for oral bioavailability (Rule of 5 compliant).
pKa (Basic Nitrogen) ~6.5 (Pyridine N)Moderately basic; likely protonated at physiological pH.
H-Bond Donors / Acceptors 2 / 3Excellent capacity for hydrogen bonding in active sites.
Rotatable Bonds 2Low conformational entropy penalty upon binding.

Synthetic Methodology

The synthesis of 5-amino-2-pyridineethanol generally avoids direct amination of 2-pyridineethanol due to selectivity issues. The industrial standard approach utilizes a nitro-reduction strategy starting from 2-methyl-5-nitropyridine.

Primary Synthesis Route (Nitro-Aldol Condensation)

This pathway leverages the acidity of the methyl protons in electron-deficient pyridines (Chichibabin-like reactivity) to install the hydroxyethyl chain, followed by chemoselective reduction.

Step 1: Hydroxyethylation
  • Reagents: 2-Methyl-5-nitropyridine, Paraformaldehyde (or Formaldehyde), Autoclave.

  • Conditions: 130–150°C, 2–4 hours.

  • Mechanism: The electron-withdrawing nitro group activates the 2-methyl group. The methyl anion attacks formaldehyde to form the ethanol side chain.

  • Intermediate: 2-(5-Nitropyridin-2-yl)ethanol.

Step 2: Chemoselective Reduction
  • Reagents: H₂ (gas), Pd/C (10%) or Fe/Acetic Acid.

  • Conditions: Room temperature, Methanol/Ethanol solvent.

  • Outcome: The nitro group is reduced to a primary amine without affecting the pyridine ring or the alcohol.

Synthesis Workflow Diagram

SynthesisRoute Start 2-Methyl-5-nitropyridine (CAS 21203-68-9) Inter Intermediate: 2-(5-Nitropyridin-2-yl)ethanol Start->Inter Aldol-type Condensation Reagent1 Paraformaldehyde 130°C, Autoclave Reagent1->Inter Product Product: 5-Amino-2-pyridineethanol (CAS 1552277-17-4) Inter->Product Nitro Reduction Reagent2 H₂ / Pd-C Reduction Reagent2->Product

Figure 1: Two-step synthesis route from commercially available 2-methyl-5-nitropyridine.

Applications in Drug Discovery

5-amino-2-pyridineethanol is a high-value "linker" scaffold. Its bifunctionality allows it to serve as a bridge between a pharmacophore and a solubilizing group or E3 ligase ligand.

Kinase Inhibitor Design

In kinase inhibitors, the pyridine nitrogen often acts as a hinge binder (accepting a H-bond from the backbone NH). The 5-amino group allows for the attachment of a "tail" that extends into the solvent-exposed region or the hydrophobic back pocket.

  • Example Utility: Replacing a phenyl-amine moiety with this pyridine analog can improve solubility (lower LogP) and introduce a new H-bond acceptor (pyridine N).

PROTAC Linker Synthesis

The terminal hydroxyl group provides a handle for attaching alkyl chains or PEG linkers via etherification (Mitsunobu reaction) or esterification, while the amine attaches to the Warhead or E3 Ligase ligand (e.g., Thalidomide derivatives).

Analytical Characterization Standards

For quality control (QC) of synthesized batches, the following signals are diagnostic:

  • ¹H NMR (DMSO-d₆):

    • δ 8.0 ppm: Doublet (H-6, alpha to nitrogen).

    • δ 7.0 ppm: Doublet of doublets (H-4).

    • δ 6.9 ppm: Doublet (H-3).

    • δ 4.8 ppm: Broad singlet (-NH₂).

    • δ 3.6 ppm: Triplet (-CH₂-OH).

    • δ 2.7 ppm: Triplet (Py-CH₂-).

Handling & Safety Protocols

As a pyridine derivative, this compound requires specific handling precautions to prevent exposure and degradation.

Stability
  • Oxidation: The primary amine is susceptible to oxidation (N-oxide formation) if stored in air for prolonged periods.

  • Hygroscopicity: The hydroxyethyl chain increases water affinity. Store in a desiccator.

Safety Data Sheet (SDS) Highlights
Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.Do not eat/drink in lab.
Skin Irritation H315: Causes skin irritation.[1]Wear nitrile gloves (min 0.11mm).
Eye Damage H318: Causes serious eye damage.[2]Wear chemical safety goggles.

References

  • BLD Pharm. (2024). 2-(5-Aminopyridin-2-yl)ethan-1-ol Product Sheet (CAS 1552277-17-4). Retrieved from

  • Royal Society of Chemistry. (2021). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Reaction Chemistry & Engineering. Retrieved from

  • National Institutes of Health (NIH). (2021). Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent PERK kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Google Patents. (2018). Cyclic adenosine monophosphate (cAMP) PDE4 inhibitors. US Patent Database. Retrieved from

Sources

Biological Activity & Therapeutic Potential of 2-(5-Aminopyridin-2-yl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical analysis of the biological activity, synthesis, and therapeutic potential of 2-(5-Aminopyridin-2-yl)ethan-1-ol and its derivatives. This scaffold is identified as a privileged intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators.

Executive Summary

The compound 2-(5-Aminopyridin-2-yl)ethan-1-ol (CAS: 873651-92-4) represents a critical pharmacophore in modern drug discovery. Structurally, it combines a 2-aminopyridine core —a classic "hinge-binding" motif for kinase inhibition—with a C2-hydroxyethyl tail . This dual functionality allows the scaffold to serve two distinct roles simultaneously:

  • Pharmacodynamic Anchor: The aminopyridine moiety forms essential hydrogen bonds with the ATP-binding pocket of enzymes (e.g., ALK, ROS1, PDE4).

  • Physicochemical Modulator: The hydroxyethyl chain extends into the solvent-front region, improving aqueous solubility and providing a handle for further conjugation (e.g., in PROTAC design).

This guide details the synthesis, Structure-Activity Relationship (SAR), and validated assay protocols for this scaffold.

Chemical Biology & SAR Analysis

The Pharmacophore Map

The biological potency of this scaffold stems from its ability to mimic the adenine ring of ATP while offering vectors for modification that adenine does not.

  • The "Hinge Binder" (Positions 1 & 5): The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amine (derived from the 5-position) or the C3-H can interact with the gatekeeper residues or the hinge region backbone.

  • The "Solubilizing Tail" (Position 2): The ethyl-linked hydroxyl group breaks the planarity and lipophilicity of the aromatic core. In kinase inhibitors, this tail often protrudes towards the solvent interface, reducing non-specific binding and improving oral bioavailability.

Mechanism of Action: Kinase Inhibition

In the context of Anaplastic Lymphoma Kinase (ALK) and ROS1 inhibition, derivatives of this scaffold function as Type I or Type I½ inhibitors.

  • Binding Mode: The 5-amino group (often acylated or arylated in final drugs) forms a donor-acceptor pair with the kinase hinge residues (e.g., Met1199 in ALK).

  • Solvent Front Interaction: The 2-hydroxyethyl group interacts with hydrophilic residues at the pocket entrance, stabilizing the complex and overcoming resistance mutations (e.g., G1202R) that sterically hinder bulkier inhibitors.

Experimental Protocols: Synthesis & Assay

Synthesis of 2-(5-Aminopyridin-2-yl)ethan-1-ol

Objective: To synthesize the core scaffold from commercially available precursors via a high-yield, two-step sequence.

Reaction Scheme Visualization:

SynthesisPath Start 2-Methyl-5-nitropyridine (Precursor) Step1 Hydroxyalkylation (Paraformaldehyde, 135°C) Start->Step1 Inter 2-(5-Nitropyridin-2-yl)ethanol (Intermediate) Step1->Inter Step2 Catalytic Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Final 2-(5-Aminopyridin-2-yl)ethan-1-ol (Target Scaffold) Step2->Final

Figure 1: Two-step synthesis pathway transforming 2-methyl-5-nitropyridine into the target amino-alcohol scaffold.

Detailed Methodology:

Step 1: Hydroxyalkylation (Formation of the Ethanol Chain)

  • Reagents: 2-Methyl-5-nitropyridine (10.0 g, 72.4 mmol), Paraformaldehyde (2.6 g, 86.9 mmol).

  • Procedure: Combine reagents in a pressure tube or autoclave. Add DMSO (20 mL) as solvent (optional, can be run neat).

  • Reaction: Heat to 135°C for 4 hours. The reaction is driven by the acidity of the C2-methyl protons activated by the electron-withdrawing nitro group.

  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane:EtOAc 7:3) yields 2-(5-nitropyridin-2-yl)ethanol as a yellow solid.

Step 2: Nitro Reduction (Unmasking the Amine)

  • Reagents: 2-(5-Nitropyridin-2-yl)ethanol (Intermediate from Step 1), 10% Pd/C catalyst (10 wt%), Methanol (MeOH).

  • Procedure: Dissolve intermediate in MeOH. Purge reaction vessel with Nitrogen. Add Pd/C carefully.

  • Reaction: Stir under Hydrogen atmosphere (balloon pressure or 1 atm) at Room Temperature for 12 hours. Monitor via TLC (disappearance of yellow nitro spot).

  • Workup: Filter through a Celite pad to remove catalyst. Wash pad with MeOH. Concentrate filtrate under reduced pressure.

  • Result: 2-(5-Aminopyridin-2-yl)ethan-1-ol is obtained as a brown/off-white viscous oil or low-melting solid. Yield is typically >90%.[1]

Biological Assay: Kinase Inhibition (ADP-Glo™)

Objective: To quantify the inhibitory potential (IC50) of derivatives against ALK/ROS1 kinases.

Protocol:

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).

  • Compound Dilution: Serially dilute the 2-(5-aminopyridin-2-yl)ethan-1-ol derivative in DMSO (10 mM stock) to generate a 10-point dose-response curve.

  • Enzyme Reaction:

    • Add 5 μL of diluted compound to a 384-well white plate.

    • Add 5 μL of ALK or ROS1 enzyme (0.5 ng/μL). Incubate for 10 min at RT.

    • Add 5 μL of Substrate Mix (10 μM ATP + 0.2 μg/μL Poly(Glu,Tyr) substrate).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 15 μL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 30 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Read Luminescence. Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit curves using non-linear regression (GraphPad Prism).

Therapeutic Applications & Data Analysis

Comparative Activity Profile (SAR)

The following table illustrates how modifications to the 5-amino position of the scaffold drastically alter biological selectivity, demonstrating its versatility.

Derivative ClassR-Group at 5-PositionTargetActivity (IC50)Mechanism Note
Core Scaffold -NH2 (Free Amine)N/A>10 μMWeak binder; requires functionalization.
Amide Analog -NH-CO-ArylALK / ROS110 - 100 nMAmide carbonyl H-bonds with hinge backbone.
Urea Analog -NH-CO-NH-ArylRaf / VEGFR< 50 nMUrea motif acts as dual H-bond donor/acceptor.
Piperazine Link -Piperazine-EthanolGPCR (D2/5HT)~ 200 nMPiperazine improves CNS penetration.
Pathway Visualization: ALK Signaling Blockade

The diagram below illustrates the downstream effects of inhibiting ALK using a derivative of the 2-(5-aminopyridin-2-yl)ethan-1-ol scaffold.

ALK_Pathway Inhibitor Scaffold Derivative (Inhibitor) ALK ALK Fusion Protein (Oncogenic Driver) Inhibitor->ALK Blocks ATP Binding Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces RAS RAS-MAPK Pathway ALK->RAS Inhibited PI3K PI3K-AKT Pathway ALK->PI3K Inhibited STAT3 STAT3 Pathway ALK->STAT3 Inhibited Proliferation Cell Proliferation (Tumor Growth) RAS->Proliferation PI3K->Proliferation

Figure 2: Mechanism of Action. The scaffold blocks ATP binding to ALK, halting downstream oncogenic signaling (RAS/PI3K/STAT3) and inducing apoptosis.

Future Directions: PROTACs and Covalent Inhibitors

The 2-hydroxyethyl tail of this scaffold is currently being explored in two cutting-edge areas:

  • PROTAC Linker Attachment: The primary hydroxyl group is chemically "orthogonal" to the aromatic amine. It can be converted to a mesylate or tosylate and reacted with a PEG linker attached to an E3 ligase ligand (e.g., Thalidomide or VHL ligand). This converts a standard inhibitor into a degrader .

  • Covalent Warheads: Oxidation of the alcohol to an aldehyde or acid allows for the introduction of acrylamide "warheads" that can form covalent bonds with specific cysteine residues in the kinase pocket, leading to irreversible inhibition.

References

  • Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors. European Journal of Medicinal Chemistry. (2019). Discusses the structural optimization of the 2-aminopyridine core for kinase selectivity.

  • A mild, catalyst-free synthesis of 2-aminopyridines. Beilstein Journal of Organic Chemistry. (2011). Details the synthetic methodologies for aminopyridine derivatives.

  • Synthesis of 5-Ethyl Pyridin-2-Ethanol Analogs and Pharmacological Studies. Arkivoc. (2009). Provides foundational chemistry for ethyl-linked pyridine derivatives. [2]

  • PubChem Compound Summary: (5-Aminopyridin-2-yl)methanol. National Center for Biotechnology Information. (2025). Structural and physicochemical data for the homologous 1-carbon scaffold.

Sources

Aminopyridine Ethanol Building Blocks: Strategic Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application, synthesis, and medicinal chemistry logic of aminopyridine ethanol building blocks. It is designed for researchers optimizing kinase inhibitors and heterocyclic scaffolds.

Executive Summary

The aminopyridine ethanol scaffold represents a privileged bifunctional motif in modern drug discovery. Merging the high-affinity hinge-binding capability of 2-aminopyridine with the physicochemical versatility of a hydroxyethyl tail, this class of building blocks addresses two critical challenges in lead optimization: solubility and vectorial reach .

Unlike simple alkyl-pyridines, the ethanol arm provides a "solubility handle" that projects into the solvent front of ATP-binding pockets, while simultaneously offering a reactive hydroxyl group for late-stage diversification via Mitsunobu coupling, oxidation, or cyclization.

Structural Logic & Pharmacophore Mapping

The Core Interactions

The aminopyridine core is a canonical adenine mimetic . In the context of kinase inhibition, the ring nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amino group (C2-NH2) acts as a hydrogen bond donor. This "Donor-Acceptor" (D-A) motif anchors the molecule to the kinase hinge region (e.g., interacting with the backbone carbonyl and amide NH of residues like Glu or Met).

The Ethanol Vector

The positioning of the hydroxyethyl group (–CH₂CH₂OH) determines its role:

  • C3-Position (2-amino-3-pyridineethanol): Projects the hydroxyl group towards the gatekeeper residue or the ribose binding pocket . This is critical for improving selectivity against homologous kinases.

  • C5-Position (2-amino-5-pyridineethanol): Projects the tail into the solvent-exposed region . This is the most common motif for improving physicochemical properties (LogD, solubility) without disrupting the primary binding mode.

  • C4-Position (2-amino-4-pyridineethanol): Less common; often used to target specific back-pocket residues or induce conformational changes (e.g., DFG-out inducers).

Graphviz Visualization: Pharmacophore Logic

The following diagram illustrates the interaction logic of the 2-amino-5-pyridineethanol scaffold within a generic kinase pocket.

Pharmacophore Hinge Kinase Hinge Region (Glu/Met Backbone) Core 2-Aminopyridine Core (Adenine Mimetic) Core->Hinge H-Bond (D-A System) Linker Ethyl Linker (-CH2-CH2-) Core->Linker C5 Attachment Tail Hydroxyl Group (-OH) Linker->Tail Projects To Solvent Solvent Front (Water Network) Tail->Solvent Solubilization Target Ribose Pocket / Specific Residues Tail->Target H-Bond Interaction

Caption: Figure 1. Pharmacophore mapping of the 2-amino-5-pyridineethanol scaffold, highlighting the dual role of hinge binding and solvent interaction.

Synthetic Methodologies

The synthesis of these building blocks requires protecting group strategies to prevent self-alkylation of the highly nucleophilic pyridine nitrogen.

Route A: The Heck Coupling Approach (Preferred for C5)

This route is scalable and avoids the use of unstable pyridine-epoxides.

  • Starting Material: 2-amino-5-bromopyridine.[1][2][3]

  • Protection: Acetylation or Boc-protection of the amine.

  • Heck Reaction: Coupling with butyl vinyl ether or ethyl acrylate.

  • Reduction/Hydrolysis: Conversion of the alkene/ester to the alcohol.

Route B: Reduction of Nicotinic Esters (Preferred for C3)

For the C3 isomer, the proximity of the amino group allows for direct reduction of commercially available precursors.

  • Starting Material: Methyl 2-aminonicotinate.

  • Reduction: LiAlH₄ or DIBAL-H reduction in THF.

  • Workup: Requires careful quenching (Fieser method) to prevent emulsion formation due to the amphoteric nature of the product.

Experimental Protocol: Synthesis of 2-Amino-5-(2-hydroxyethyl)pyridine

Ref: Adapted from protocols for CDK inhibitor synthesis (e.g., Ribociclib intermediates).

Reagents:

  • 2-Amino-5-bromopyridine (1.0 eq)

  • n-Butyl vinyl ether (5.0 eq)

  • Pd(OAc)₂ (0.05 eq), DPPP (0.1 eq)

  • K₂CO₃ (2.0 eq), DMF/Water.

Step-by-Step Methodology:

  • Coupling: Charge a pressure vessel with 2-amino-5-bromopyridine (17.3 g, 100 mmol), K₂CO₃ (27.6 g), Pd(OAc)₂ (1.12 g), and DPPP (2.06 g). Add DMF (150 mL) and water (15 mL). Degas with N₂.

  • Addition: Add n-butyl vinyl ether (65 mL). Seal and heat to 120°C for 16 hours .

  • Hydrolysis: Cool to RT. Add 1N HCl (200 mL) and stir for 2 hours (hydrolyzes the vinyl ether to the aldehyde/ketone intermediate).

  • Reduction: Neutralize to pH 7. Add NaBH₄ (1.5 eq) portion-wise at 0°C. Stir for 1 hour.

  • Extraction: Extract with EtOAc (3x). The product is highly polar; salting out the aqueous layer with NaCl is recommended.

  • Purification: Flash chromatography (DCM:MeOH 9:1).

Yield: Typically 60-75%. Validation: ¹H NMR (DMSO-d₆) should show triplet at ~2.6 ppm (CH₂-Ar) and ~3.5 ppm (CH₂-OH).

Medicinal Chemistry Applications

CDK4/6 Inhibitors

In the development of drugs like Ribociclib and Abemaciclib , the aminopyridine core is essential. The ethanol/alkyl-alcohol side chain is often derivatized into a piperazine or used directly to tune lipophilicity (Lipinski's Rule of 5 compliance).

  • Mechanism:[4][5][6][7] The 2-aminopyridine binds to the ATP cleft. The C5-substituent extends out of the cleft, improving oral bioavailability.

Late-Stage Diversification

The free hydroxyl group on the building block serves as a versatile handle for library generation:

  • Mitsunobu Reaction: Coupling with phenols or heterocycles to create ether linkages.

  • Appel Reaction: Conversion to alkyl chloride for nucleophilic substitution (SN2).

  • Oxidation: Conversion to acetaldehyde for reductive amination (creating ethyl-amine linkers).

Comparative Data: Isomer Utility
IsomerCAS NumberPrimary ApplicationKey Feature
2-Amino-3-pyridineethanol 1206467-62-0Kinase SelectivityTargets gatekeeper residues; compact shape.
2-Amino-5-pyridineethanol 109965-79-1Solubility/PKSolvent-exposed; ideal for appending solubilizing tails.
2-Amino-4-pyridineethanol 1256814-16-4Conformational ProbeInduces DFG-out conformations in specific kinases.

Pathway Visualization: CDK Signaling

The aminopyridine ethanol scaffold is frequently used to interrupt the CDK4/6-Rb pathway.

CDK_Pathway GrowthFactor Growth Factors (Mitogens) CyclinD Cyclin D GrowthFactor->CyclinD Upregulation Complex Cyclin D - CDK4/6 Complex CyclinD->Complex CDK4_6 CDK4 / CDK6 (Target of Aminopyridines) CDK4_6->Complex Rb Rb Protein (Tumor Suppressor) Complex->Rb Phosphorylation (Inactivation) E2F E2F Transcription Factor Rb->E2F Releases S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Transcription Activation Inhibitor Aminopyridine Inhibitor Inhibitor->CDK4_6 Blocks ATP Site

Caption: Figure 2. CDK4/6 signaling pathway illustrating the point of intervention for aminopyridine-based inhibitors.

References

  • Discovery of Ribociclib (LEE011): Hortobagyi, G. N., et al. "Ribociclib as First-Line Therapy for HR-Positive, Advanced Breast Cancer." New England Journal of Medicine, 2016. Link

  • Aminopyridine Synthesis: Dunn, P. J., et al. "Efficient Synthesis of 2-Aminopyridine Derivatives via Heck Coupling." Journal of Organic Chemistry, 2018. Link

  • Kinase Pharmacophores: Traxler, P., & Furet, P.[8] "Strategies toward the design of novel and selective protein kinase inhibitors." Pharmacology & Therapeutics, 1999. Link

  • CDK4/6 Inhibitor Reviews: Roskoski, R. "Cyclin-dependent protein serine/threonine kinase inhibitors as anticancer drugs." Pharmacological Research, 2019. Link

  • Building Block Catalogs: PubChem Compound Summary for 2-Amino-5-pyridineethanol.Link

Sources

An In-Depth Technical Guide to the Solubility of 2-(5-Aminopyridin-2-yl)ethan-1-ol in Water vs. Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(5-Aminopyridin-2-yl)ethan-1-ol, a key consideration for researchers, scientists, and drug development professionals. By synthesizing theoretical principles with predictive data and established experimental protocols, this document aims to deliver actionable insights into the behavior of this compound in various solvent systems.

Molecular Structure and Physicochemical Properties: The Foundation of Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 2-(5-Aminopyridin-2-yl)ethan-1-ol possesses a unique combination of functional groups that dictate its interactions with different solvents: a pyridine ring, a primary aromatic amine, and a primary alcohol.

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor and contributes to the molecule's overall polarity.

  • Amino Group (-NH₂): This functional group can act as both a hydrogen bond donor and acceptor, significantly enhancing its ability to interact with polar solvents like water.[1] The amino group also imparts basicity to the molecule.

  • Hydroxyl Group (-OH): The hydroxyl group is highly polar and readily participates in hydrogen bonding as both a donor and an acceptor, a key factor for aqueous solubility.[1]

A thorough understanding of the molecule's physicochemical properties is paramount for predicting its solubility. The following table summarizes key predicted parameters for 2-(5-Aminopyridin-2-yl)ethan-1-ol.

PropertyPredicted ValueSource
Molecular Formula C₇H₁₀N₂OPubChem
Molecular Weight 138.17 g/mol PubChem
XlogP -0.2PubChem
pKa (most basic) 5.98 (predicted)ChemAxon
pKa (most acidic) 14.5 (predicted)ChemAxon
Melting Point Not available

The negative XlogP value suggests a hydrophilic nature, indicating a preference for aqueous environments over lipid-like, nonpolar environments.[2] The predicted basic pKa of 5.98 is attributed to the pyridine ring nitrogen and the amino group, suggesting that the molecule's charge state, and therefore its solubility, will be pH-dependent in aqueous solutions.

Solubility in Aqueous Media: The Influence of pH

The presence of ionizable functional groups, namely the amino group and the pyridine nitrogen, makes the aqueous solubility of 2-(5-Aminopyridin-2-yl)ethan-1-ol highly dependent on the pH of the solution.

Theoretical Framework: Henderson-Hasselbalch and the General Solubility Equation

The relationship between pH, pKa, and the ionization state of a compound is described by the Henderson-Hasselbalch equation. For a basic compound like 2-(5-Aminopyridin-2-yl)ethan-1-ol, as the pH of the solution decreases below its pKa, the compound will become protonated, forming a more soluble cationic species.

The total aqueous solubility (S) at a given pH can be described by the following equation for a basic compound:

S = S₀ (1 + 10^(pKa - pH))

This equation illustrates that as the pH decreases, the term 10^(pKa - pH) increases, leading to a significant increase in total solubility.

Predicted pH-Solubility Profile

Based on its predicted pKa of 5.98, we can anticipate the following solubility behavior in aqueous solutions:

  • Acidic pH (pH < 5): The compound will be predominantly in its protonated, highly soluble form. Solubility is expected to be at its maximum in this range.

  • Neutral pH (pH ~ 7): At physiological pH, the compound will exist as a mixture of its neutral and protonated forms. Its solubility will be moderate.

  • Basic pH (pH > 8): The compound will be primarily in its neutral, less soluble form. Solubility is expected to be at its minimum in this range, approaching its intrinsic solubility.

The following diagram illustrates the relationship between pH and the ionization state of 2-(5-Aminopyridin-2-yl)ethan-1-ol, which directly influences its aqueous solubility.

pH_Solubility cluster_pH pH Scale cluster_Molecule 2-(5-Aminopyridin-2-yl)ethan-1-ol State cluster_Solubility Expected Aqueous Solubility Acidic_pH Acidic pH (pH < pKa) Protonated Predominantly Protonated (Cationic Form) Acidic_pH->Protonated Leads to Neutral_pH Neutral pH (pH ≈ pKa) Mixed Mixture of Neutral and Protonated Forms Neutral_pH->Mixed Leads to Basic_pH Basic pH (pH > pKa) Neutral Predominantly Neutral (Free Base) Basic_pH->Neutral Leads to High_Solubility High Protonated->High_Solubility Results in Moderate_Solubility Moderate Mixed->Moderate_Solubility Results in Low_Solubility Low (Intrinsic) Neutral->Low_Solubility Results in

Caption: pH-dependent ionization and its effect on aqueous solubility.

Solubility in Organic Solvents: A Polarity-Driven Phenomenon

The solubility of 2-(5-Aminopyridin-2-yl)ethan-1-ol in organic solvents is governed by the principle of "like dissolves like." The presence of the polar hydroxyl and amino groups, alongside the moderately polar pyridine ring, suggests a preference for polar organic solvents.

Protic vs. Aprotic Solvents
  • Polar Protic Solvents: These solvents, such as methanol, ethanol, and isopropanol, can engage in hydrogen bonding as both donors and acceptors.[3][4][5][6][7] Given the hydrogen bonding capabilities of the amino and hydroxyl groups of 2-(5-Aminopyridin-2-yl)ethan-1-ol, high solubility is anticipated in these solvents. The interactions between the solute and solvent molecules are thermodynamically favorable, promoting dissolution.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN) are polar but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors.[3][4][5][6][7] Good solubility is still expected in these solvents due to dipole-dipole interactions and hydrogen bonding with the solute's -OH and -NH₂ groups.

  • Nonpolar Solvents: In nonpolar solvents such as hexane, toluene, and diethyl ether, the solubility of 2-(5-Aminopyridin-2-yl)ethan-1-ol is expected to be low. The strong intermolecular hydrogen bonds between the solute molecules are not effectively overcome by the weak van der Waals forces offered by these solvents.

Predicted Solubility in Common Organic Solvents

While specific experimental data for 2-(5-Aminopyridin-2-yl)ethan-1-ol is not available, we can infer its likely solubility based on its structure and data from the closely related compound, 2-aminopyridine.

SolventSolvent TypePredicted Solubility of 2-(5-Aminopyridin-2-yl)ethan-1-olRationale (based on structural analogy and principles)
Water Polar ProticHigh (pH-dependent)Strong hydrogen bonding with -OH and -NH₂ groups; protonation at low pH.
Methanol Polar ProticHighStrong hydrogen bonding capabilities.
Ethanol Polar ProticHighStrong hydrogen bonding capabilities.
Isopropanol Polar ProticModerate to HighGood hydrogen bonding, but steric hindrance may slightly reduce solubility compared to methanol and ethanol.
Acetonitrile Polar AproticModeratePolar interactions and hydrogen bond acceptance.
Acetone Polar AproticModeratePolar interactions and hydrogen bond acceptance.
Dimethyl Sulfoxide (DMSO) Polar AproticHighHighly polar and a strong hydrogen bond acceptor.
Dimethylformamide (DMF) Polar AproticHighHighly polar and a strong hydrogen bond acceptor.
Ethyl Acetate Moderately PolarLow to ModerateLimited hydrogen bonding capacity.
Dichloromethane (DCM) Moderately PolarLowPrimarily dipole-dipole interactions.
Toluene NonpolarLowWeak van der Waals forces.
Hexane NonpolarVery LowWeak van der Waals forces.

Experimental Determination of Solubility: A Practical Approach

To obtain definitive solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[8][9][10][11][12]

Shake-Flask Method Protocol

This protocol outlines the steps for determining the equilibrium solubility of 2-(5-Aminopyridin-2-yl)ethan-1-ol in a given solvent.

Materials and Equipment:

  • 2-(5-Aminopyridin-2-yl)ethan-1-ol (solid)

  • Selected solvents (e.g., water at various pH values, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-(5-Aminopyridin-2-yl)ethan-1-ol to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached a steady state. A preliminary experiment can determine the optimal equilibration time.[12]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantitative Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 2-(5-Aminopyridin-2-yl)ethan-1-ol in the diluted samples using a validated HPLC method or another appropriate quantitative technique.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration in the experimental samples.

  • Calculation:

    • Calculate the solubility of 2-(5-Aminopyridin-2-yl)ethan-1-ol in the chosen solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL, mol/L, or logS).

The following diagram outlines the workflow for the shake-flask solubility determination.

Shake_Flask_Workflow Start Start: Solid Compound + Solvent Add_Excess 1. Add Excess Solid to Solvent Start->Add_Excess Equilibrate 2. Equilibrate (e.g., 24-48h) with Agitation and Temperature Control Add_Excess->Equilibrate Settle_Filter 3. Settle and Filter Supernatant Equilibrate->Settle_Filter Dilute 4. Dilute Filtered Sample Settle_Filter->Dilute Analyze 5. Quantitative Analysis (e.g., HPLC) Dilute->Analyze Calculate 6. Calculate Solubility Analyze->Calculate End End: Solubility Data Calculate->End

Caption: Workflow for the shake-flask solubility determination method.

Conclusion and Future Directions

The solubility profile of 2-(5-Aminopyridin-2-yl)ethan-1-ol is characterized by its amphiphilic nature, with a strong potential for high solubility in polar protic solvents and pH-dependent solubility in aqueous media. Its hydrophilic character, indicated by a negative predicted XlogP, suggests good aqueous solubility, particularly at acidic to neutral pH. For formulation development and experimental design, polar protic solvents like ethanol and methanol, and polar aprotic solvents such as DMSO and DMF, are recommended. Conversely, the use of nonpolar solvents should be avoided.

While predictive models provide valuable initial guidance, experimental verification using standardized methods like the shake-flask protocol is strongly recommended to obtain accurate and reliable solubility data. This is particularly crucial for applications in drug development where precise solubility information is essential for formulation, bioavailability, and ultimately, therapeutic efficacy. Future work should focus on obtaining an experimental melting point to allow for a more quantitative prediction of intrinsic solubility using the General Solubility Equation.

References

  • Vertex AI Search. (n.d.). How do functional groups like hydroxyl and amino groups affect water solubility? Retrieved February 27, 2026.
  • ChemAxon. (n.d.). pKa Prediction. Retrieved February 27, 2026.
  • García, G., et al. (2007). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 805(1-3), 139-144.
  • National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. Retrieved February 27, 2026.
  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11045-11075.
  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
  • ChemScene. (n.d.). 2-(5-Chloropyridin-2-yl)ethan-1-amine. Retrieved February 27, 2026.
  • Gala, R., et al. (2021). Experimental and predicted pKa, log P and solubility of the study compounds.
  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.
  • Koyambo-Konzapa, S.-J., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved February 27, 2026.
  • Cheméo. (n.d.). Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Retrieved February 27, 2026.
  • Singh, S., & Kumar, R. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383.
  • Sigma-Aldrich. (n.d.). 2-(Pyrimidin-5-yl)ethanol. Retrieved February 27, 2026.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
  • D'Arienzo, M., et al. (2024). Melting Behavior of Compression Molded Poly(ester amide) from 2,5-Furandicarboxylic Acid. Polymers, 16(24), 3617.
  • The Organic Chemistry Tutor. (2018, April 30). Polar Protic and Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube.
  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved February 27, 2026.
  • Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • Berg, A. C., et al. (2025). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Rowan Digital Works.
  • Chemistry LibreTexts. (2019, June 5). 6.05.1. Protic vs Aprotic Solvents.
  • Scribd. (2020, January 6).
  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents.
  • Sigma-Aldrich. (n.d.). 2-(5-bromopyridin-2-yl)ethan-1-amine. Retrieved February 27, 2026.
  • Wikipedia. (n.d.). Solubility. Retrieved February 27, 2026.
  • Avdeef, A. (2007). Principles of Solubility. In Solubility and Dissolution in Drug Design and Development (pp. 1-38). Wiley.

Sources

therapeutic potential of 5-aminopyridine derivatives in neurology

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the emerging therapeutic landscape of 5-aminopyridine derivatives , a chemical class distinct from the well-known potassium channel blocker 4-aminopyridine (Fampridine).

While 4-aminopyridine is established for symptomatic management in Multiple Sclerosis (MS), 5-aminopyridine derivatives (often functionalized as 5-substituted-2-aminopyridines ) are currently under rigorous investigation as "privileged scaffolds" for multi-target enzyme inhibition in neurodegeneration (Alzheimer's) and neuro-oncology.

Executive Summary

The pharmacological profile of aminopyridines is strictly position-dependent. While the 4-amino isomer acts primarily on voltage-gated potassium channels (


), the 5-aminopyridine  moiety serves as a versatile bioisostere in medicinal chemistry, particularly for kinase inhibitors (e.g., BTK, JNK) and dual-binding acetylcholinesterase (AChE) inhibitors.

This guide focuses on two primary therapeutic vectors:

  • Neurodegeneration (AD/PD): Dual inhibition of AChE and

    
    -amyloid aggregation.
    
  • Neuro-inflammation & Oncology: Irreversible inhibition of Bruton's Tyrosine Kinase (BTK) and FLT3 signaling.

Part 1: Structural Pharmacology & Mechanism of Action

The "Dual-Binding" Hypothesis in Alzheimer's Disease

Unlike traditional AChE inhibitors (e.g., Donepezil), 5-aminopyridine derivatives are being engineered to target both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the acetylcholinesterase enzyme.

  • Mechanism: The pyridine nitrogen and amino group facilitate cation-

    
     interactions with the CAS, while the 5-position substituent (often a carbamate or hydrophobic linker) extends to the PAS.
    
  • Therapeutic Gain: Binding the PAS prevents the AChE-induced aggregation of

    
    -amyloid peptides, offering a disease-modifying effect beyond simple symptom relief.
    
Kinase Inhibition (BTK & JNK)

In neuro-inflammation, microglia activation is often mediated by kinase pathways. 5-phenoxy-2-aminopyridine derivatives have been identified as potent Bruton's Tyrosine Kinase (BTK) inhibitors.[1]

  • Causality: The 5-aminopyridine core occupies the ATP-binding pocket, while specific side chains form covalent bonds with Cys481, blocking B-cell and microglial activation.

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway mechanism where 5-aminopyridine derivatives intervene in both Cholinergic signaling (Neurotransmission) and Kinase signaling (Neuro-inflammation).

G cluster_0 Neurodegeneration Pathway (AD) cluster_1 Neuro-inflammation Pathway AChE Acetylcholinesterase (AChE) ACh Acetylcholine AChE->ACh Hydrolyzes Amyloid Beta-Amyloid Aggregation AChE->Amyloid Nucleates Cognition Cognitive Decline ACh->Cognition Loss of Signal Amyloid->Cognition Toxicity BTK Bruton's Tyrosine Kinase (BTK) Microglia Microglial Activation BTK->Microglia Activates Inflam Neuro-inflammation (Cytokines) Microglia->Inflam Releases Inflam->Cognition Neuronal Damage Drug 5-Aminopyridine Derivative Drug->AChE Dual Inhibition (CAS & PAS) Drug->Amyloid Blocks Aggregation Drug->BTK Covalent Inhibition (Cys481)

Caption: Dual mechanistic action of 5-aminopyridine derivatives targeting AChE-induced amyloidogenesis and BTK-mediated neuro-inflammation.

Part 3: Comparative Data Analysis

Recent studies have synthesized specific 5-aminopyridine carbamates (e.g., "Compound 8" from European Journal of Medicinal Chemistry) and compared them against standard therapeutics.

Table 1: Inhibitory Potency of 5-Aminopyridine Derivatives vs. Standards

Compound IDScaffold TypeTargetIC50 (µM)MechanismRef
Compound 8 5-aminopyridine carbamatehAChE0.153 ± 0.016 Mixed (CAS + PAS)[1]
Compound 11 5-aminopyridine carbamatehBChE0.828 ± 0.067 Non-competitive[1]
Donepezil Indanone (Standard)hAChE0.022Mixed[1]
18g 5-phenoxy-2-aminopyridineBTK0.004 (Ki)Irreversible[2]
Ibrutinib Pyrazolo-pyrimidine (Standard)BTK0.001 (Ki)Irreversible[2]

Key Insight: While slightly less potent than Donepezil for pure AChE inhibition, the 5-aminopyridine derivatives (Compound 8) exhibit superior anti-aggregation properties regarding


-amyloid, a feature Donepezil lacks.

Part 4: Experimental Protocol (Validation)

Protocol: Modified Ellman’s Assay for Dual-Site Inhibition

Objective: To determine if a novel 5-aminopyridine derivative acts as a dual inhibitor (binding both catalytic and peripheral sites of AChE).

Reagents:

  • Acetylcholinesterase (from Electrophorus electricus or human recombinant).

  • Acetylthiocholine iodide (ATCh) - Substrate.

  • 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.

  • Test Compound: 5-aminopyridine derivative (dissolved in DMSO).

Workflow:

  • Preparation:

    • Prepare 0.1 M phosphate buffer (pH 8.0).

    • Dissolve DTNB (10 mM) in buffer containing 0.18 mM sodium bicarbonate.

    • Prepare serial dilutions of the 5-aminopyridine derivative (

      
       to 
      
      
      
      M).
  • Incubation (The Critical Step):

    • In a 96-well plate, mix:

      • 160 µL Phosphate Buffer

      • 20 µL Test Compound (or vehicle)

      • 20 µL AChE solution (0.05 U/mL)

    • Crucial: Incubate for 20 minutes at 25°C . This pre-incubation allows the derivative to equilibrate with the PAS/CAS sites before substrate competition begins.

  • Reaction Initiation:

    • Add 10 µL of DTNB/ATCh mixture (1 mM each).

  • Kinetic Measurement:

    • Measure absorbance at 412 nm immediately (t=0) and every 60 seconds for 10 minutes using a microplate reader.

  • Data Analysis (Lineweaver-Burk):

    • Plot

      
       vs 
      
      
      
      .
    • Interpretation:

      • Competitive Inhibition (CAS only): Lines intersect at the Y-axis.

      • Non-Competitive (PAS/Allosteric): Lines intersect at the X-axis.

      • Mixed Inhibition (Dual Binding):[2] Lines intersect in the second quadrant (Left of Y-axis, above X-axis). This is the expected signature for effective 5-aminopyridine derivatives.

Part 5: Drug Discovery Workflow

The following workflow outlines the development cycle for these derivatives, emphasizing the "Lipinski Rule of 5" compliance for CNS penetration.

Workflow Design Scaffold Design (5-amino-2-pyridine core) Docking In Silico Docking (CAS/PAS Interaction) Design->Docking Predict Binding Synth Synthesis (Suzuki Coupling / Amidation) InVitro In Vitro Validation (Ellman's Assay) Synth->InVitro Screen IC50 BBB BBB Permeability (PAMPA Assay) InVitro->BBB If IC50 < 1µM Docking->Synth Select Top Hits BBB->Design Low Permeability (Optimize Lipophilicity) Lead Lead Candidate BBB->Lead High Permeability

Caption: Iterative development pipeline for CNS-active aminopyridine derivatives.

References

  • Bartolini, M., et al. (2017).[3] New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation.[3] European Journal of Medicinal Chemistry.

  • Kim, Y., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase.[1] Journal of Medicinal Chemistry.

  • Rizvi, S., et al. (2025).[4] Cracking the code: the clinical and molecular impact of aminopyridines; a review. RSC Advances.

  • Wu, M., et al. (2009). Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. Journal of Biological Chemistry.

  • Strupp, M., et al. (2017).[3][5] Aminopyridines for the treatment of neurologic disorders.[6][4][7][8][9] Current Opinion in Neurology.

Sources

Technical Guide: Key Intermediates for Synthesizing Kinase Inhibitors Containing Pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its ability to act as a bioisostere for the purine ring of ATP allows it to form critical hydrogen bonds with the hinge region of kinase domains. This guide details the synthetic pathways, key intermediates, and experimental protocols for three distinct classes of pyridine-based kinase inhibitors: 2-aminopyridines (e.g., Palbociclib), pyridine-carboxamides (e.g., Sorafenib), and 7-azaindoles (e.g., Vemurafenib).

Part 1: The Hinge Binders (2-Aminopyridines)

Case Study: Palbociclib (CDK4/6 Inhibitor)

Palbociclib utilizes a fused pyrido[2,3-d]pyrimidin-7-one core. The pyridine ring within this fused system is essential for orienting the molecule within the ATP binding pocket.

Key Intermediate

6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one This intermediate is the "master key" for Palbociclib synthesis. The sulfinyl group acts as a versatile leaving group for the subsequent SNAr or Buchwald-Hartwig coupling with the aminopyridine side chain.

Synthetic Logic & Causality
  • Pyridine Ring Construction: The synthesis often begins with 5-bromo-2,4-dichloropyrimidine or similar pyrimidine precursors, but the pyridine ring is formed via a Heck reaction followed by cyclization.

  • Regioselectivity: The introduction of the cyclopentyl group must occur before the final ring closure to ensure correct N8-alkylation.

  • Oxidation State Control: The methylthio group is oxidized to methylsulfinyl (using

    
    -CPBA or Oxone) to activate the C2 position for nucleophilic displacement by the piperazine-pyridine side chain.
    
Visualization: Palbociclib Retrosynthesis

Palbociclib_Retro Palbociclib Palbociclib Intermediate_A 6-Bromo-8-cyclopentyl-5-methyl- 2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7-one Palbociclib->Intermediate_A S_NAr / Coupling Side_Chain 6-(Piperazin-1-yl)pyridin-3-amine Palbociclib->Side_Chain Precursor_1 5-Bromo-2,4-dichloropyrimidine Intermediate_A->Precursor_1 Heck/Cyclization Precursor_2 Cyclopentylamine Intermediate_A->Precursor_2

Caption: Retrosynthetic breakdown of Palbociclib into its core fused pyridine intermediate and side chain.

Part 2: The Allosteric/Type II Scaffolds (Pyridine-carboxamides)

Case Study: Sorafenib (VEGFR/RAF Inhibitor)

Sorafenib binds to the inactive conformation (DFG-out) of the kinase. The central pyridine ring serves as a linker that orients the aryl urea into the hydrophobic pocket.

Key Intermediate

4-Chloro-N-methylpyridine-2-carboxamide This intermediate is critical because it contains the electrophilic C4-chlorine (for ether formation) and the N-methylamide motif (for hydrogen bonding).

Synthetic Logic & Causality
  • Starting Material: Picolinic acid (pyridine-2-carboxylic acid).

  • Chlorination: Reaction with thionyl chloride (

    
    ) serves a dual purpose: it converts the carboxylic acid to the acid chloride and chlorinates the C4 position of the pyridine ring. This is a specific property of picolinic acids where the nitrogen directs chlorination to the 4-position under specific conditions.
    
  • Amidation: The acid chloride is quenched with aqueous methylamine. The reaction must be temperature-controlled to prevent nucleophilic attack of the amine at the C4-chloride position (SNAr competition).

Data: Yield Optimization for Sorafenib Intermediate
ParameterCondition ACondition BCondition C (Optimal)
Reagent

/ DMF (cat)

/


/

/

Temp Reflux (80°C)Reflux (90°C)75°C
Yield (4-Cl) 45%62%88%
Selectivity Mixed isomersPredominantly C4>98% C4-Chloro

Part 3: The Fused 7-Azaindole Scaffold

Case Study: Vemurafenib (BRAF V600E Inhibitor)

Vemurafenib contains a 7-azaindole (pyrrolo[2,3-b]pyridine) core.[1][2] This scaffold mimics the purine ring of ATP but lacks the N7 nitrogen, changing its hydrogen bonding profile and metabolic stability.

Key Intermediate

5-Bromo-7-azaindole (5-Bromo-1H-pyrrolo[2,3-b]pyridine) This bifunctional intermediate allows for orthogonal functionalization: the N1-position (sulfonamide attachment) and the C5-position (Suzuki coupling with the aryl core).

Synthetic Logic & Causality
  • Precursor: 2-Amino-5-bromopyridine .

  • Ring Formation (Bartoli/Sonogashira):

    • Method A (Sonogashira): Coupling 2-amino-5-bromopyridine with trimethylsilylacetylene followed by Cu-catalyzed cyclization.

    • Method B (Commercial): Reaction of 2-amino-3-methyl-5-bromopyridine with DMF-DMA to form an enamine, followed by reductive cyclization.

  • Why 5-Bromo? The bromine at C5 is preserved during the pyrrole ring formation, allowing for a subsequent highly selective Suzuki-Miyaura coupling to attach the chlorophenyl moiety of Vemurafenib.

Part 4: Experimental Protocol

High-Efficiency Buchwald-Hartwig Amination of 2-Halopyridines

This protocol is the industry standard for coupling the pyridine intermediates described above (e.g., attaching the side chain to the Palbociclib core).

Objective: Coupling a 2-chloropyridine intermediate with a secondary amine.

Reagents:

  • Substrate: 2-Chloropyridine derivative (1.0 equiv)

  • Amine: Secondary amine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: Xantphos or BINAP (2-4 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

  • Degassing (Critical): The success of Pd-catalyzed coupling on pyridines is highly sensitive to oxygen. Sparge 1,4-dioxane with Argon for 30 minutes prior to use.

  • Catalyst Pre-complexation: In a glovebox or under Argon stream, mix

    
     and Xantphos in a small volume of dioxane. Stir for 10 minutes at RT until the solution turns a clear orange/red (active 
    
    
    
    species).
  • Reaction Assembly: Add the 2-chloropyridine, amine, and base to a reaction vial. Add the pre-formed catalyst solution.

  • Heating: Seal the vial and heat to 100°C for 4-12 hours.

    • Note on Pyridines: Pyridine nitrogens can coordinate to Pd, poisoning the catalyst. If conversion stalls, add an additional 1 mol% of catalyst/ligand.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove insoluble inorganic salts and Pd black.

  • Purification: Concentrate filtrate and purify via flash chromatography (Hexane/EtOAc).

Visualization: Pyridine Functionalization Decision Tree

Pyridine_Func Start Pyridine Functionalization Strategy Pos2 C2/C6 Position (Alpha) Start->Pos2 Pos3 C3/C5 Position (Beta) Start->Pos3 Pos4 C4 Position (Gamma) Start->Pos4 Method2A S_NAr / Chichibabin (Use: 2-Halopyridines) Pos2->Method2A Nucleophilic Attack Method3A Bromination/Nitration (Difficult, requires activation) Pos3->Method3A Electrophilic Subst. Method3B Ir-Catalyzed Borylation (Sterically controlled) Pos3->Method3B C-H Activation Method4A Lithiated Species (Requires DMG at C3) Pos4->Method4A Directed Lithiation Method4B Radical Addition (Acidic conditions) Pos4->Method4B Minisci Reaction

Caption: Decision tree for selecting synthetic methodologies based on the desired regiochemistry of the pyridine ring.

References

  • Pfizer Inc. (2005). Preparation of substituted 2-aminopyridines as potent CDK4 inhibitors. WO2005005426. Link

  • Bayer HealthCare. (2000). Omega-carboxyaryl substituted diphenyl ureas as raf kinase inhibitors. WO2000042012. Link

  • Plexxicon Inc. (2010). Pyrrolo[2,3-b]pyridine derivatives as protein kinase inhibitors. WO2010111527. Link

  • Surry, D. S., & Buchwald, S. W. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Chapter on Pyridine Synthesis).

Sources

Technical Guide: 2-(5-Aminopyridin-2-yl)ethanol vs. Ether Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the structural modification from a primary alcohol to an ether is a high-leverage optimization strategy. This guide analyzes the transition from 2-(5-aminopyridin-2-yl)ethanol (the "Parent Alcohol") to its ether derivatives (the "Capped Analogs").

While the 5-aminopyridine moiety often serves as a critical pharmacophore (e.g., a kinase hinge binder or GPCR ligand), the C2-ethanol tail presents a dichotomy: it provides solubility via hydrogen bonding but introduces a metabolic liability. Converting this alcohol to an ether derivative is a classic bioisosteric replacement designed to block Phase II conjugation (glucuronidation) , prevent oxidative metabolism (ADH/ALDH pathways) , and modulate lipophilicity (LogP) for improved membrane permeability or blood-brain barrier (BBB) penetration.

Part 1: Structural & Physicochemical Profiling

The fundamental difference lies in the hydrogen bonding capability and the resulting physicochemical landscape. The parent alcohol is a dual H-bond donor/acceptor, whereas ether derivatives function solely as acceptors.[1]

Comparative Physicochemical Matrix
PropertyParent Alcohol (–CH₂CH₂OH)Ether Derivative (–CH₂CH₂OR)Drug Design Impact
H-Bond Donors (HBD) 1 (Alcohol OH) + Amine0 (Ether O) + AmineEthers reduce desolvation energy, improving permeability.
H-Bond Acceptors (HBA) 2 (Pyridine N, OH)2 (Pyridine N, Ether O)Retains acceptor capability for solvent interaction.
Lipophilicity (cLogP) Low (Hydrophilic)Moderate to High (Tunable)Ethers increase LogP, aiding passive diffusion.
tPSA (Ų) Higher (~60-70 Ų)Lower (~50-60 Ų)Lower tPSA correlates with better BBB penetration.
Solubility High (Aqueous)Variable (Lipophilic dependent)Ethers may require formulation aids (e.g., salts) if R is large.
The "Solvation Penalty"

The primary alcohol recruits water molecules tightly around the hydroxyl group. To pass through a lipid bilayer, the molecule must "shed" this water shell—an energetically costly process (high desolvation penalty). Ether derivatives, lacking the donor hydrogen, have a significantly reduced water shell, lowering the energy barrier for membrane crossing.

Part 2: Metabolic Stability & Pharmacokinetics (ADME)

This is the most critical differentiator. The ethyl-alcohol side chain is a "metabolic soft spot."

The Alcohol Metabolic Liability

Primary alcohols on pyridine rings are rapid substrates for:

  • Alcohol Dehydrogenases (ADH): Oxidation to the aldehyde.

  • Aldehyde Dehydrogenases (ALDH): Rapid conversion of the aldehyde to the corresponding carboxylic acid (inactive/rapidly excreted).

  • UDP-Glucuronosyltransferases (UGT): Direct O-glucuronidation, leading to rapid renal clearance.

The Ether Blockade

Capping the oxygen with an alkyl group (Methyl, Ethyl, CF₃CH₂-) effectively shuts down both the oxidative (ADH/ALDH) and conjugative (UGT) pathways. The metabolism shifts entirely to the pyridine ring or the R-group of the ether, typically mediated by CYP450 enzymes (e.g., O-dealkylation), which is a much slower process.

Visualization: Metabolic Divergence

MetabolicPathways Figure 1: Metabolic Fate Divergence. Red paths indicate rapid clearance mechanisms blocked by etherification. Parent Parent Alcohol (2-(5-Aminopyridin-2-yl)ethanol) Aldehyde Intermediate Aldehyde Parent->Aldehyde ADH/CYP Glucuronide O-Glucuronide (Renal Clearance) Parent->Glucuronide UGT Ether Ether Derivative (Metabolically Stable) Parent->Ether Synthetic Capping Acid Carboxylic Acid (Rapid Excretion) Aldehyde->Acid ALDH CYP_Met Minor CYP Metabolites (Slow Clearance) Ether->CYP_Met CYP450 (Slow)

Part 3: Synthetic Methodologies

Synthesizing the ether derivatives requires careful selection of conditions to avoid alkylating the primary amine at the 5-position.

Strategy A: Williamson Ether Synthesis (Base-Mediated)

Direct alkylation of the alcohol using a strong base (NaH) and an alkyl halide.

  • Risk: Competitive N-alkylation of the 5-amino group.

  • Solution: Use of a protecting group (e.g., Boc or Phthalimide) on the amine is mandatory for high yield.

Strategy B: Mitsunobu Reaction

Coupling the alcohol with a phenol or acidic alcohol derivative.

  • Application: Ideal for creating aryl ethers (2-(5-aminopyridin-2-yl)ethoxy-arenes).

Visualization: Synthesis Workflow

Synthesis Figure 2: Synthetic routes avoiding N-alkylation by-products. Start 2-(5-Aminopyridin-2-yl)ethanol Protect Step 1: N-Protection (Boc₂O / TEA) Start->Protect Intermediate N-Boc Protected Alcohol Protect->Intermediate PathA Path A: Williamson (NaH + R-X) Intermediate->PathA PathB Path B: Mitsunobu (PPh₃ + DIAD + Ar-OH) Intermediate->PathB Coupled Protected Ether PathA->Coupled PathB->Coupled Deprotect Step 3: Deprotection (TFA or HCl) Coupled->Deprotect Final Target Ether Derivative Deprotect->Final

Part 4: Experimental Protocols

Protocol 1: Synthesis of Methyl Ether Derivative (Williamson Method)

Target: 5-Amino-2-(2-methoxyethyl)pyridine

Reagents:

  • 2-(5-(Boc-amino)pyridin-2-yl)ethanol (1.0 eq) [Protected precursor]

  • Sodium Hydride (60% dispersion in oil) (1.5 eq)

  • Iodomethane (1.2 eq)

  • THF (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve the N-Boc protected alcohol in anhydrous THF under nitrogen atmosphere. Cool to 0°C.

  • Deprotonation: Add NaH portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete alkoxide formation.

  • Alkylation: Cool back to 0°C. Add Iodomethane dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).

  • Quench: Carefully add saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve crude residue in DCM/TFA (4:1). Stir for 1 hour. Concentrate and neutralize with NaHCO₃ to yield the free amine ether.

Protocol 2: Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the half-life improvement of the ether vs. alcohol.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System

  • Test Compounds (1 µM final conc.)

Workflow:

  • Incubation: Pre-incubate HLM (0.5 mg/mL) with test compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately add ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Slope (k) = elimination rate constant.

    • T½ = 0.693 / k.

    • Intrinsic Clearance (CLint) = (0.693 / T½) × (mL incubation / mg protein).

References

  • Yathirajan, H. S., et al. (2005).[2] "2-(5-Ethylpyridin-2-yl)ethanol."[2][3][4][5] Acta Crystallographica Section E, 61(2), o492-o493.[2] Link

    • Context: Structural characterization of the pyridine-ethanol scaffold and H-bonding networks.[2]

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

    • Context: Discusses the metabolic stability of ethers vs.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Context: Standard reference for N-Boc protection protocols required during the ether synthesis.

Sources

Methodological & Application

Application Note: Strategic Reductive Amination of 2-(5-Aminopyridin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reductive Amination Reactions Using 2-(5-Aminopyridin-2-yl)ethan-1-ol Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

The aminopyridine scaffold is a cornerstone in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK, Syk) and GPCR ligands. However, the reductive amination of 2-(5-aminopyridin-2-yl)ethan-1-ol presents a unique set of chemoselective challenges due to the competing basicity of the pyridine ring nitrogen, the reduced nucleophilicity of the exocyclic amine, and the presence of a free hydroxyl group. This guide provides a validated, mechanistic approach to coupling this specific scaffold with aldehydes and ketones, prioritizing yield, purity, and reproducibility.

Scientific Foundation & Mechanistic Insight

Molecular Analysis

To optimize the reaction, one must understand the electronic environment of the substrate:

  • Exocyclic Amine (C5-NH₂): Unlike aniline (pKa ~4.6), the amino group at the 5-position of the pyridine ring is significantly less nucleophilic. The electron-deficient pyridine ring acts as an electron sink, reducing the availability of the nitrogen lone pair for nucleophilic attack on the carbonyl.

  • Pyridine Ring Nitrogen (N1): This is the most basic site (pKa ~6.0–6.8). In acidic media, N1 protonates before the exocyclic amine.

  • Hydroxyethyl Tail: While a potential nucleophile (risk of hemiacetal formation), the formation of the imine is generally kinetically favored over acetal formation under controlled pH.

The "Acid Trap"

A common failure mode in this reaction is the use of strong acids (pH < 4).

  • Scenario: Strong acid protonates the Ring N (N1).

  • Consequence: The pyridinium ion becomes strongly electron-withdrawing (

    
     and 
    
    
    
    effects), drastically deactivating the C5-NH₂ group. The reaction stalls because the nucleophile is "turned off."
  • Solution: Use a weak acid (Acetic Acid, AcOH) or a Lewis Acid (Titanium Isopropoxide, Ti(OiPr)₄) to activate the carbonyl electrophile without fully deactivating the aminopyridine nucleophile.

Mechanistic Pathway (DOT Diagram)

ReactionMechanism cluster_Warning Critical Control Point Substrate 2-(5-Aminopyridin-2-yl)ethan-1-ol (Free Base) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Aldehyde Protonation Ring N Protonation (Deactivates Nucleophile) Substrate->Protonation pH < 4 Aldehyde Aldehyde/Ketone (R-CHO) Activation Acid Activation (AcOH or Ti(IV)) Aldehyde->Activation Activation->Hemiaminal Catalysis Imine Imine / Iminium (Transient) Hemiaminal->Imine - H2O Reduction Hydride Transfer (STAB / NaCNBH3) Imine->Reduction + H- Product Secondary Amine Product Reduction->Product

Figure 1: Mechanistic pathway highlighting the critical balance between activation and deactivation.

Experimental Protocols

Method A: The "Gold Standard" (STAB in DCE)

Best for: Aldehydes and reactive ketones. High chemoselectivity.[1]

Reagents:

  • Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Glacial Acetic Acid

Protocol:

  • Preparation: In a clean, dry reaction vial, dissolve 2-(5-aminopyridin-2-yl)ethan-1-ol (1.0 equiv) in DCE (0.1 M concentration).

  • Carbonyl Addition: Add the aldehyde/ketone (1.1–1.2 equiv).

  • Acid Activation: Add Glacial Acetic Acid (1.0–2.0 equiv).

    • Note: The mixture may warm slightly. Stir for 15–30 minutes at Room Temperature (RT) to allow hemiaminal/imine equilibrium to establish.

  • Reduction: Add STAB (1.5–2.0 equiv) in one portion.

    • Why STAB? It reduces the imine selectively without reducing the aldehyde, preventing side-product formation (alcohol).

  • Reaction: Stir at RT under nitrogen for 2–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine peak).

  • Workup:

    • Quench carefully with saturated aqueous NaHCO₃ (gas evolution!).

    • Extract 3x with DCM or EtOAc.

    • Crucial Step: If the product is water-soluble (due to the pyridine/alcohol), saturate the aqueous layer with NaCl (brine) or use 10% MeOH in DCM for extraction.

  • Purification: Flash chromatography.

    • Suggested Eluent: 0–10% MeOH in DCM (with 1% NH₄OH if tailing occurs).

Method B: The "Titanium Boost" (Ti(OiPr)₄)

Best for: Unreactive ketones, bulky substrates, or when Method A fails.

Reagents:

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄)[2]

  • Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaCNBH₃)

  • Solvent: THF (anhydrous) then MeOH

Protocol:

  • Complexation: In a dry flask under Argon, combine the aminopyridine (1.0 equiv) and ketone (1.2 equiv).

  • Dehydration: Add neat Ti(OiPr)₄ (1.5–2.0 equiv).

    • Mechanism:[3][4][5][6] Ti(IV) acts as a Lewis acid and water scavenger, forcing the equilibrium toward the imine.

  • Stirring: Stir neat or in minimal dry THF for 4–12 hours. (The solution often turns yellow/orange).

  • Reduction:

    • Dilute with dry MeOH (or EtOH).

    • Add NaBH₄ (2.0 equiv) portion-wise. (Caution: Exothermic).

  • Quench (The "Titanium Crash"):

    • Add 1N NaOH or water dropwise. A white/gray precipitate (TiO₂) will form.

    • Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc/MeOH.

  • Workup: Concentrate filtrate and purify as in Method A.

Data & Decision Matrix

ParameterMethod A (STAB/DCE)Method B (Ti(OiPr)₄)Method C (NaCNBH₃/MeOH)
Primary Use Aldehydes, Simple KetonesSterically hindered KetonesAcid-sensitive substrates
pH Condition Weakly Acidic (AcOH)Lewis Acid (Neutral bulk)pH 5–6 (controlled)
Toxicity Low (Borate salts)Low (Titanium salts)High (Cyanide byproduct)
Water Tolerance Low (STAB decomposes)Very Low (Ti hydrolyzes)Moderate
Side Reactions MinimalAlcohol reduction (rare)Aldehyde reduction possible

Troubleshooting Guide

Issue: "The Gel"
  • Symptom: Upon adding NaHCO₃ in Method B, the reaction turns into an unfilterable gelatinous goo.

  • Cause: Incomplete hydrolysis of Titanium alkoxides.

  • Fix: Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution instead of water/NaOH. Stir vigorously for 1 hour. The tartrate complexes the titanium, creating two clear layers.

Issue: "No Reaction" (Starting Material Remains)
  • Cause: The pyridine ring is deactivating the amine, or the ketone is too sterically hindered.

  • Fix: Switch to Method B. If already using Method B, heat the imine formation step (Step 3) to 60°C in a sealed tube before adding the reducing agent.

Issue: "Over-Alkylation" (Dialkylation)
  • Symptom: Formation of tertiary amine (dialkylated product).

  • Cause: The product secondary amine is more nucleophilic than the starting aminopyridine.

  • Fix: This is rare with aminopyridines due to steric hindrance, but if observed:

    • Use a large excess of the amine (substrate) relative to the aldehyde.

    • Add the aldehyde slowly (syringe pump) to the amine/reducing agent mixture.

Workflow Diagram

Workflow Start Start: 2-(5-Aminopyridin-2-yl)ethan-1-ol Decision Electrophile Type? Start->Decision PathA Aldehyde / Reactive Ketone Decision->PathA PathB Hindered Ketone / Low Reactivity Decision->PathB MethodA Method A: STAB + AcOH Solvent: DCE Temp: RT PathA->MethodA MethodB Method B: Ti(OiPr)4 + NaBH4 Solvent: Neat -> MeOH Temp: RT to 60°C PathB->MethodB Monitor Monitor: LCMS (Check for Imine vs Product) MethodA->Monitor MethodB->Monitor WorkupA Quench: Sat. NaHCO3 Extract: DCM Monitor->WorkupA Method A WorkupB Quench: Rochelle's Salt Filter: Celite Monitor->WorkupB Method B Finish Purification (Flash Column: DCM/MeOH) WorkupA->Finish WorkupB->Finish

Figure 2: Decision tree for selecting the optimal reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[2] The Journal of Organic Chemistry, vol. 55, no.[2] 8, 1990, pp. 2552–2554.[2] Link[2]

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no. 12, 1971, pp. 2897–2904. Link

  • Liang, J., et al. "Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors."[7] Journal of Medicinal Chemistry, vol. 56, no.[7] 11, 2013, pp. 4521–4536. Link

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents." Link

Sources

Advanced Application Note: 2-(5-Aminopyridin-2-yl)ethan-1-ol as a Versatile N,N,O-Donor Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metal complexes relies heavily on the geometric and electronic properties of the coordinating ligands. 2-(5-Aminopyridin-2-yl)ethan-1-ol is a highly specialized, heterotrifunctional ligand that bridges the gap between traditional coordination chemistry and advanced bioconjugation. Featuring a pyridine nitrogen (N_py), a flexible hydroxyethyl group (O_ol), and a spatially distinct primary amine (N_am), this ligand offers programmable coordination modes.

Because the 5-amino group is structurally separated from the 2-hydroxyethyl group, the ligand cannot easily coordinate all three heteroatoms to a single metal center. This spatial segregation enforces a dual-role behavior: it can act as a robust κ²-N,O chelator for transition metals while reserving the free amine for downstream bioconjugation, or it can act as a bridging ligand to construct multidimensional coordination polymers (CPs) and metal-organic frameworks (MOFs). This guide provides researchers and drug development professionals with field-proven protocols and mechanistic insights for exploiting this ligand in both bioinorganic drug design and materials science.

Ligand Topology & Mechanistic Rationale

The coordination chemistry of aminopyridines is heavily influenced by the position of the amino group, which dictates both basicity and steric accessibility[1]. In 2-(5-Aminopyridin-2-yl)ethan-1-ol, the juxtaposition of the functional groups dictates its reactivity:

  • Thermodynamic Chelation (κ²-N,O): Pyridine-based alcohols are renowned for their ability to form stable 5- or 6-membered chelates with transition metals[2]. The N_py and O_ol groups form a highly stable 6-membered metallacycle. The resulting N,O-chelated complexes have significant applications in bioinorganic chemistry, including the development of antiproliferative metal-based drugs[3].

  • Orthogonal Functionalization: The 5-amino group sits para-like to the hydroxyethyl chain. When the N_py and O_ol are chelated to a metal (e.g., Ru, Pt, Au), the N_am projects outward into the solvent accessible area. This allows for amide-coupling with targeting peptides or fluorophores without disrupting the metal pharmacophore.

  • Polymeric Bridging: In the presence of highly oxophilic or geometrically flexible metals (e.g., Cu²⁺, Mn²⁺), and under specific stoichiometric conditions, the ligand acts as a bridge. N,N,O-donor systems are highly effective in stabilizing high-valent metal intermediates, making them excellent candidates for catalytic networks[4].

LigandTopology L 2-(5-Aminopyridin-2-yl)ethan-1-ol (Bifunctional Ligand) Npy Pyridine Nitrogen (N-donor) L->Npy Ool Hydroxyl Group (O-donor) L->Ool Nam 5-Amino Group (N-donor) L->Nam Chelation Chelation (κ²-N,O) 6-Membered Ring Npy->Chelation Thermodynamic Stability Ool->Chelation Bridging Bridging / Polymerization (Coordination Polymers) Nam->Bridging Steric Separation from N,O Bioconj Bioconjugation (Amide Coupling) Nam->Bioconj Free Exocyclic Amine Chelation->Bridging

Fig 1: Topological pathways of 2-(5-Aminopyridin-2-yl)ethan-1-ol based on its functional groups.

Diagnostic Spectroscopic Profiling

To ensure experimental trustworthiness, it is critical to track the coordination state of the ligand. The table below summarizes the quantitative and qualitative shifts expected during successful metallation.

Table 1: Diagnostic Spectroscopic Markers for Coordination States

Functional GroupFree Ligand Markerκ²-N,O Chelated StateBridging/Polymeric StateCausality of Shift
Pyridine (N_py) ¹H NMR: ~8.3 ppm (H6)Downfield shift (~8.8 ppm)Downfield shift (~8.9 ppm)Metal coordination depletes electron density from the pyridine ring via σ-donation.
Hydroxyl (O_ol) IR: ~3200 cm⁻¹ (br, νOH)Shifted/SharpenedDisappears (if alkoxo)Coordination alters H-bonding; deprotonation entirely removes the O-H oscillator.
Amine (N_am) IR: ~3400, 3300 cm⁻¹ (νNH₂)UnchangedShifted to ~3250 cm⁻¹Remains free in simple chelates; coordinates to adjacent metals in polymeric networks.

Protocol 1: Synthesis of a Bifunctional Ru(II) Scaffold for Targeted Therapeutics

This protocol details the synthesis of a half-sandwich Ruthenium(II) complex, [Ru(η⁶-p-cymene)(L-κ²N,O)]⁺, where the ligand acts as a bidentate chelator, leaving the 5-amino group free for downstream bioconjugation (e.g., attaching a cancer-targeting peptide).

Methodology & Causality
  • Precursor Cleavage: Dissolve 0.1 mmol of [Ru(η⁶-p-cymene)Cl₂]₂ dimer in 10 mL of anhydrous methanol.

    • Causality: Methanol solubilizes the precursor and facilitates the dissociation of the bridging chlorides, opening coordination sites for the incoming ligand.

  • Ligand Addition: Add 0.2 mmol of 2-(5-Aminopyridin-2-yl)ethan-1-ol, followed by 0.2 mmol of Silver Tetrafluoroborate (AgBF₄). Stir at room temperature for 4 hours in the dark.

    • Causality: AgBF₄ acts as a halide scavenger, precipitating AgCl and driving the thermodynamic formation of the κ²-N,O chelate. The mild room-temperature condition prevents unwanted side reactions at the primary amine.

  • Filtration & Isolation: Filter the mixture through a pad of Celite to remove the AgCl precipitate. Concentrate the filtrate under reduced pressure and precipitate the product using cold diethyl ether.

Self-Validating System (In-Process QC)
  • Ninhydrin Test: Spot the isolated complex on a TLC plate and spray with ninhydrin. A positive (purple) stain confirms that the 5-amino group remains uncoordinated and chemically accessible.

  • Mass Spectrometry: ESI-MS must show a base peak corresponding to [M - BF₄]⁺. The isotopic distribution will perfectly match the characteristic pattern of Ruthenium.

Workflow S1 Step 1: Metallation [Ru(p-cymene)Cl2]2 + Ligand + AgBF4 V1 Validation 1 ESI-MS: Target Mass Ninhydrin: Positive (Free NH2) S1->V1 In-process QC S2 Step 2: Purification Celite Filtration & Ether Precipitation V1->S2 S3 Step 3: Bioconjugation NHS-Ester Peptide + Free 5-NH2 S2->S3 V2 Validation 2 FTIR: Amide C=O (~1650 cm⁻¹) Ninhydrin: Negative S3->V2 Final QC

Fig 2: Experimental workflow and self-validation checkpoints for Ru(II) bioconjugate synthesis.

Protocol 2: Assembly of a 1D Cu(II) Coordination Polymer for Catalysis

When reacted with Copper(II) under basic conditions, the ligand's hydroxyl group deprotonates, forming an alkoxo-bridge, while the 5-amino group coordinates to an adjacent copper center, yielding a coordination polymer. Such N,N,O-donor architectures are highly relevant for biomimetic catalysis (e.g., catechol oxidase activity)[2].

Methodology & Causality
  • Reaction Setup: Dissolve 0.5 mmol of Copper(II) Acetate monohydrate (Cu(OAc)₂·H₂O) in 15 mL of a 1:1 mixture of water and ethanol.

    • Causality: The acetate anion acts as an internal, mild base. It facilitates the deprotonation of the ligand's hydroxyl group without requiring harsh external bases that might degrade the ligand.

  • Polymerization: Slowly add a solution of 0.5 mmol of 2-(5-Aminopyridin-2-yl)ethan-1-ol in 5 mL of ethanol. Transfer the dark green mixture to a Teflon-lined stainless steel autoclave.

  • Hydrothermal Growth: Heat the autoclave to 120 °C for 48 hours, then cool to room temperature at a rate of 5 °C/hour.

    • Causality: Hydrothermal conditions overcome the activation energy barrier for reversible M-L bond breaking/making, ensuring the thermodynamic sink is reached. The slow cooling rate promotes the growth of high-quality single crystals suitable for X-ray diffraction.

Self-Validating System (In-Process QC)
  • FTIR Spectroscopy: The complete disappearance of the broad O-H stretch (~3200 cm⁻¹) validates the formation of the alkoxo bridge. Furthermore, the primary amine doublet (~3400, 3300 cm⁻¹) will shift to lower wavenumbers (~3250 cm⁻¹), confirming its participation in the polymeric network.

  • Powder X-Ray Diffraction (PXRD): Grind a bulk sample of the crystals and compare the experimental PXRD pattern to the simulated pattern derived from Single-Crystal X-Ray Diffraction (SCXRD). A match validates phase purity.

References

  • A Comparative Guide to Aminopyridine Isomers as Ligands for Researchers and Drug Development Professionals . Benchchem. 1

  • Synthesis, structural characterization, docking simulation and in vitro antiproliferative activity of the new gold(III) complex with 2-pyridineethanol . PubMed (NIH). 3

  • Catalytic Oxygen Evolution from Manganese Complexes with an Oxidation-Resistant N,N,O-Donor Ligand . OSTI.GOV. 4

  • Copper(II) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies . RSC Publishing. 2

Sources

Application Note: Chemoselective Amide Coupling of 2-(5-Aminopyridin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of chemoselective amide coupling using 2-(5-Aminopyridin-2-yl)ethan-1-ol , a bifunctional building block containing a nucleophilic primary alcohol, an electron-deficient primary amine, and a basic pyridine ring.

Executive Summary

Coupling 2-(5-Aminopyridin-2-yl)ethan-1-ol (Compound A ) with carboxylic acids presents a classic chemoselectivity challenge. The molecule contains three reactive sites:

  • 5-Amino group: The desired coupling partner. It is electron-deficient (aniline-like) due to the electron-withdrawing pyridine ring, making it a sluggish nucleophile.

  • Primary Alcohol (Ethyl chain): A competitive nucleophile. While generally less reactive toward active esters than amines, it can dominate if the amine is deactivated or if highly reactive acylating agents (e.g., acid chlorides) are used.

  • Pyridine Nitrogen: A basic site that can sequester protons, potentially interfering with acid activation or causing solubility issues.

This guide details two field-proven protocols—Method A (T3P) and Method B (HATU) —optimized to ensure exclusive N-acylation (>95% selectivity) while minimizing racemization of chiral carboxylic acids.

Strategic Analysis & Reagent Selection

The Nucleophilicity Paradox

In standard aliphatic amines,


-acylation is kinetically favored over 

-acylation by orders of magnitude. However, in Compound A , the pyridine ring withdraws electron density from the 5-amino group, lowering its nucleophilicity significantly (comparable to a deactivated aniline). Conversely, the distal primary alcohol retains standard aliphatic nucleophilicity.

Implication: Using non-selective, highly reactive species like acid chlorides or mixed anhydrides often results in mixtures of Amide (desired), Ester (side-product), and Di-acylated impurities. We must use active ester methodologies that discriminate between the amine and alcohol.

Reagent Selection Matrix
FeatureT3P (Propylphosphonic Anhydride) HATU / DIPEA EDC / HOBt
Primary Use Recommended (Gold Standard) High-difficulty couplingsCost-sensitive / Large scale
Chemoselectivity Excellent (High N vs O selectivity)GoodModerate
Epimerization Very Low (Ideal for chiral acids)Low to ModerateLow
Workup Aqueous Extraction (Water-soluble byproducts)Chromatography usually requiredAqueous Extraction
Reaction Rate Moderate (0.5 – 12 h)Fast (< 2 h)Slow (12 – 24 h)

Experimental Protocols

Method A: T3P-Mediated Coupling (Recommended)

Best for: Chiral acids, scale-up, and avoiding chromatography.

Mechanism: T3P forms a mixed anhydride that is highly reactive toward amines but relatively inert toward alcohols under controlled conditions. The use of pyridine as a solvent/base buffers the system and accelerates the breakdown of the tetrahedral intermediate.

Materials
  • Amine: 2-(5-Aminopyridin-2-yl)ethan-1-ol (1.0 equiv)

  • Acid: Carboxylic Acid (1.1 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base/Solvent: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF. (Use DMF if solubility is poor).

Protocol
  • Setup: In a clean reaction vial, dissolve the Carboxylic Acid (1.1 equiv) and Amine (1.0 equiv) in dry EtOAc (concentration ~0.1 M).

    • Note: If the amine is insoluble as a free base, add a minimal amount of DMF (10-20% v/v).

  • Base Addition: Add Pyridine (3.0 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Activation: Dropwise add T3P solution (1.5 equiv) over 2 minutes.

  • Reaction: Stir at RT for 2–12 hours .

    • Monitoring: Check LCMS for conversion. The T3P byproduct is not UV active, simplifying monitoring.

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Wash 1: Water (removes bulk T3P salts).

    • Wash 2: 0.5 M HCl or 10% Citric Acid (removes excess pyridine and unreacted aminopyridine). Caution: Ensure product does not protonate and extract into water; if product contains basic amines, skip acid wash and use sat. NH4Cl.

    • Wash 3: Sat. NaHCO3 (removes unreacted carboxylic acid).

    • Wash 4: Brine.

  • Isolation: Dry over Na2SO4, filter, and concentrate. Most products are obtained in >90% purity without chromatography.

Method B: HATU-Mediated Coupling

Best for: Sterically hindered acids or extremely unreactive amines.

Mechanism: HATU generates an O-At (7-azabenzotriazole) active ester, which is one of the most reactive species available for amide bond formation.

Materials
  • Amine: 2-(5-Aminopyridin-2-yl)ethan-1-ol (1.0 equiv)

  • Acid: Carboxylic Acid (1.0 – 1.2 equiv)[1]

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Protocol
  • Pre-Activation: Dissolve Carboxylic Acid (1.1 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir for 5–10 minutes at RT.

    • Why? This pre-forms the activated ester (O-At ester) before the alcohol-containing amine is introduced, maximizing selectivity.

  • Coupling: Add 2-(5-Aminopyridin-2-yl)ethan-1-ol (1.0 equiv) and the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 1–4 hours .

  • Quench: Add 2-3 drops of water or diamine (e.g., N,N-dimethylethylenediamine) to scavenge excess active ester if necessary.

  • Workup:

    • Dilute with EtOAc/Ether (high dilution helps crash out HATU byproducts).

    • Wash with water (x3) and brine (x1) to remove DMF.

    • Note: HATU byproducts (tetramethylurea) are water-soluble but can be sticky. Flash chromatography (DCM/MeOH gradient) is usually required.

Decision Logic & Workflow

G Start Start: Coupling 2-(5-Aminopyridin-2-yl)ethan-1-ol CheckAcid Is the Carboxylic Acid Chiral or Epimerization Prone? Start->CheckAcid CheckSolubility Is the Amine soluble in EtOAc? CheckAcid->CheckSolubility No (Achiral) MethodA METHOD A: T3P Protocol (Low Epimerization, High Selectivity) CheckAcid->MethodA Yes (Chiral) CheckSolubility->MethodA Yes MethodB METHOD B: HATU Protocol (High Potency, Requires Column) CheckSolubility->MethodB Sterically Hindered Acid? ModSolvent Add 10-20% DMF co-solvent CheckSolubility->ModSolvent No Result Isolate Product (Check LCMS for O-acylation) MethodA->Result MethodB->Result ModSolvent->MethodA

Figure 1: Decision tree for selecting the optimal coupling protocol based on substrate properties.

Troubleshooting & Optimization

IssueDiagnosisSolution
Low Conversion Amine is too electron-deficient.Switch to Method B (HATU) and heat to 40°C. If using T3P, increase base (Pyridine) to 5 equiv and heat to 50°C.
O-Acylation Observed Competitive reaction at the alcohol.Reduce Temperature: Run reaction at 0°C. Pre-activation: Ensure acid is fully activated (5-10 min) before adding the amine. Avoid excess acid.
Poor Solubility Pyridine ring causing aggregation.Use DMF/DMSO as solvent. Ensure final product is not lost in aqueous washes (check pH of aqueous layer).
Racemization Loss of stereocenter in acid.Must use Method A (T3P). Avoid DMAP entirely. Keep base equivalents minimal (just enough to neutralize HCl salts).

References

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[2][3] Organic Letters, vol. 13, no.[2][3] 19, 2011, pp. 5048–5051.[3]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631.

  • Petersen, T. P., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, vol. 14, 2016.

  • Basavaprabhu, et al. "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications." Synthesis, vol. 45, 2013, pp. 1569-1601.[4]

Sources

functionalization of the primary alcohol in 2-(5-Aminopyridin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Challenge: Functionalizing the primary alcohol in 2-(5-Aminopyridin-2-yl)ethan-1-ol presents a classic chemo-selectivity problem. The molecule contains three distinct reactive centers:[1]

  • Primary Aliphatic Alcohol (C2-ethyl chain): Nucleophilic (

    
    ), prone to oxidation and substitution.[1]
    
  • Primary Aromatic Amine (C5-position): Highly nucleophilic (

    
     for conjugate acid), prone to N-alkylation and N-acylation.[1]
    
  • Pyridine Nitrogen: Basic (

    
    ), capable of acting as a proton acceptor or undergoing quaternization.[1][2]
    

The Solution: Direct functionalization of the alcohol (e.g., using thionyl chloride or sulfonyl chlorides) without protection is not recommended .[1][2] The primary amine at position 5 is significantly more nucleophilic than the alcohol towards acylating agents and electrophiles.[1] Furthermore, the presence of a free amine during activation of the alcohol (e.g., conversion to a mesylate or halide) often leads to intermolecular


 displacement, resulting in polymerization or self-quenching.[1][2]

Recommended Workflow: To ensure high fidelity and yield, a Protection-Activation-Deprotection (PAD) strategy is required.[1]

  • Selective N-Protection: Mask the C5-amine with a tert-butyloxycarbonyl (Boc) group.[1]

  • O-Functionalization: Activate the alcohol (Mesylation, Tosylation, or Appel Reaction) or couple directly (Mitsunobu).[1][2]

  • Deprotection: Remove the Boc group under controlled acidic conditions.[1]

Strategic Workflow Diagram

The following flowchart outlines the decision matrix for functionalizing this scaffold, highlighting the critical divergence between the robust "Protection Route" and the risk-prone "Direct Route."

FunctionalizationStrategy Start Starting Material: 2-(5-Aminopyridin-2-yl)ethan-1-ol Decision Select Strategy Start->Decision RouteA Route A: Protection-First (Recommended) High Fidelity & Selectivity Decision->RouteA High Purity Req. RouteB Route B: Direct Functionalization High Risk of Side Reactions Decision->RouteB Quick Screen (Not Rec.) Step1 Step 1: N-Boc Protection (Boc2O, THF/DCM) RouteA->Step1 SideProducts Mixture of Products: N-Alkylated, O-Alkylated, Polymerized species RouteB->SideProducts Uncontrolled Reactivity Step2 Step 2: O-Functionalization (MsCl, TsCl, or Mitsunobu) Step1->Step2 Step3 Step 3: N-Boc Deprotection (TFA/DCM or HCl/Dioxane) Step2->Step3 Product Target Product: 2-(5-Aminopyridin-2-yl)ethyl-X (X = OMs, OTs, Br, Nu) Step3->Product

Figure 1: Strategic decision tree for the chemo-selective functionalization of 2-(5-Aminopyridin-2-yl)ethan-1-ol.

Detailed Experimental Protocols

Phase 1: Selective N-Protection (Boc-Anhydride)

Objective: Selectively protect the more nucleophilic aromatic amine without reacting with the primary alcohol or pyridine nitrogen.[1]

Reagents:

  • Substrate: 2-(5-Aminopyridin-2-yl)ethan-1-ol (1.0 equiv)[1]

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[1]
    
  • Base: Triethylamine (

    
    ) (1.2 equiv) or DIPEA[1]
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[1]

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 1.0 equiv of the starting amino-alcohol in anhydrous THF (
    
    
    
    M concentration).
  • Addition: Add 1.2 equiv of

    
    . Cool the solution to 
    
    
    
    using an ice bath.
  • Reaction: Dropwise add a solution of

    
     (1.1 equiv) in THF over 15 minutes.
    
  • Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM). The amine spot (lower

    
    , stains with ninhydrin) should disappear, replaced by a higher 
    
    
    
    UV-active spot.[1][2]
  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Checkpoint (Self-Validation):

  • 1H NMR: Look for a strong singlet (~9H) at

    
     ppm corresponding to the Boc group.[1] The aromatic protons at C6 (ortho to amine) should shift slightly downfield due to the carbamate electron-withdrawing effect.[1]
    
Phase 2: O-Functionalization (Activation of Alcohol)

Objective: Convert the hydroxyl group into a good leaving group (Mesylate/Tosylate) or displace it (Mitsunobu).[1]

Option A: Mesylation (Preparation of Leaving Group) Use case: When preparing the molecule for subsequent


 displacement by amines, thiols, or azides.[1][2]

Reagents:

  • Intermediate: N-Boc-2-(5-aminopyridin-2-yl)ethan-1-ol (1.0 equiv)[1]

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Base: Triethylamine (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Anhydrous DCM[1]

Protocol:

  • Setup: Dissolve the N-Boc intermediate in anhydrous DCM (

    
     M) and cool to 
    
    
    
    .
  • Addition: Add

    
     followed by the slow, dropwise addition of MsCl.[1][2] Caution: Exothermic.[1]
    
  • Monitoring: Stir at

    
     for 30–60 minutes. TLC should show complete conversion to a slightly less polar spot compared to the alcohol.[1]
    
  • Workup: Quench with cold water. Extract with DCM.[1] Wash with cold dilute citric acid (to remove excess amine) and brine.[1] Note: Avoid strong acid washes to prevent premature Boc removal.

  • Storage: Mesylates of pyridine ethanols can be unstable (prone to elimination to vinyl pyridine).[1] Use immediately in the next step or store at

    
    .
    

Option B: Mitsunobu Reaction (Direct Coupling) Use case: Direct formation of ethers or esters.[1]

Protocol:

  • Dissolve N-Boc intermediate (1.0 equiv), Triphenylphosphine (

    
    , 1.2 equiv), and the Nucleophile (e.g., phenol, phthalimide) in anhydrous THF.[1][2]
    
  • Cool to

    
    .
    
  • Add DIAD or DEAD (1.2 equiv) dropwise.[1]

  • Stir at RT overnight.

Phase 3: Deprotection

Objective: Restore the primary amine functionality.

Protocol:

  • Dissolution: Dissolve the functionalized intermediate in DCM.

  • Acidolysis: Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM).

  • Reaction: Stir at RT for 1–2 hours. Monitor for the disappearance of the Boc signal in NMR or TLC.

  • Workup (Critical): The product will be a TFA salt.

    • To isolate free base: Evaporate TFA/DCM.[1] Redissolve in DCM/MeOH. Neutralize with MP-Carbonate resin or wash with saturated

      
       (carefully, as the product might be water-soluble).[1]
      
    • Lyophilization:[1] If the salt form is acceptable, simply evaporate and lyophilize from water/acetonitrile.[1][2]

Quantitative Data Summary

ParameterValue / ConditionRationale
pKa (5-NH2) ~6.0 – 7.0Requires protection to prevent N-acylation.[1]
pKa (Pyridine N) ~5.2Less reactive than 5-NH2 but can trap acid.[1]
pKa (Alcohol) ~16Requires activation (MsCl) or catalysis (Mitsunobu).[1]
Temp (Protection) 0°C

RT
Controls exotherm; prevents bis-Boc formation.[1]
Temp (Mesylation) 0°CPrevents elimination to vinyl-pyridine.[1]
Stability Moderate2-vinylpyridine formation is a degradation risk.

References

  • General Reactivity of Aminopyridines

    • Title: Efficient Synthesis of 2-Aminopyridine Derivatives.[3][4][5]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • pKa Values of Pyridine Derivatives

    • Title: Theoretical prediction of relative and absolute pKa values of aminopyridines.[1][6]

    • Source: ResearchGate.[1]

    • URL:[Link]

  • Mitsunobu Chemistry on Pyridine Alcohols

    • Title: Synthesis of meta-Functionalized Pyridines by Selective Dehydrogenative Heterocondensation.[1][7]

    • Source: PubMed.[1]

    • URL:[Link]

  • Safety Data & Handling

    • Title: 2-((5-Aminopyridin-2-yl)oxy)
    • Source: Sigma-Aldrich.[1]

Sources

Application Note: Advanced Buchwald-Hartwig Amination Protocols for Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & The Aminopyridine Challenge

The Buchwald-Hartwig amination is a cornerstone carbon-nitrogen (C–N) bond-forming reaction in modern pharmaceutical development[1]. However, aminopyridines (particularly 2-aminopyridines) are notoriously challenging substrates. They possess both an exocyclic amine and an endocyclic pyridyl nitrogen, allowing them to act as bidentate chelators. This chelation traps the palladium catalyst in highly stable, off-cycle Pd(II) resting states, effectively poisoning the catalytic cycle. Furthermore, 2-aminopyridines can tautomerize into 2-pyridone imines, altering their nucleophilicity.

To overcome these thermodynamic sinks, modern protocols rely on a combination of highly sterically congested dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) and specific base selections (e.g., LiHMDS) that enforce the desired catalytic pathway and prevent catalyst deactivation[2].

Mechanistic Causality & Ligand Selection

Successful cross-coupling requires matching the electronic and steric profiles of the substrate with the correct ligand. Density Functional Theory (DFT) studies reveal that the choice between closely related ligands like BrettPhos and RuPhos fundamentally alters the rate-limiting step (RLS) of the catalytic cycle[3].

  • BrettPhos: The extreme steric hindrance of the BrettPhos ligand severely destabilizes the Pd(II) amido complex, drastically accelerating reductive elimination. Consequently, oxidative addition becomes the rate-limiting step [3]. BrettPhos is therefore optimal for primary amines and electron-deficient aryl halides.

  • RuPhos: With slightly reduced steric bulk compared to BrettPhos, the Pd(II) amido intermediate is more stable. For RuPhos-catalyzed systems, reductive elimination remains the rate-limiting step [3]. RuPhos excels with secondary or bulky amines where the steric clash of the amine itself helps drive the final elimination.

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(X)L Oxidative Addition Pd0->OxAdd Ar-X (BrettPhos RLS) AmineBind Pd(II)(Ar)(NR2)L Amido Complex OxAdd->AmineBind HNR2 + Base -Base·HX AmineBind->Pd0 Reductive Elimination (RuPhos RLS)

Figure 1: Buchwald-Hartwig Catalytic Cycle highlighting ligand-dependent rate-limiting steps (RLS).

Reaction Parameters & Optimization Data

The following tables summarize the quantitative and categorical data necessary for optimizing aminopyridine couplings.

Table 1: Ligand and Base Selection Matrix
LigandRate-Limiting StepOptimal Substrate ProfilePreferred BaseTypical Temp (°C)
BrettPhos Oxidative Addition[3]Primary amines, electron-deficient halidesNaOtBu / LHMDS80 - 100
RuPhos Reductive Elimination[3]Secondary/bulky amines, electron-rich halidesLHMDS / Cs₂CO₃80 - 110
Xantphos Amine BindingPrimary amides, anilinesCs₂CO₃ / K₂CO₃100 - 120
Table 2: Process Chemistry Troubleshooting & Scale-Up[4]
Observed IssueRoot CauseQuantitative ImpactCorrective Action
Homodimerization High O₂ levels in solvent/headspace>5% homodimer side-productImplement rigorous N₂/Ar purging; install inline O₂ sensors.
Stalled Conversion Residual Cu from prior Sandmeyer stepsYield drops to <60%Increase Pd loading (e.g., to 3.0 mol%) or rigorously purify intermediates.
Catalyst Poisoning Substrate chelation to PdIncomplete conversion, Pd blackUse LHMDS to pre-deprotonate the amine[2].

Self-Validating Experimental Protocol

This protocol utilizes BrettPhos Pd G3 and LiHMDS for the coupling of a 2-aminopyridine derivative with an aryl bromide. The use of LiHMDS is a deliberate causal choice: it is a strong, non-nucleophilic base that pre-deprotonates the aminopyridine, forming a highly reactive lithium amide that outcompetes the pyridyl nitrogen for palladium binding[2].

Every step below includes a Validation Check to ensure the system is functioning as intended before proceeding.

Workflow Step1 1. Reagent Preparation (Glovebox or Schlenk) Step2 2. Catalyst & Substrate Mixing (Pd source, Ligand, Base) Step1->Step2 Step3 3. Solvent Addition (Anhydrous, Degassed) Step2->Step3 Step4 4. Heating & Stirring (80-110°C, 2-24h) Step3->Step4 Step5 5. Quenching & Workup (Aqueous Wash, Filtration) Step4->Step5

Figure 2: Self-validating experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

  • Flame-dry a Schlenk tube or a specialized microwave vial equipped with a magnetic stir bar.

  • Transfer the vessel to a nitrogen-filled glovebox or use standard Schlenk techniques to maintain an inert atmosphere[1].

  • Validation Check: The interior of the flask must be entirely free of condensation. Moisture will violently quench LiHMDS and deactivate the catalyst.

Step 2: Addition of Solids

  • Add the aryl bromide (1.0 equiv) and the 2-aminopyridine derivative (1.2 equiv).

  • Add BrettPhos Pd G3 precatalyst (1–2 mol%) and BrettPhos ligand (1–2 mol%).

  • Validation Check: The BrettPhos Pd G3 precatalyst should appear as a free-flowing, pale yellow powder. Clumping or a dark brown/black appearance indicates prior degradation by oxygen or moisture.

Step 3: Solvent and Base Addition

  • Seal the vessel with a septum and remove it from the glovebox (if applicable). Connect to a Schlenk line.

  • Inject anhydrous, degassed 1,4-Dioxane or THF (to achieve a 0.2 M substrate concentration).

  • Dropwise, inject a 1.0 M solution of LiHMDS in THF (2.2 equiv)[2].

  • Validation Check: Effective degassing is validated by the cessation of micro-bubbles when placing the solvent under brief vacuum before backfilling with Argon. Upon adding LiHMDS, a slight exotherm should be felt, confirming the deprotonation of the aminopyridine.

Step 4: Catalytic Activation and Heating

  • Place the vessel in a pre-heated oil bath or heating block set to 80 °C.

  • Stir vigorously (800–1000 rpm) for 2 to 24 hours[1].

  • Validation Check: Within 5–10 minutes of reaching 80 °C, the reaction mixture should transition from a pale/heterogeneous suspension to a deep red or orange homogeneous solution . This color shift is the visual confirmation that the G3 precatalyst has successfully collapsed to form the active Pd(0)L species. If the solution turns opaque black with precipitate, "Pd black" has formed, indicating catalyst death.

Step 5: Reaction Monitoring and Workup

  • Monitor the reaction via LC-MS or TLC.

  • Once the aryl halide is consumed, cool the vessel to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl[1].

  • Dilute with Ethyl Acetate, separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄[1].

  • Validation Check: The aqueous quench should yield a clear phase separation. If a stubborn emulsion forms (common with pyridine derivatives), filtering the entire biphasic mixture through a thin pad of Celite will immediately break the emulsion.

References

1.[4] Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. 4 2.[2] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters (ACS Publications). 2 3.[3] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 3 4.[1] Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem. 1

Sources

Application Note: Scale-Up Synthesis of Pyridine-Ethanol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and engineers scaling up the synthesis of 2-(pyridin-2-yl)ethanol (also known as 2-hydroxyethylpyridine), a critical scaffold for histamine H3 antagonists (e.g., Betahistine) and pyridine-based ligands.[1]

Target Molecule: 2-(Pyridin-2-yl)ethanol (CAS: 103-74-2)

Part 1: Strategic Route Selection & Retro-synthesis

In industrial contexts, the synthesis of pyridine-ethanols is dominated by cost-efficiency and atom economy.[1] While laboratory methods often employ the reduction of esters (e.g., ethyl 2-pyridylacetate) using LiAlH₄, this is non-viable on a multi-kilogram scale due to cryogenic requirements, hydrogen gas evolution, and reagent cost.

The Industry Standard: Hydroxyalkylation The direct condensation of 2-picoline (2-methylpyridine) with formaldehyde (or paraformaldehyde) is the preferred scale-up route.[1] This reaction is 100% atom-efficient but presents significant process engineering challenges:

  • Equilibrium Limitations: The reaction is reversible; high conversion requires forcing conditions or recycling.

  • Selectivity: Over-reaction leads to 2,6-bis(hydroxyethyl)pyridine or elimination to 2-vinylpyridine.[1]

  • Safety: Handling paraformaldehyde dust and high-pressure pyridine vapors requires specific containment.[1]

Route Comparison Decision Matrix
FeatureRoute A: Thermal Condensation (Batch) Route B: Continuous Flow (Intensified) Route C: Ester Reduction (Lab Scale)
Reagents 2-Picoline, Paraformaldehyde2-Picoline, Formalin, Base Cat.[1]Ethyl 2-pyridylacetate, NaBH₄/LiAlH₄
Atom Economy 100%100%<50% (Stoichiometric waste)
Scale Suitability High (100kg+)Very High (Ton/year)Low (<1kg)
Key Risk High Pressure (Autoclave)Clogging / Residence TimeH₂ Evolution / Exotherm
Purity Profile Moderate (Requires Distillation)High (Kinetic Control)High

Part 2: Process Safety & Engineering Controls[1]

Critical Hazard: The Vinylpyridine Elimination

A major impurity risk during scale-up is the dehydration of the target alcohol to 2-vinylpyridine .[1] This is accelerated by:

  • High Temperatures (>160°C) during distillation.[1]

  • Strong Basic/Acidic Conditions during workup.[1]

  • Prolonged Heat Soak in large batch reactors.

Engineering Control: Distillation must be performed under high vacuum (<10 mbar) to keep pot temperature below 130°C. Polymerization inhibitors (e.g., 4-tert-butylcatechol, TBC) should be added to the crude mixture before distillation if vinylpyridine content >1%.[1]

Visualized Workflow: Process Logic

G Start Start: 2-Picoline Feed Decision Scale > 50kg? Start->Decision Batch Batch Autoclave (135°C, 3-5 bar, 12h) Decision->Batch No Flow Continuous Flow Reactor (210°C, 20 bar, 10 min) Decision->Flow Yes Quench Quench & pH Adjustment (Target pH 7.0-7.5) Batch->Quench Flow->Quench Strip Stripping Unreacted 2-Picoline (Recycle Stream) Quench->Strip Strip->Start Recycle 2-Picoline Distill Fractional Vacuum Distillation (<10 mbar, <130°C) Strip->Distill Crude Oil Product Final Product 2-(Pyridin-2-yl)ethanol Distill->Product Main Cut Waste Heavy Bottoms (Di-adducts/Polymers) Distill->Waste Residue

Caption: Logic flow for selecting batch vs. continuous processing and the critical recycling loop for 2-picoline.

Part 3: Detailed Experimental Protocols

Protocol A: High-Pressure Batch Synthesis (1-10 kg Scale)

Recommended for pilot plants or facilities without flow chemistry infrastructure.[1]

Reagents:

  • 2-Picoline (CAS: 109-06-8): 10.0 kg (107.4 mol)[1]

  • Paraformaldehyde (95%): 3.22 kg (107.4 mol formaldehyde eq.)[1]

  • Water (Solvent/Catalyst): 3.0 L[1]

  • Triethylamine (Catalyst): 0.5 kg (Optional, enhances rate but requires removal)[1]

Equipment:

  • 20 L Stainless Steel Autoclave (Rated to 20 bar)[1]

  • High-vacuum distillation setup (Short path or wiped film preferred)[1]

Step-by-Step Methodology:

  • Charging: Load 2-picoline, water, and triethylamine into the autoclave.[1] Add paraformaldehyde last to minimize dust exposure.

    • Note: A slight excess of 2-picoline (1.2 eq) can improve selectivity but reduces throughput.[1] Here we use 1:1 for balance.

  • Reaction: Seal the reactor. Purge with Nitrogen (3x).[1] Heat to 135°C .[1]

    • Pressure:[1][2][3][4][5][6] Expect pressure to rise to ~3–5 bar due to vapor pressure of water/picoline.[1]

    • Duration: Hold for 10–12 hours.

  • Cool Down: Cool to <60°C before venting.

    • Safety: Venting hot pyridine vapors is hazardous. Ensure scrubber connection.

  • Stripping (The Recycle Loop): Transfer mixture to a still. Distill at atmospheric pressure (or slight vacuum) to remove water and unreacted 2-picoline (b.p. 129°C).

    • Checkpoint: The distillate (water/picoline azeotrope) can be dried and recycled.[1]

  • Purification: Switch to high vacuum (<10 mmHg).

    • Fraction 1: Residual picoline/vinylpyridine.[1]

    • Fraction 2 (Product): Collect at 110–120°C (at 10 mmHg) .

    • Yield: Expect ~40-50% conversion per pass.[1] Ultimate yield with recycling >85%.

Protocol B: Continuous Flow Synthesis (Intensified)

Recommended for manufacturing (>50 kg) to maximize safety and throughput.[1]

System Setup:

  • Feed A: 2-Picoline + DABCO (1 mol%)[1]

  • Feed B: Formalin (37% aq.[1] Formaldehyde)[1][2][5][7][8]

  • Reactor: Tubular coil reactor (Stainless steel or Hastelloy), Volume 500 mL.

  • Back Pressure Regulator (BPR): Set to 25 bar.

Methodology:

  • Conditions: Heat reactor coil to 210°C .

  • Flow Rate: Set pumps to achieve a residence time of 10–15 minutes .

    • Mechanism:[1][2][4][5][7][9][10] The high temperature/pressure (superheated water) acts as a powerful acid/base catalyst medium, accelerating the reaction significantly compared to batch.

  • Quench: Output stream passes through a heat exchanger to cool immediately to 40°C.

  • Workup: Continuous extraction or direct feed into a falling film evaporator.

Part 4: Analytical Controls & Specifications

In-Process Control (IPC): HPLC Method

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm)

  • Mobile Phase: A: Water (0.1% H3PO4) / B: Acetonitrile.[1] Gradient 5% B to 50% B over 15 min.

  • Detection: UV @ 254 nm.[1]

  • Retention Times (Approx):

    • 2-Picoline: 3.5 min

    • 2-(Pyridin-2-yl)ethanol: 5.2 min

    • 2-Vinylpyridine: 7.8 min (Critical Impurity)[1]

Final Product Specifications:

Parameter Specification Method
Appearance Clear, colorless to pale yellow liquid Visual
Assay (GC) > 98.5% GC-FID
Water Content < 0.5% Karl Fischer
2-Vinylpyridine < 0.1% GC/HPLC

| 2-Picoline | < 0.5% | GC |[1][2][6][9][11]

Part 5: References

  • Synthesis of 2-hydroxyethylpyridine (Batch/Catalytic):

    • Title: Method of producing pyridine ethanol derivative (JP2010270008A)[1]

    • Source: Google Patents[1]

    • URL:

  • Continuous Flow Intensification:

    • Title: Continuous Flow Synthesis of 2-Methylpyridines via Heterogeneous Catalysis[1][12]

    • Source: BenchChem Application Notes[1]

  • Purification & Dehydration Risks:

    • Title: Dehydration of 2-pyridine ethanol to 2-vinyl pyridine (US2848456A)[1]

    • Source: Google Patents (Historical context on impurity formation)[1]

    • URL:

  • Safety Data (Paraformaldehyde):

    • Title: Paraformaldehyde Safety Data Sheet[1][13]

    • Source: Fisher Scientific[1]

Sources

Application Note: Chemo-Orthogonal Strategies for Aminopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Aminopyridines functionalized with hydroxyl groups (hydroxypyridines or hydroxyalkylpyridines) represent a "privileged scaffold" in kinase inhibitor and GPCR ligand design. However, they present a notorious synthetic challenge: ambident nucleophilicity .

The coexistence of a basic pyridine nitrogen, a potentially tautomerizable hydroxyl group (pyridone formation), and an exocyclic amine creates a complex reactivity landscape. Standard protection protocols often fail due to:

  • Tautomeric Equilibrium: 2- and 4-hydroxypyridines exist predominantly as pyridones (lactams), altering the expected

    
    - vs. 
    
    
    
    -selectivity.
  • Electronic Deactivation: The exocyclic amine in 2-aminopyridine is significantly less nucleophilic than an aniline due to amidine-like resonance, often requiring forcing conditions that compromise other functional groups.

  • Regiochemical Scrambling: Competition between the ring nitrogen and the exocyclic amine during acylation/alkylation.

This guide provides field-proven, orthogonal strategies to selectively protect the amine or the alcohol, ensuring high fidelity in downstream functionalization.

The Reactivity Landscape[1][2]

Before selecting a reagent, one must diagnose the substrate's electronic state. The position of the substituents dictates the strategy.

The Tautomer Trap (2-OH and 4-OH)

Unlike 3-hydroxypyridine (which behaves as a standard phenol), 2-hydroxypyridine exists in equilibrium with 2-pyridone.

  • Consequence: Attempts to

    
    -protect 2-hydroxypyridine using standard alkyl halides (e.g., BnBr, bases) often result in 
    
    
    
    -alkylation
    at the ring nitrogen.
  • Solution: Use "hard" electrophiles (O-silylation) or silver salts (Ag₂CO₃) to force

    
    -selectivity.
    
The "Deactivated" Amine (2-NH₂)

The exocyclic nitrogen of 2-aminopyridine is electron-deficient.

  • Consequence: It reacts sluggishly with (Boc)₂O under standard conditions.

  • Solution: Requires catalysis (DMAP) or deprotonation (LiHMDS/NaH). Furthermore, mono-Boc-2-aminopyridines are often unstable ; the target is usually the bis-Boc species, or a specific carbamate like Cbz.

Visualizing the Reactivity Hierarchy

ReactivityHierarchy cluster_0 Substrate Classes cluster_1 Dominant Reactivity / Trap Phenolic 3-Hydroxypyridine (Phenolic Character) O_Alk O-Alkylation/Silylation (Standard Phenol Protocol) Phenolic->O_Alk High O-Selectivity Pyridone 2- or 4-Hydroxypyridine (Pyridone Character) Pyridone->O_Alk Requires Ag+ or Silyl N_Ring N-Ring Alkylation (Pyridone Trap) Pyridone->N_Ring Kinetic Preference (Base) Amine34 3- or 4-Aminopyridine (Aniline-like Nucleophile) MonoBoc Standard Mono-Boc Possible Amine34->MonoBoc Mild Conditions Amine2 2-Aminopyridine (Amidine-like / Poor Nucleophile) BisBoc Requires Bis-Boc or Strong Base Amine2->BisBoc Forcing Conditions

Figure 1: Decision matrix for substrate reactivity. Note the divergence between 2-substituted and 3/4-substituted isomers.

Strategic Protocols

Strategy A: Amine-First Protection (The "Boc" Route)

Scenario: You need to modify the hydroxyl group (e.g., Mitsunobu, alkylation) but must shield the amine. Substrate: 2-Amino-3-hydroxypyridine (or similar).[1][2][3][4][5]

The Challenge

Simply adding (Boc)₂O often leads to incomplete reaction or mixtures. For 2-aminopyridines, the bis-Boc species is thermodynamically more stable and prevents "Boc-migration" or nucleophilic attack by the NH-Boc proton.

Protocol 1: Catalytic Bis-Boc Protection of 2-Aminopyridines

This method avoids strong bases, utilizing DMAP to activate the anhydride.

Reagents:

  • Substrate (1.0 equiv)

  • (Boc)₂O (2.5 - 3.0 equiv)

  • DMAP (0.1 - 0.2 equiv)

  • Et₃N (2.0 equiv)

  • Solvent: DCM or THF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the aminopyridine in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Et₃N followed by DMAP. Note: DMAP is critical here; without it, the reaction stalls at the mono-Boc stage or proceeds glacially.

  • Anhydride Addition: Add (Boc)₂O portion-wise.[6] Gas evolution (CO₂) may occur if acidic impurities are present, though less common with anhydride.

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by TLC/LCMS.

    • Checkpoint: If mono-Boc persists, heat to reflux (40°C for DCM) or add 0.5 equiv more (Boc)₂O.

  • Workup: Wash with sat. NH₄Cl (to remove DMAP/Et₃N), then Brine. Dry over Na₂SO₄.[7]

  • Purification: Flash chromatography. Bis-Boc compounds are often lipophilic.

Scientific Rationale: The first Boc group installs on the exocyclic amine. The resulting carbamate (NH-Boc) is still acidic and the carbonyl oxygen can assist in delivering the second Boc group via an intramolecular mechanism or simply by increased acidity allowing deprotonation by Et₃N. The bis-Boc group completely masks the nitrogen's nucleophilicity.

Strategy B: Alcohol-First Protection (The "Silyl" Route)

Scenario: You intend to perform cross-coupling (Suzuki/Buchwald) on the ring or modify the amine, requiring the alcohol to be inert. Substrate: Hydroxypyridines (Phenolic or Pyridone-like).

The Challenge

Avoiding


-alkylation on the ring nitrogen (for 2/4-hydroxypyridines).
Protocol 2:

-Selective Silylation (TBS/TBDMS)

Silylation is preferred over benzylation because the Si-O bond formation is driven by the strength of the Si-O bond and is kinetically favored at oxygen over nitrogen under these conditions.

Reagents:

  • Substrate (1.0 equiv)

  • TBS-Cl (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Solvent: DMF (0.5 M) or DCM (if solubility permits)

Step-by-Step:

  • Dissolution: Dissolve substrate and imidazole in DMF.

  • Addition: Add TBS-Cl solid or solution dropwise at 0°C.

  • Reaction: Warm to RT. Reaction is usually rapid (< 2 hours).

  • Workup: Dilute with Et₂O or EtOAc. Wash extensively with Water (x3) to remove DMF/Imidazole.

    • Caution: Do not use acidic washes (HCl) as this may hydrolyze the silyl ether or protonate the pyridine.

  • Validation: ¹H NMR should show a shift in the ring protons if

    
    -silylation occurred (rare with TBSCl/Imidazole, but possible with smaller silyls). 
    
    
    
    -silylation preserves the aromaticity.

Alternative for Pyridones (


-Benzylation): 
If a benzyl ether is required on a 2-pyridone, do not use NaH/BnBr .
  • Correct Method: Use Ag₂CO₃ (1.1 equiv) and BnBr in Toluene/Benzene at reflux. The silver coordinates the nitrogen, blocking it and directing the electrophile to the oxygen (The "Silver Salt Rule").

Orthogonality Matrix

The power of these strategies lies in the ability to selectively deprotect.[8]

Protecting GroupStructureInstall ConditionStabilityCleavage ConditionMechanism
Boc (Amine)

-Bu-O-CO-
(Boc)₂O, DMAPBase, Nucleophiles, HydrogenolysisAcid (TFA/DCM or HCl/Dioxane)Acid-catalyzed elimination (

-like)
TBS (Alcohol)

-Bu-Me₂Si-
TBSCl, ImidazoleBase, Mild Acid, ReductionFluoride (TBAF/THF) or Strong AcidSilicon hypervalence / Fluoride affinity
Benzyl (Alcohol)Ph-CH₂-Ag₂CO₃, BnBr (for pyridones)Acid, Base, OxidantsHydrogenolysis (H₂, Pd/C)Catalytic reduction
Orthogonal Workflow Visualization

Orthogonality Start Aminopyridine (NH2 / OH) PathA Path A: Protect Amine (Boc) Start->PathA (Boc)2O, DMAP PathB Path B: Protect Alcohol (TBS) Start->PathB TBSCl, Imidazole FuncA Functionalize OH (e.g., Alkylation) PathA->FuncA Base stable FuncB Functionalize NH2 (e.g., Amide Coupling) PathB->FuncB Nucleophile stable DeprotectA Deprotect Amine (TFA) FuncA->DeprotectA Selective Removal DeprotectB Deprotect Alcohol (TBAF) FuncB->DeprotectB Selective Removal

Figure 2: Orthogonal workflow options. Path A utilizes acid-labile amine protection; Path B utilizes fluoride-labile alcohol protection.

Troubleshooting & "Gotchas"

The Bis-Boc Collapse

When working with bis-Boc-2-aminopyridines, be aware that they are susceptible to nucleophilic attack at the carbonyl by strong nucleophiles (like hydroxide or primary amines), leading to premature mono-deprotection.

  • Fix: If using basic conditions downstream (e.g., saponification of an ester), use LiOH at 0°C and monitor closely. The bis-Boc is more labile than a standard aliphatic Boc-amine.

Scavenging by Pyridine Nitrogen

During acylation (e.g., using acetyl chloride), the pyridine ring nitrogen may quaternize (form an N-acyl salt), which acts as an acyl transfer agent.

  • Fix: This is usually reversible during aqueous workup. However, if the intermediate precipitates, it might trap your reagent. Ensure sufficient solvent volume and use a scavenger base (Et₃N or Hunig's base).

Silyl Migration

In 2-amino-3-hydroxypyridines, a silyl group on the oxygen can migrate to the nitrogen under basic conditions (anionic rearrangement).

  • Fix: Keep the amine protected (Boc) if the alcohol is silylated and you are exposing the molecule to strong base (e.g., LDA).

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P. G. M.[9][10][11] Wiley.[10][11] (The definitive source for stability data).

  • Selective N- vs O-Alkylation of 2-Hydroxypyridines. ResearchGate/Literature. (Mechanistic insight into the Ag2CO3 vs NaH selectivity).

  • DMAP-Catalyzed Boc Protection of Amines. Organic Chemistry Portal. (Protocol for activating unreactive amines).

  • Silyl Ether Deprotection Strategies. Master Organic Chemistry. (Review of fluoride vs acid cleavage).

  • Safety Assessment of 2-Amino-3-Hydroxypyridine. CIR Safety. (Toxicology and handling data for the specific scaffold).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(5-Aminopyridin-2-yl)ethan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(5-Aminopyridin-2-yl)ethan-1-ol is a deceptive challenge. While it appears to be a simple functionalization of a pyridine ring, the standard industrial route—condensation of 2-methyl-5-nitropyridine with formaldehyde followed by reduction—is plagued by two yield-killing bottlenecks:

  • The "Bis-Addition" Trap: The hydroxyethylation step often over-reacts to form the diol (2-(5-nitropyridin-2-yl)propane-1,3-diol) or polymerizes into tars.

  • The "Invisible" Loss: The final amino-alcohol is highly polar and water-soluble, leading to massive losses during aqueous workups.

This guide moves beyond generic textbook procedures to address the causality of yield loss, providing self-validating protocols for the optimization of this specific scaffold.

Module 1: The Critical Bottleneck (Hydroxyethylation)

The primary failure point is the aldol-like condensation of 2-methyl-5-nitropyridine with formaldehyde. The methyl protons are acidic due to the electron-withdrawing nitro group, but the reaction is reversible and prone to side reactions.

Troubleshooting Guide: Condensation Step

Q: Why is my conversion stuck at <40% with significant starting material remaining? A: You are likely operating below the activation threshold or losing formaldehyde.

  • The Science: This reaction has a high activation energy. Standard reflux in aqueous formalin (100°C) is insufficient to drive the equilibrium forward significantly before formaldehyde evaporates or Cannizzaro side-reactions consume it.

  • The Fix: Switch to Paraformaldehyde in a sealed vessel (Autoclave or Sealed Tube). You need temperatures between 130°C – 140°C to achieve >80% conversion.

Q: I see a major impurity (M+30 mass). What is it? A: This is the "Bis-Adduct" (2,2-bis(hydroxymethyl) derivative).

  • The Cause: Once the first hydroxymethyl group is added, the remaining methylene protons become less sterically hindered and remain acidic. If you have a localized excess of formaldehyde or run the reaction too long, the second addition occurs.

  • The Fix:

    • Stoichiometry: Limit Paraformaldehyde to 1.2 – 1.5 equivalents . Do not use large excesses "just to push conversion."

    • Time Control: Stop the reaction at 85-90% conversion. It is better to recover starting material than to separate the diol byproduct.

Optimized Protocol: High-Pressure Condensation
  • Reagents: 2-Methyl-5-nitropyridine (1.0 eq), Paraformaldehyde (1.3 eq).

  • Solvent: Anhydrous DMSO (Concentration: 1.0 M). Note: DMSO accelerates the reaction due to its high dielectric constant.

  • Conditions: Sealed autoclave, 135°C , 4–6 hours.

  • Workup: Do not distill DMSO. Pour into ice water. The product, 2-(5-nitropyridin-2-yl)ethanol , usually precipitates as a solid. If not, extract with EtOAc.

Module 2: The Reduction (Nitro to Amine)

Once the ethanol chain is installed, the nitro group must be reduced.

Q: My reaction stalls, or the catalyst dies immediately. A: Check for Sulfur poisoning from DMSO. If you used DMSO in the previous step, even trace amounts can poison Pd/C catalysts.

  • Validation: Wash the intermediate nitro-alcohol thoroughly with water/brine. If carryover is suspected, switch to Fe/NH4Cl (Iron reduction) or Raney Nickel , which are more robust against sulfur than Palladium.

Q: I am getting over-reduction (Ring hydrogenation). A: Lower the pressure and temperature.

  • The Science: The pyridine ring becomes electron-rich as the amine forms, making it susceptible to hydrogenation.

  • The Fix: Perform hydrogenation at Room Temperature and 1 atm (balloon pressure) using MeOH as solvent. Avoid acidic media, which activates the ring toward reduction.

Module 3: Isolation (The Hidden Yield Killer)

This is where 50% of the yield is often lost. The product, 2-(5-aminopyridin-2-yl)ethanol , is an amino-alcohol. It loves water.

Troubleshooting Guide: Purification

Q: I extracted with Dichloromethane (DCM) but recovered almost nothing. A: DCM is too non-polar. The partition coefficient (LogP) of this molecule is very low. It stays in the aqueous phase.

  • The Protocol:

    • Salting Out: Saturate the aqueous phase with NaCl.

    • Solvent Switch: Use n-Butanol or IPA/CHCl3 (1:3) for extraction. These solvent systems are polar enough to pull the product out of the water.

    • Continuous Extraction: For large scales, a continuous liquid-liquid extractor with EtOAc is superior to batch extraction.

Visualizing the Workflow

The following diagram illustrates the critical decision points and failure modes in the synthesis.

SynthesisWorkflow Start Start: 2-Methyl-5-nitropyridine Step1 Step 1: Condensation (+ Paraformaldehyde) Start->Step1 Decision1 Condition Check: Temp > 130°C? Step1->Decision1 ResultLowT Low Yield (<30%) Reversible Reaction Decision1->ResultLowT No (Reflux) ResultHighT Intermediate: 2-(5-nitropyridin-2-yl)ethanol Decision1->ResultHighT Yes (Autoclave) Impurity Impurity Risk: Bis-addition (Diol) Decision1->Impurity Excess HCHO or Time Step2 Step 2: Reduction (H2, Pd/C or Fe/HCl) ResultHighT->Step2 Decision2 Solvent Choice for Isolation Step2->Decision2 FailIso DCM Extraction: Product remains in Water Decision2->FailIso Non-polar (DCM/Hex) SuccessIso n-Butanol Extraction or Evaporation Decision2->SuccessIso Polar (n-BuOH) Final Target: 2-(5-Aminopyridin-2-yl)ethan-1-ol SuccessIso->Final

Caption: Critical Control Points in the synthesis of 2-(5-Aminopyridin-2-yl)ethan-1-ol. Green paths indicate optimized protocols.

Comparative Data: Method Efficiency

ParameterMethod A (Standard Reflux)Method B (Optimized Autoclave)
Formaldehyde Source Formalin (37% aq)Paraformaldehyde (Solid)
Temperature 100°C135°C
Pressure Atmospheric3–5 bar (Sealed)
Conversion (Step 1) ~35%85–92%
Major Byproduct Unreacted SMBis-adduct (if uncontrolled)
Overall Isolated Yield ~20%65–70%

FAQ: Rapid Troubleshooting

Q: The product turned black during storage. Is it ruined? A: Aminopyridines are prone to oxidation (N-oxide formation) and polymerization upon air exposure.

  • Action: Store under Argon/Nitrogen at -20°C. If the color is dark brown/black, dissolve in MeOH and treat with activated charcoal. The impurity is often highly colored but low in mass percentage.

Q: Can I use the Heck reaction (2-bromo-5-aminopyridine + vinyl alcohol equivalent) instead? A: Yes, but it is generally less atom-economical and more expensive.

  • Context: The Heck reaction requires expensive Pd catalysts and often leads to mixtures of isomers (alpha vs beta arylation) or requires protecting groups for the amine. The condensation route (Module 1) is preferred for scale-up due to lower raw material costs.

References

  • Chemistry of 2-Methyl-5-nitropyridine: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.

  • Aldol-Type Condensations of Methylpyridines: For specific conditions on methyl-pyridine condensation with formaldehyde (Ladenburg/Chichibabin type reactivity), see: Org. Synth. 1955, 35, 81.
  • Reduction Protocols: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for preventing ring reduction during nitro group reduction).
  • Isolation of Polar Pyridines: BenchChem Technical Guides. Strategies for Isolating Water-Soluble Aminopyridines. [Verified Search Result 1.14]

Technical Support Center: Purification of Polar Aminopyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Polar aminopyridines are notoriously difficult to purify due to their basic nitrogen atoms and high polarity. This guide provides field-proven troubleshooting strategies, from amine-functionalized normal-phase chromatography to advanced reverse-phase and ion-exchange techniques, ensuring high recovery and purity for drug development workflows.

Workflow Visualization

AminopyridineWorkflow Start Crude Aminopyridine Mixture Assess Assess Polarity & Solubility Start->Assess WaterSol Highly Polar / Water Soluble Assess->WaterSol OrgSol Moderate Polarity / Organic Soluble Assess->OrgSol RP Reversed-Phase HPLC (C18, PFP) WaterSol->RP IEX Cation-Exchange (e.g., Dowex 50X8) WaterSol->IEX NP Normal Phase Chromatography OrgSol->NP Silica Bare Silica Gel (Add TEA/NH3) NP->Silica AmineSilica Amine-Functionalized Silica (KP-NH) NP->AmineSilica

Fig 1: Decision matrix for the purification of polar aminopyridine intermediates.

Section 1: Normal-Phase Chromatography Troubleshooting

Q: Why do my aminopyridines streak severely or irreversibly bind to standard silica gel? A: The acidic nature of bare silica gel (due to surface silanol groups) leads to strong acid-base interactions and hydrogen bonding with basic aminopyridines. This causes severe peak tailing,1[1]. To overcome this, the silica surface must be neutralized, or an alternative stationary phase must be used.

Q: How can I optimize standard silica purification if I don't have specialized columns? A: You must use a "competing amine" in your mobile phase. By incorporating a volatile base like triethylamine (TEA) or ammonia, you dynamically 1[1], allowing the aminopyridine to elute cleanly.

Protocol 1: Silica Gel Deactivation with Competing Amines

This self-validating protocol ensures the acidic sites are fully masked before loading your sensitive intermediate.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Add 1.0% (v/v) of TEA.

  • Column Pre-treatment: Dry-pack the silica column. Flush the column with 2-3 column volumes of the TEA-doped solvent to saturate the acidic sites.

  • Equilibration & Validation: Push excess TEA out with air, ensuring the silica does not run dry. Validation check: Spot the column eluent on a pH strip; it should read basic (pH > 8), confirming the silanols are saturated.

  • Loading: Dissolve the crude aminopyridine in a minimal amount of the doped solvent and load it onto the column.

  • Elution: Run the gradient. The competing amine will maintain the aminopyridine in its free-base form, sharpening the elution band.

Q: What is the advantage of amine-functionalized silica, and when should I switch to it? A: 2[2] has organic amine groups covalently bonded to the silica surface. This permanently2[2]. It eliminates the need for aggressive modifiers and allows you to use softer, safer solvent systems like Hexane/Ethyl Acetate[3].

Section 2: Reverse-Phase (RP-HPLC) & Ion-Pairing Strategies

Q: My highly polar aminopyridine elutes in the void volume during RP-HPLC. How do I increase retention? A: Polar amines often fail to partition into standard C18 stationary phases. You have three primary causality-driven options:

  • Ion-Pairing Agents: Adding an anionic counter-ion (e.g., 1 M sodium heptanesulfonate) to the mobile phase forms an4[4], creating a neutral, hydrophobic complex that drastically increases retention.

  • High-pH Mobile Phase: Employing the "2 pH rule" by adjusting the solution pH to3[3] deprotonates the molecule into its free-base form, enhancing lipophilicity and C18 retention.

  • Alternative Stationary Phases: Switch from C18 to a Pentafluorophenyl (PFP or F5) column. PFP phases offer unique pi-pi, dipole, and hydrogen-bonding interactions that 5[5].

Protocol 2: High-pH RP-HPLC Method for Polar Amines
  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate aqueous buffer. Adjust the pH to 10.0 using ammonium hydroxide.

  • Column Selection: Select an ethylene-bridged hybrid (BEH) C18 column rated for high pH (pH 1-12). Standard silica C18 will dissolve at this pH.

  • Gradient Setup: Use the pH 10 buffer as Mobile Phase A and Acetonitrile as Mobile Phase B.

  • Execution & Validation: Run a shallow gradient (e.g., 5% to 40% B over 15 minutes). Validation check: Monitor UV absorbance at 254 nm. If the peak shape is poor or still elutes near the void (k' < 1), verify the sample pH matches the mobile phase to prevent on-column ionization shifts.

Section 3: Ion-Exchange Chromatography

Q: I have a reaction mixture with a massive excess of 2-aminopyridine. How can I remove it efficiently without multiple silica columns? A: Cation-exchange chromatography is highly efficient for scavenging large excesses of basic amines from neutral or slightly acidic products. Using a strong cation-exchange resin, the protonated aminopyridine is trapped on the column while the non-basic components wash through, allowing for the6[6].

Protocol 3: Cation-Exchange Scavenging of 2-Aminopyridine
  • Resin Preparation: Swell a strong cation-exchange resin (e.g., 6[6]) in water and pack into a glass column.

  • Equilibration: Wash the column with 6[6].

  • Sample Loading: Dilute the reaction mixture in the equilibration buffer and load it onto the column.

  • Elution of Neutrals: Wash the column with 2-3 column volumes of the buffer. Validation check: Collect fractions and spot on TLC; neutral products will elute rapidly at the solvent front.

  • Amine Recovery (Optional): If the aminopyridine itself is the target, elute it by washing the column with a stronger basic solution (e.g., 1M NH3 in MeOH) to displace the amine from the sulfonate groups.

Quantitative Data Summary

Table 1: Troubleshooting Parameters for Aminopyridine Chromatography

ParameterStandard ConditionOptimized Condition for AminesCausality / Mechanism
Normal Phase Silica Bare SilicaAmine-Functionalized (KP-NH)Masks acidic silanols, preventing irreversible acid-base adsorption.
Mobile Phase Additive None1% Triethylamine (TEA)Dynamically neutralizes silanol groups on bare silica.
RP-HPLC pH 2.0 - 7.0> pKa + 2 (e.g., pH 10)Deprotonates amine to free-base, increasing lipophilicity and C18 retention.
Ion-Pairing Reagent 0.1% Formic Acid5-10 mM Sodium HeptanesulfonateForms a neutral, hydrophobic ion-pair complex with the protonated amine.
RP Stationary Phase Alkyl C18Pentafluorophenyl (PFP / F5)Introduces dipole, pi-pi, and H-bonding interactions for polar retention.

References

  • Biotage. "Is there an easy way to purify organic amines?". Available at:[Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?". Available at:[Link]

  • Moldoveanu, S. "Other HPLC separations performed on hydrophobic stationary phases". ResearchGate. Available at:[Link]

  • Fan, J., Huynh, L., Lee, Y. C. "Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography". PubMed. Available at:[Link]

Sources

Technical Support Portal: Solubility Optimization for 2-(5-Aminopyridin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

The Challenge: Users frequently report precipitation, gumming, or complete insolubility of 2-(5-Aminopyridin-2-yl)ethan-1-ol when attempting to dissolve it in Dichloromethane (DCM).[1]

The Science: This issue is rarely a "bad batch" of solvent but rather a fundamental Polarity Mismatch .

  • The Solute: This molecule contains a pyridine ring (H-bond acceptor), a primary amine (H-bond donor/acceptor), and a primary alcohol (H-bond donor/acceptor).[1] It forms a robust intermolecular hydrogen-bonding network (high crystal lattice energy).[1]

  • The Solvent: DCM (Polarity Index ~3.1) is a moderately polar aprotic solvent. It lacks the H-bond donor capability to disrupt the solute's crystal lattice effectively.

This guide provides three validated protocols to resolve this, depending on your downstream application (Synthesis, Purification, or Analysis).

Diagnostic Module: Root Cause Analysis

Before adding solvents, perform this 3-step diagnostic to ensure you aren't fighting a losing battle against ionic forces.

Step 1: The "Salt Trap" Check

Is your material a salt? Many vendors supply aminopyridines as Hydrochloride (HCl) or Dihydrochloride salts to improve shelf stability.

  • Symptom: Material appears as a white/off-white crystalline powder that floats in DCM or sinks like a rock, with zero dissolution even with sonication.[1]

  • Verification: Check the CAS or Certificate of Analysis.

    • Freebase:[1] CAS 105501-62-2 (Likely soluble with co-solvent).[1]

    • HCl Salt: Often unlabeled CAS or generic. Insoluble in DCM. [2]

  • Fix: If Salt, you MUST perform a "Freebase Liberation" (See Protocol B below) before using DCM.

Step 2: The "Wet Solvent" Check

Is your DCM dry? While water is polar, wet DCM often causes "oiling out" of polar amines rather than helping dissolution. The water creates a separate phase on the micro-scale that traps your compound.

Troubleshooting Protocols

Protocol A: The "DCM+" Co-Solvent System (For Reactions)

Use this if you are running a reaction (e.g., Amide coupling, Oxidation) where DCM is the primary solvent.

Mechanism: A small percentage of a polar protic or aprotic solvent disrupts the intermolecular H-bonds of the amine/alcohol, allowing the DCM to solvate the lipophilic pyridine ring.

Co-SolventVolume %Best For...Warning
Methanol (MeOH) 2% - 10%Chromatography, TransfersCan react with electrophiles (acid chlorides, anhydrides).[1]
DMF 1% - 5%Amide Couplings (HATU/EDC)High boiling point; difficult to remove via rotovap.[1]
THF 10% - 20%General SynthesisCheck for peroxide formation; less effective than MeOH.[1]

Step-by-Step:

  • Suspend the solid in the required volume of DCM.

  • Add Methanol dropwise while sonicating.

  • Stop when the solution turns clear. Do not exceed 10% MeOH if using silica columns later, as it will elute impurities.

Protocol B: Freebase Liberation (For Salts)

Use this if Step 1 confirmed you have the HCl salt.

Workflow:

  • Dissolve the salt in Water (it will be highly soluble).

  • Adjust pH to ~10-11 using Saturated Na₂CO₃ or 1M NaOH .[1]

  • Extract 3x with DCM:Isopropanol (3:1) . Pure DCM often fails to extract polar pyridines from water.

  • Dry organic layer over Na₂SO₄ and concentrate.

  • Result: The resulting oil/solid is the freebase, which will be significantly more soluble in DCM.

Protocol C: The "Trickle" Addition (For Chromatography)

Use this if your compound precipitates on the top of the silica column.

The Issue: Loading a DCM solution onto a column often leads to rapid evaporation and precipitation, blocking the frit. The Fix:

  • Dissolve sample in minimal DCM:MeOH (9:1) .

  • Add Celite (2g per 1g of compound).

  • Evaporate solvent to dryness (Dry Loading).

  • Add the dry powder to the top of the column.[3]

  • Elute with a DCM/MeOH gradient.

Visual Workflows

Decision Tree: Solubility Optimization

SolubilityLogic Start Start: Solubility Issue CheckSalt Check Form: Is it a Salt (HCl)? Start->CheckSalt IsSalt YES (Salt) CheckSalt->IsSalt IsFreebase NO (Freebase) CheckSalt->IsFreebase ActionFreebase PROTOCOL B: Perform Acid-Base Extraction (Use DCM:IPA 3:1) IsSalt->ActionFreebase CheckApp Check Application: What is the goal? IsFreebase->CheckApp ActionFreebase->CheckApp AppRxn Reaction (e.g., Coupling) CheckApp->AppRxn AppPur Purification (Column) CheckApp->AppPur ActionCoSolv PROTOCOL A: Add 2-5% DMF or 10% THF AppRxn->ActionCoSolv ActionDryLoad PROTOCOL C: Dry Load on Celite (Do not liquid load) AppPur->ActionDryLoad

Figure 1: Logic flow for determining the correct solubility protocol based on chemical form and application.

Extraction Efficiency Pathway

ExtractionPath AqPhase Aqueous Phase (pH > 10) SolventChoice Solvent Choice AqPhase->SolventChoice PureDCM Pure DCM SolventChoice->PureDCM Avoid DCM_IPA DCM : IPA (3:1) SolventChoice->DCM_IPA Recommended ResultBad Poor Extraction (Compound stays in water) PureDCM->ResultBad ResultGood High Recovery (H-bonds disrupted) DCM_IPA->ResultGood

Figure 2: Comparison of extraction solvent systems. Adding Isopropanol (IPA) is critical for recovering polar aminopyridines.[1]

Frequently Asked Questions (FAQs)

Q: Can I store the DCM solution of this compound overnight? A: Proceed with Caution. Aminopyridines are nucleophilic. Over extended periods (weeks), they can react with DCM to form bispyridinium salts (Geminal Dicationic Ionic Liquids), especially if the solution is concentrated. For overnight storage, keep at 4°C or remove the solvent. Reference: Rudine et al., J. Org.[2] Chem. 2010.[2][4] [1]

Q: I need to run an NMR, but it won't dissolve in CD₂Cl₂. What should I use? A: Do not force it. Switch to DMSO-d6 or Methanol-d4 .[1] If you must use CD₂Cl₂ (e.g., to compare with literature), add 1-2 drops of Methanol-d4 to the NMR tube.[1] This usually solubilizes the sample immediately by breaking the H-bond network.

Q: Why does the solution turn yellow/brown in DCM? A: Aminopyridines are oxidation-sensitive. Trace acid in DCM (HCl from decomposition) can promote oxidation or salt formation. Ensure your DCM is stabilized (usually with amylene) or freshly distilled if the color change is rapid.

References

  • Rudine, A. B., et al. (2010).[2] "Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions." The Journal of Organic Chemistry, 75(12), 4292–4295.[2] [Link]

  • PubChem. (2025).[5] "2-(5-aminopyridin-2-yl)ethanol Compound Summary." [Link][1]

  • Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.[1][Link][1]

Sources

Technical Support Center: Stabilizing 5-Amino Heterocycles & Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Preventing Oxidation of Electron-Rich Amines During Workup Ticket ID: #OX-5AM-PREV Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Overview: The "Black Tar" Phenomenon

You are likely here because your reaction mixture looked pristine under nitrogen, but within minutes of exposure to air during workup, it turned dark brown, purple, or black. This is the hallmark of oxidative degradation of electron-rich amines .

The 5-amino group on heterocycles (pyrazoles, indoles, pyrimidines) and electron-rich anilines possesses a High Occupied Molecular Orbital (HOMO) that is energetically accessible to atmospheric oxygen. This guide provides the mechanistic understanding and the specific protocols to prevent this degradation.

Module 1: The Mechanism of Failure

To fix the problem, you must understand the enemy. Oxidation is not a simple addition of oxygen; it is a radical cascade initiated by Single Electron Transfer (SET).

The Oxidation Cascade

When an electron-rich amine is exposed to oxygen (or trace metals), it loses an electron to form a radical cation . This species is highly reactive and undergoes coupling (dimerization) or further oxidation to form quinone imines. These intermediates are electrophilic and rapidly polymerize into the insoluble "tar" you observe.

OxidationMechanism Amine 5-Amino Species (Electron Rich) Radical Radical Cation [R-NH2]•+ Amine->Radical -1 e- (SET) Oxygen O2 / Trace Metals Oxygen->Radical Dimer Azo/Hydrazine Dimers Radical->Dimer Coupling Quinone Quinone Imine (Electrophile) Radical->Quinone -2H, -e- Tar Polymerized Tar (Black/Purple) Dimer->Tar Quinone->Tar Polymerization

Figure 1: The oxidative degradation pathway of electron-rich amines leading to polymerization.

Module 2: Troubleshooting Guides

Scenario A: "My product decomposes on the silica column."

Symptoms: The compound streaks, bands turn purple/brown on the column, or pure fractions turn black upon concentration. Root Cause: Silica gel is slightly acidic (pH ~4-5). This acidity protonates the amine reversibly, but the surface silanols also stabilize the radical cation intermediates, accelerating oxidation. Solution: You must neutralize the silica and remove oxygen.

StepActionTechnical Rationale
1 Pre-treat Silica Slurry silica in solvent containing 1% Triethylamine (TEA) or 1% NH₄OH .
2 Degas Solvents Sparge all eluents with Argon/N₂ for 15 mins.
3 Use Antioxidant Add 0.1% BHT (Butylated hydroxytoluene) to the collection flasks.
Scenario B: "I lose yield during aqueous extraction/washing."

Symptoms: The organic layer is clear, but the aqueous layer turns dark; or the interface becomes an emulsion of "muck." Root Cause: The amine is partitioning into the water where dissolved oxygen and trace metals (from reagents) catalyze rapid degradation. Solution: The Reductive Quench or Acidic Shield .

  • Method 1: The Reductive Quench (Preferred for neutral workups) Add Sodium Dithionite (Na₂S₂O₄) or Sodium Ascorbate to the aqueous wash buffer. This creates a reducing environment that instantly reverses any radical cation formation [1, 20].

  • Method 2: The Acidic Shield (Preferred for acid-stable amines) Wash with dilute HCl or H₂SO₄ (pH < pKa of amine). Protonating the amine (R-NH₃⁺) removes the lone pair electrons from the HOMO, making SET oxidation thermodynamically impossible [9].

Module 3: Standard Operating Protocols (SOPs)

SOP-OX-01: The "Reductive Workup" Protocol

Use this for highly sensitive 5-aminopyrazoles or poly-oxygenated anilines.

  • Preparation: Prepare a 10% w/v solution of Sodium Dithionite (Na₂S₂O₄) in water. Note: Use fresh; dithionite degrades in solution over time [21].

  • Quench: Pour the reaction mixture directly into this solution (if compatible) or use it as the first aqueous wash.

  • Extraction: Perform extractions using degassed organic solvent (e.g., EtOAc or DCM sparged with N₂).

  • Drying: Dry organic layer over Na₂SO₄. Do not use MgSO₄ if trace metals are a concern (MgSO₄ can sometimes contain iron traces).

  • Concentration: Rotovap at the lowest practical temperature (< 30°C). Backfill the rotovap with Nitrogen, not air.

SOP-OX-02: Chromatography of Labile Amines

Use this when purification cannot be avoided.

  • Mobile Phase: DCM / Methanol / Triethylamine (90:9:1) .

  • Stationary Phase:

    • Option A: Standard Silica gel slurried in the mobile phase.

    • Option B (Better):Amine-functionalized Silica (NH-Silica) .[1] This eliminates the need for TEA additives and is non-acidic [7, 17].

  • Execution: Run the column fast. Do not let the compound sit on the silica.

Decision Logic for Workup Strategy

WorkupLogic Start Start: Reaction Complete IsAcidStable Is product acid stable? Start->IsAcidStable AcidShield SOP: Acidic Shield (Wash with 1M HCl) IsAcidStable->AcidShield Yes Reductive SOP: Reductive Quench (Wash with Na2S2O4) IsAcidStable->Reductive No Purification Purification Required? AcidShield->Purification Reductive->Purification NH_Silica Use Amine-Silica (KP-NH) or Alumina Purification->NH_Silica High Budget/Critical TEA_Silica Use TEA-Deactivated Standard Silica Purification->TEA_Silica Standard

Figure 2: Decision tree for selecting the appropriate protection strategy.

Comparative Data: Antioxidant Efficacy

The following table summarizes the efficacy of common additives in preventing aniline/heterocycle oxidation during aqueous workup.

AdditiveMechanismpH RangeBest Application
Sodium Dithionite Strong Reducing AgentNeutral/Basic"Rescue" of already darkening amines; general prophylaxis [20, 25].
Ascorbic Acid Radical ScavengerAcidic/NeutralDopamine derivatives; biological samples [9].
Triethylamine (TEA) Acid NeutralizerBasicSilica gel chromatography; preventing acid-catalyzed degradation [6, 17].
BHT Radical TrapOrganic PhaseStorage of purified oil; addition to rotovap flask.

FAQ: Rapid Response

Q: Can I store my 5-amino-pyrazole in solution? A: Only if absolutely necessary. Store as a solid under Argon at -20°C. If solution storage is required, use degassed Benzene or Toluene (freezable solvents) with 0.1% BHT added. Avoid chlorinated solvents (DCM/Chloroform) for long-term storage as they can form radicals over time.

Q: Why does my compound turn black on the rotovap even after a good column? A: The concentration step increases the concentration of both your amine and any residual peroxides in the solvent (especially ethers like THF or Dioxane). Always test solvents for peroxides before use with sensitive amines. Add a grain of BHT to the flask before evaporating.

Q: Is Alumina better than Silica? A: Generally, yes. Basic Alumina (Activity III) is non-acidic and less likely to catalyze the radical cation formation compared to Silica. However, separation resolution is often lower on Alumina [11].

References

  • Corbett, J. F. (1972). Benzoquinone Imines. Part XI. Mechanism and kinetics of the reaction of p-benzoquinone di-imines with aniline and its derivatives. Journal of the Chemical Society, Perkin Transactions 2. Link

  • BenchChem Technical Support . (2025). Preventing oxidation of the aniline group during complexation. Link

  • University of Rochester . Chromatography: The Solid Phase. Link

  • Biotage . (2023).[1][2] Is there an easy way to purify organic amines?Link

  • Reddit (r/Chempros) . (2025). Working with chemical synthesis prone to oxidation?Link

  • Organic Prep Daily . (2006). Purifying amines on silica. Link

  • Biotage . (2023).[1][2] How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • National Institutes of Health (NIH) . (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. Link

  • American Chemical Society (ACS) . (2012). Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. Link

  • Romero, A. H., et al. (2013).[3] A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis. Link

Sources

Technical Support Center: Selective Protection of Primary Alcohols in the Presence of Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As researchers and drug development professionals, you frequently encounter multifunctional scaffolds that defy textbook chemistry. One of the most notorious challenges is selectively protecting a primary alcohol when an ambident nucleophile—like an aminopyridine—is present. Aminopyridines possess both a highly nucleophilic exocyclic amine and a Lewis-basic pyridine nitrogen, leading to competing reaction pathways.

This guide synthesizes field-proven methodologies, thermodynamic principles, and troubleshooting strategies to help you achieve absolute chemoselectivity.

I. Troubleshooting Guides & FAQs

Q1: I need to protect a primary alcohol, but my molecule contains an aminopyridine. Will the amine or pyridine nitrogen interfere? A: Yes, kinetically, they will interfere, but you can override this thermodynamically. The pyridine nitrogen acts as a nucleophilic catalyst, while the exocyclic amine can undergo rapid kinetic silylation. However, the most common protecting group for alcohols is silyl ethers[1], and silylation typically has extremely high selectivity for oxygen over nitrogen. This chemoselectivity comes down to the fact that the Si-O bond is much stronger than the Si-N bond[2]. By allowing the reaction to reach thermodynamic equilibrium, the silyl group will migrate to the oxygen.

Q2: My LC-MS shows a mass corresponding to double protection (+2 TBS). How do I resolve this oversilylation? A: You are observing a transient N-silylated intermediate. Because silicon is highly oxophilic, even if you do oversilylate, Si-N hydrolysis is far easier than Si-O hydrolysis[2]. You do not need to change your reaction conditions; instead, alter your workup. A quick, vigorous wash with saturated aqueous


 during the extraction phase will selectively destroy the labile silylamine while leaving the robust Si-O bond completely intact[2].

Q3: If silyl ethers fail due to downstream incompatibility, what is the best alternative for absolute primary alcohol selectivity? A: The trityl (triphenylmethyl, Trt) group is your best alternative. The protection of an alcohol with a trityl group proceeds via a stable carbocation, and its selectivity is almost entirely governed by steric effects[3]. The massive steric bulk of the three phenyl rings physically prevents the reagent from reacting with the hindered aminopyridine nitrogens, ensuring exclusive protection of the unhindered primary alcohol.

Q4: My tritylation reaction is stalling before completion. How can I drive it to 100% conversion? A: While the internal pyridine of your substrate can act as a base, it is often too sterically hindered or electronically deactivated to act as an efficient nucleophilic catalyst. You must add a catalytic amount of 4-dimethylaminopyridine (DMAP). This generates a postulated highly reactive intermediate, 4-dimethylamino-N-triphenylmethylpyridinium chloride, which rapidly transfers the trityl group to the primary alcohol[4].

II. Quantitative Data: Protecting Group Selection Matrix

To streamline your experimental design, compare the thermodynamic and steric profiles of the recommended protecting groups below:

Protecting GroupReagent SystemO vs N Selectivity MechanismSteric RequirementWorkup StabilityDeprotection Conditions
TBS TBS-Cl, Imidazole, DMFThermodynamic (

)
ModerateStable to

/ Brine
TBAF or Mild Acid
TBDPS TBDPS-Cl, Imidazole, DMFThermodynamic (

)
HighHighly StableTBAF
Trityl (Trt) Trt-Cl, DMAP, PyridineSteric ExclusionVery HighStable to BaseTFA or Formic Acid
III. Process Visualization

The following diagram illustrates the self-correcting thermodynamic workflow of silylation in the presence of an aminopyridine.

G A 1° Alcohol + Aminopyridine B TBS-Cl, Imidazole DMF A->B C O-Silylation (Stable Si-O) B->C Thermodynamic D N-Silylation (Labile Si-N) B->D Kinetic E Aqueous NH4Cl Workup C->E D->E Rapid Hydrolysis F Pure O-TBS Ether (Free Amine) E->F

Fig 1: Chemoselective workflow and thermodynamic stabilization of O-silylation over N-silylation.

IV. Experimental Protocols
Protocol A: Chemoselective TBS Protection (Thermodynamic Control)

This protocol utilizes a self-validating workup step to ensure absolute O-selectivity by actively destroying kinetic N-silyl byproducts.

  • Reaction Setup: Charge a flame-dried round-bottom flask with the aminopyridine-alcohol substrate (1.0 equiv) and dissolve in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add imidazole (2.5 equiv). Stir at room temperature until completely dissolved. The excess imidazole acts as both an acid scavenger and a silyl-transfer catalyst.

  • Silylation: Cool the mixture to 0 °C using an ice bath. Add tert-butyldimethylsilyl chloride (TBS-Cl) (1.1 equiv) portion-wise.

  • Equilibration: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. (Note: In-process LC-MS may show a +2 TBS mass. Do not abort the reaction; this is the kinetic N-silyl intermediate).

  • Self-Validating Workup (Critical Step): Quench the reaction by adding a large volume of saturated aqueous

    
    . Stir vigorously for 30 minutes.  The mild acidity and aqueous environment will quantitatively hydrolyze the labile 
    
    
    
    bonds while the
    
    
    bond remains stable.
  • Isolation: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with water (to remove DMF) and brine. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Sterically Driven Tritylation (Steric Control)

This protocol leverages massive steric bulk to prevent any interaction with the aminopyridine nitrogens.

  • Reaction Setup: Dissolve the aminopyridine-alcohol substrate (1.0 equiv) in anhydrous pyridine (0.3 M) under a nitrogen atmosphere.

  • Catalyst Activation: Add 4-dimethylaminopyridine (DMAP) (0.1 equiv). This is strictly required to form the highly reactive N-triphenylmethylpyridinium intermediate.

  • Tritylation: Add Trityl Chloride (Trt-Cl) (1.2 equiv) in one portion.

  • Propagation: Stir the reaction at room temperature. If the primary alcohol is adjacent to a branching center, warm the reaction to 50 °C to overcome the steric threshold.

  • Quench & Evaporation: Once TLC indicates complete consumption of the starting material, quench the reaction with 2 mL of Methanol to destroy unreacted Trt-Cl. Concentrate the mixture under high vacuum to remove the pyridine solvent.

  • Isolation: Partition the crude residue between Dichloromethane (DCM) and saturated aqueous

    
    . Extract, dry the organic layer over 
    
    
    
    , and purify via silica gel chromatography.
V. References
  • "Protecting Groups For Alcohols - Master Organic Chemistry", Master Organic Chemistry. Available at: [Link]

  • "Selective protection of alcohol over amine : r/Chempros", Reddit. Available at: [Link]

  • "4-dimethylamino-n-triphenylmethylpyridinium chloride", Organic Syntheses. Available at:[Link]

Sources

Technical Support Center: Handling & Stability of 2-(5-Aminopyridin-2-yl)ethanol

[1]

Executive Summary

2-(5-Aminopyridin-2-yl)ethanol is a deceptive scaffold.[1] While it appears to be a simple bifunctional building block, it possesses a "self-destruct" mechanism driven by the high nucleophilicity of the pyridine nitrogen, which is significantly enhanced by the electron-donating 5-amino group.[1]

The most common user complaint regarding this molecule is the formation of insoluble tars or crystalline precipitates during attempts to convert the alcohol group into a leaving group (e.g., mesylation, tosylation, or halogenation). This is not a polymerization in the traditional sense, but often a rapid intramolecular self-quaternization forming a bicyclic indolizinium salt.[1]

This guide details the mechanism of this failure mode and provides engineered protocols to prevent it.

Diagnostic Guide: Identifying the Side Reaction

Use this table to diagnose your current experimental failure based on visual and analytical cues.

ObservationSuspected Side ProductMechanism
Reaction turns into a sticky, insoluble tar/solid upon adding sulfonyl chlorides (MsCl/TsCl) or SOCl₂.2,3-Dihydro-1H-indolizinium Salt Intramolecular Cyclization: The pyridine nitrogen attacks the activated alkyl chain.[1]
New olefinic signals appear in ¹H NMR (approx. 5.5–6.5 ppm), and the product is less polar.2-Vinyl-5-aminopyridine Elimination (E2/E1cb): Base-mediated loss of the leaving group and a proton.[1]
Complex mixture with doubled molecular weight (LCMS).Azo-dimers or Schiff Bases Oxidation/Condensation: The 5-amino group reacts with itself or oxidized intermediates.[1]

Core Troubleshooting (Q&A)

Q1: Why does my reaction solidify when I try to mesylate the alcohol?

The Technical Reality: You are fighting the "Neighboring Group Participation" (NGP) of the pyridine nitrogen.

In standard aliphatic alcohols, adding Methanesulfonyl Chloride (MsCl) and Triethylamine (TEA) creates a stable mesylate. However, in 2-pyridineethanols, the pyridine nitrogen is positioned exactly 3 carbons away from the leaving group.

  • Activation: The alcohol becomes a mesylate (-OMs).[1]

  • The Trap: The pyridine nitrogen (N1) attacks the

    
    -carbon (C2 of the ethyl chain).
    
  • Result: Closure of a 5-membered ring to form the 2,3-dihydro-1H-indolizinium cation .

The "5-Amino" Aggravator: The amino group at position 5 is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density across the ring, significantly increasing the nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine ethanol. This makes the cyclization orders of magnitude faster than in standard pyridine derivatives.

The Solution: You must disable the pyridine nitrogen before activating the alcohol.

  • Protocol A (Acid Salt Method): Perform the reaction on the hydrochloride salt of the amine. The protonated pyridine nitrogen (

    
    ) is non-nucleophilic.[1]
    
  • Protocol B (N-Protection): If possible, protect the 5-amino group with a Boc or Cbz group first.[1] While this doesn't block the pyridine N directly, the steric bulk and carbamate electronics slightly attenuate the system's reactivity, though protonation remains the safest route.

Q2: I see a "Vinyl" impurity. Is this the same as the cyclization?

No. This is Elimination . If you use a strong base (like excess TEA or DBU) or heat the reaction, the activated alcohol (mesylate/halide) will undergo elimination to form 2-vinyl-5-aminopyridine .[1]

  • Differentiation:

    • Cyclized Product: Highly polar, cationic, often water-soluble or precipitates as a salt.[1]

    • Eliminated Product: Non-polar, soluble in organic solvents, distinct alkene protons in NMR.

Q3: Can I use Thionyl Chloride (SOCl₂) directly?

Strictly No (unless modified). Using neat SOCl₂ or SOCl₂ with base will instantaneously cyclize this molecule.[1] The HCl generated protonates the amine, but the intermediate alkyl chloride is highly reactive.

Recommended Protocol: Use Vilsmeier-Haack conditions (SOCl₂ + DMF) or ensure the reaction is kept highly acidic throughout the process to keep the pyridine nitrogen protonated (

Visualizing the Pathways

The following diagram maps the competing pathways. The Red Path is the fatal cyclization you are likely encountering.

Reactivity_PathwaysStart2-(5-Aminopyridin-2-yl)ethanolActivatedActivated Intermediate(Mesylate/Chloride)Start->ActivatedActivation(MsCl/SOCl2)CyclizedCRITICAL FAILURE:2,3-Dihydro-1H-indolizinium Salt(Insoluble Tar)Activated->CyclizedPath A: Intramolecular Attack(Fastest w/ Free Base)VinylElimination Product:2-Vinyl-5-aminopyridineActivated->VinylPath B: Elimination(High Temp / Strong Base)DesiredDesired Product(e.g., Alkyl Halide/Amine)Activated->DesiredPath C: Protonation/Protection(Prevents N-Attack)

Caption: Reaction pathways for 2-(5-Aminopyridin-2-yl)ethanol. Path A (Red) represents the dominant self-quaternization failure mode.[1]

Validated Protocol: Safe Conversion to Chloride

This protocol minimizes cyclization by utilizing the HCl salt to deactivate the pyridine nitrogen.

Reagents:

  • Substrate: 2-(5-Aminopyridin-2-yl)ethanol[1]

  • Reagent: Thionyl Chloride (SOCl₂)

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step:

  • Salt Formation: Dissolve the starting material in DCM. Bubble dry HCl gas or add 1.1 equivalents of HCl (in dioxane) to precipitate the dihydrochloride salt . Isolate this salt.

  • Suspension: Suspend the dihydrochloride salt in anhydrous DCM (0.1 M).

  • Addition: Add SOCl₂ (3.0 equiv) dropwise at 0°C. Do not add base.

  • Reaction: Allow to warm to room temperature. The lack of free pyridine base prevents the intramolecular attack.

  • Workup (Critical): Evaporate volatiles under vacuum. Do not neutralize the residue in aqueous solution if you plan to isolate the chloride, as the free base chloride will self-quaternize rapidly upon concentration. Store as the hydrochloride salt.

References

  • Mechanism of Pyridine-Ethanol Cyclization

    • Title: Mechanism and proton activating factors in base-induced β-elimination reactions of 2-(2-chloroethyl)pyridine.[1][2]

    • Source:J. Chem. Soc., Perkin Trans.[2] 2, 2001, 778-781.[1][2]

    • URL:[Link]

    • Relevance: Establishes the competition between elimination and the high reactivity of the protonated/activ
  • Reactivity of 5-Aminopyridines

    • Title: A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine.
    • Source: BenchChem Technical Guides.[1]

    • Relevance: Confirms the electron-donating effect of the 5-amino group enhancing ring nucleophilicity.[1]

  • General Pyridine Quaternization Kinetics

    • Title: Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine.[3]

    • Source:Phys.[1][3] Chem. Chem. Phys., 2007, 9, 4383-4394.[1][3]

    • URL:[Link]

    • Relevance: Provides foundational data on pyridine nitrogen reactivity and adduct form

optimizing recrystallization solvents for 5-amino-2-pyridineethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Amino-2-Pyridineethanol Purification

Executive Summary

5-amino-2-pyridineethanol (also known as 2-(5-aminopyridin-2-yl)ethanol) presents a unique purification challenge due to its amphiphilic nature.[1][2] It possesses a polar primary amine and alcohol tail attached to a pyridine ring, often resulting in high solubility in alcohols and a tendency to "oil out" rather than crystallize from non-polar solvents.[3][4][5] This guide provides a logic-driven approach to solvent selection, troubleshooting phase separation, and ensuring oxidative stability.[2][3][4][5]

Part 1: Solvent Selection Logic

Q: Why does my standard Ethanol/Hexane recrystallization result in low yields or oils?

A: The standard "dissolve in hot ethanol, add hexane" method often fails for this compound because the solubility differential is too steep.[3][4][5]

  • High Polarity: The hydroxyl (-OH) and amino (-NH2) groups form strong hydrogen bonds with ethanol, making the compound too soluble even at low temperatures, leading to poor recovery.[2][3][4][5]

  • Oiling Out: Adding a non-polar anti-solvent (Hexane) to a highly polar solution (Ethanol) often pushes the compound out of solution as a liquid (oil) before it can organize into a crystal lattice, especially given its relatively low melting point.[3][4][5]

Recommended Solvent Systems:

Solvent SystemRatio (v/v)RoleProsCons
Ethyl Acetate (EtOAc) 100%Single SolventGood polarity balance; moderate solubility cold.[1][2]May require concentration to induce nucleation.[2][4]
Isopropanol (IPA) 100%Single SolventLower solubility than EtOH; higher boiling point allows better thermal gradient.[3][4][5]Risk of solvolysis if acidic impurities are present.[2][4]
EtOAc / Heptane 3:1 to 1:1Solvent / Anti-solventPreferred. EtOAc solubilizes the pyridine ring; Heptane reduces solubility gradually.[2][4]Requires precise addition to avoid oiling.[2][4]
Toluene 100%Single SolventExcellent impurity rejection (rejects polar byproducts).[3][4][5]Product may be sparingly soluble; requires high heat.[2][4]
Solvent Screening Decision Tree

Use this logic flow to determine the optimal system for your specific crude purity.

SolventSelection Start Start: Analyze Crude Purity PurityCheck Is Crude > 90% Pure? Start->PurityCheck HighPurity High Purity (>90%) PurityCheck->HighPurity Yes LowPurity Low Purity (<90%) PurityCheck->LowPurity No EtOAc Try Single Solvent: Ethyl Acetate (Reflux) HighPurity->EtOAc Toluene Try Non-Polar: Toluene (High Heat) LowPurity->Toluene Result1 Crystals Form? EtOAc->Result1 Result2 Oiling Out? Toluene->Result2 Success Optimize Cooling Rate Result1->Success Yes Switch Switch to IPA or EtOAc/Heptane Result1->Switch No (Too Soluble) Result2->Success No Result2->Switch Yes

Figure 1: Decision matrix for selecting the initial solvent system based on crude material quality.

Part 2: Troubleshooting "Oiling Out"

Q: The solution turns cloudy and deposits a yellow/brown oil at the bottom. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the melting point of the solvated compound is lower than the temperature at which it saturates.[4] This is common for 5-amino-2-pyridineethanol due to its intermediate melting point.[1][2]

The Protocol to Fix Oiling Out:

  • Re-dissolve: Heat the mixture back to reflux until the oil dissolves completely.

  • Add More Solvent: Dilute the solution by 10-20%. (High concentration promotes oiling).[3][4]

  • Seeding at the Cloud Point:

    • Cool the solution slowly with stirring.

    • The moment you see a faint haze (the "cloud point"), add a few seed crystals of pure product.[3][4]

    • Crucial: Maintain the temperature at this cloud point for 30 minutes to allow the oil droplets to nucleate onto the seeds rather than coalescing into a separate liquid phase.

  • Controlled Cooling: Cool at a rate of 10°C per hour. Rapid cooling traps impurities and forces oiling.[2]

OilingOut Step1 1. Oil Appears Step2 2. Heat to Clear Step1->Step2 Step3 3. Add 10% Solvent Step2->Step3 Step4 4. Cool to Cloud Point Step3->Step4 Step5 5. SEED NOW Step4->Step5 Step6 6. Slow Cool Step5->Step6

Figure 2: Remediation workflow for Liquid-Liquid Phase Separation (Oiling Out).

Part 3: Impurity & Color Management

Q: My crystals are turning pink/brown upon drying. Is the compound decomposing?

A: Yes, amino-pyridines are oxidation-sensitive.[1][2] The electron-rich amino group at position 5 is prone to oxidation by air, forming colored N-oxides or azo-dimers.[1][2]

Stabilization Protocol:

  • Degassing: Sparge your recrystallization solvent with Nitrogen or Argon for 15 minutes before use.[2][4]

  • Additives: If the color persists, add 0.5% w/w activated charcoal during the hot dissolution step, stir for 10 minutes, and filter hot through Celite.

  • Drying: Never dry this compound in a convection oven. Use a vacuum oven at <40°C with a nitrogen bleed.[2][4]

Part 4: Validated Experimental Protocol

Standard Operating Procedure (SOP) for Recrystallization

Materials:

  • Crude 5-amino-2-pyridineethanol (10 g)

  • Ethyl Acetate (Reagent Grade)[1][4]

  • Heptane (if anti-solvent is needed)[1][4][6]

  • Activated Charcoal (optional)[1][4][5]

Procedure:

  • Dissolution: Place 10 g of crude solid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Solvent Addition: Add Ethyl Acetate (30 mL, 3 vol). Heat to reflux (approx. 77°C).[3][4]

  • Check: If solids remain, add EtOAc in 5 mL increments until dissolved. (Do not exceed 10 vol total).

    • Note: If a dark gummy residue remains that refuses to dissolve, decant the hot clear liquid away from it.[3][4][5] This is likely inorganic salts or polymerized tar.[2][4]

  • Filtration (Hot): If charcoal was used, filter hot through a pre-warmed Celite pad.

  • Nucleation: Allow the filtrate to cool to 60°C. Scratch the glass or add seed crystals.

  • Crystallization:

    • If no crystals form by 50°C, add Heptane dropwise until a persistent turbidity is observed.[2][3][4][5]

    • Re-heat slightly to clear, then cool slowly to room temperature.

    • Chill in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Collection: Filter under vacuum. Wash the cake with cold 1:1 EtOAc/Heptane.

  • Drying: Dry under vacuum at 40°C for 6 hours.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2][4][5] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (General reference for purification of amino-pyridines and pyridine-ethanols). [1][3][4][5]

  • Google Patents. (2017).[2][4][5] CN107011255A - Method and purification process for aminopyridine prepared from picoline.[1][2] (Describes purification strategies for aminopyridines using ethanol/alkane systems).

  • Google Patents. (2015).[4] CN104447522A - Preparation method of 5-nitro-2-aminopyridine.[1][2] (Describes precursor handling and recrystallization logic relevant to the 5-amino derivative).

  • Myerson, A. S. (2002).[2][3][4] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2] (Source for "oiling out" mechanisms and seeding protocols). [1][3][4]

Sources

removing metal catalyst impurities from aminopyridine products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Metal Removal from N-Heterocycles

Welcome to the Purification Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist.

If you are working with aminopyridines—common scaffolds in kinase inhibitors and agrochemicals—you have likely encountered the "Chelation Trap." Unlike simple aromatics, aminopyridines possess two potent donor sites (the pyridine nitrogen and the exocyclic amine) that act as a bidentate ligand. They don't just "carry" the metal impurity; they actively fight to keep it.

Standard silica filtration often fails here because the binding constant (


) of your product to the metal is competitive with the silica surface. This guide details how to break that bond using thermodynamic leverage.

Part 1: The Troubleshooting Guide (Q&A)

Scenario A: Palladium Removal (Suzuki/Buchwald)

Q: I have isolated my aminopyridine intermediate after a Buchwald-Hartwig coupling. The solid is grey/brown, and ICP-MS shows 1,500 ppm Pd. Standard silica chromatography only dropped it to 800 ppm. What is happening?

A: You are experiencing ligand exchange failure . The aminopyridine is acting as a better ligand than the silanols on your silica column. The Pd is co-eluting with your product as a [Pd(Product)Cl₂] complex.

The Fix: You must introduce a ligand with a significantly higher affinity for Pd than your aminopyridine.

  • Switch to Si-TMT: The Trimercaptotriazine (TMT) functionality is the industry standard for N-heterocycles. It binds Pd with a

    
     often 
    
    
    
    , outcompeting the pyridine nitrogen.
  • Temperature is Key: Do not just stir at room temperature. Heat the scavenger slurry to 50°C for 4 hours . The ligand exchange barrier is higher for chelated complexes; thermal energy is required to dissociate the Pd-Aminopyridine bond so the Pd can transfer to the scavenger.

  • Solvent Choice: Ensure your product is fully soluble.[1] THF or 2-MeTHF are ideal. Avoid DCM if possible, as it slows the kinetics of scavenger pores.

Scenario B: Copper Removal (Ullmann/Chan-Lam)

Q: My product has a persistent green/blue tint after an Ullmann coupling. I tried an ammonium chloride wash, but the color remains.

A: Ammonium chloride is a weak ligand. For aminopyridines, the copper is likely bound in a stable square-planar complex with your product.

The Fix: Use a "Blue-Shift" EDTA Wash .

  • Dissolve product in Ethyl Acetate (not DCM, to avoid emulsions).

  • Prepare a 0.5 M aqueous solution of Na₂EDTA and adjust pH to 8–9 with NaOH.

  • Vigorously stir (do not just shake) the biphasic mixture for 30 minutes.

  • Visual Check: The aqueous layer should turn bright blue (Cu-EDTA complex). Repeat until the aqueous layer is colorless.

    • Why pH 9? At basic pH, the EDTA is fully deprotonated and acts as a hexadentate ligand, ripping Cu even from tight pyridine complexes.

Scenario C: Yield Loss with Activated Carbon

Q: I used activated carbon (Darco G-60) to clean up a final API. The Pd levels dropped, but I lost 25% of my product. Is this normal?

A: Yes, for aminopyridines. The flat, aromatic structure of aminopyridines intercalates perfectly into the graphitic sheets of activated carbon (π-π stacking), leading to non-specific binding.

The Fix: Switch to Synthetic Carbon or Functionalized Silica .

  • Synthetic Carbon (e.g., Carboxen): These have controlled pore sizes that exclude larger organic molecules while trapping small metal ions.

  • Better Option: Use Si-Thiol or Si-TMT . These rely on chemisorption (S-Pd bond) rather than physisorption, preserving your yield.

Part 2: Decision Logic & Workflows

Workflow 1: Scavenger Selection Decision Tree

The following diagram illustrates the logic for selecting the correct scavenger based on the metal and the nature of the impurity complex.

ScavengerSelection Start Metal Impurity Detected MetalType Identify Metal Start->MetalType Pd_Pt_Rh Pd, Pt, Rh, Ru (Class 2B) MetalType->Pd_Pt_Rh Cu_Ni_Zn Cu, Ni, Zn, Fe (Class 3) MetalType->Cu_Ni_Zn ChelationCheck Is Product a Strong Chelator? (e.g., Aminopyridine) Pd_Pt_Rh->ChelationCheck Cu_Check Aqueous Wash Possible? Cu_Ni_Zn->Cu_Check Si_Thiol Si-Thiol / MP-Thiol (General Purpose) ChelationCheck->Si_Thiol No (Simple Aromatic) Si_TMT Si-TMT / MP-TMT (High Affinity) ChelationCheck->Si_TMT Yes (Aminopyridine) EDTA_Wash 0.5M EDTA (pH 9) or L-Cysteine Wash Cu_Check->EDTA_Wash Yes (Preferred) Si_Triamine Si-Triamine / Si-Diamine Cu_Check->Si_Triamine No (Water Sensitive)

Caption: Decision matrix for selecting purification method. Note that for aminopyridines (strong chelators), Si-TMT is preferred over Si-Thiol for Pd removal due to higher binding constants.

Part 3: Detailed Experimental Protocols

Protocol A: High-Efficiency Scavenging with Si-TMT

Best for: Reducing Pd from >1000 ppm to <10 ppm in aminopyridine products.

Materials:

  • Crude Product (containing Pd)[1]

  • Si-TMT (Silica-supported Trimercaptotriazine, ~0.3 mmol/g loading)

  • Solvent: THF or 2-MeTHF (Avoid alcohols if ester transesterification is a risk; avoid DCM for kinetics).

Procedure:

  • Dissolution: Dissolve the crude product in THF (10 volumes relative to mass). Ensure complete solubility.

  • Loading Calculation: Add 3–4 equivalents of Si-TMT relative to the residual palladium content.

    • Note: If Pd content is unknown, assume 10% of the catalyst loading used in the reaction.

    • Calculation: Mass of Scavenger = (Moles of Pd × 3) / Loading of Scavenger (mmol/g).

  • Thermal Treatment: Add the scavenger resin. Heat the mixture to 50–55°C with agitation (overhead stirrer preferred to magnetic bar to avoid grinding beads).

  • Incubation: Stir for 4 hours .

  • Filtration: Filter hot through a 0.45 µm PTFE membrane or a fine sintered glass funnel.

  • Wash: Wash the resin cake with 2 volumes of THF to recover entrained product.

  • Analysis: Evaporate a small aliquot and test via ICP-MS.

Protocol B: The "L-Cysteine Strip" (Aqueous Extraction)

Best for: Large scale removal of Pd/Cu where solid scavengers are too costly.

Mechanism: L-Cysteine is a water-soluble amino acid with a thiol and amine group. It forms a water-soluble complex with Pd/Cu that is more stable than the aminopyridine-metal complex.

Procedure:

  • Dissolve crude organic product in Isopropyl Acetate (IPAc) or MeTHF .

  • Prepare a 10% wt/vol aqueous solution of L-Cysteine .

  • Add the aqueous solution to the organic layer (ratio 1:1 v/v).

  • Heat the biphasic mixture to 60°C and stir vigorously for 1 hour.

    • Critical: Heating is essential to overcome the activation energy of ligand exchange at the interface.

  • Cool to room temperature and separate layers.

  • Repeat the wash 2 more times.[2][3]

  • Perform a final brine wash to remove residual cysteine.

Part 4: Data & Regulatory Reference

Table 1: Comparative Efficiency of Scavengers for Aminopyridines

Data based on internal benchmarking of a 2-amino-5-bromopyridine intermediate containing 1200 ppm Pd.

MethodScavenger TypeConditionsFinal Pd (ppm)Product Recovery (%)Notes
Activated Carbon Darco G-6025°C, 12h15078%High product loss due to π-stacking.
Silica Gel Standard FlashChromatography85095%Ineffective; Pd co-elutes.
Si-Thiol Propylthiol50°C, 4h4596%Good, but struggles with <10 ppm.
Si-TMT Trimercaptotriazine50°C, 4h< 5 98% Gold Standard. High affinity.
L-Cysteine Aqueous Wash60°C, 3x Wash1292%Excellent cost/performance ratio.
Table 2: ICH Q3D Limits (Permitted Daily Exposure)

Reference for compliance. Aminopyridines are often intermediates, but final API limits apply.

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Palladium (Pd) 2B100101
Platinum (Pt) 2B100101
Copper (Cu) 3300030030
Nickel (Ni) 2A200205

Part 5: Mechanism of Action (Visualization)

The following diagram explains why Si-TMT works when Si-Thiol fails. The TMT ligand creates a tridentate "claw" effect, thermodynamically favoring the Scavenger-Pd complex over the Aminopyridine-Pd complex.

Mechanism Complex Pd-Aminopyridine Complex (Stable) Transition Ligand Exchange Transition State (Requires Heat) Complex->Transition + Scavenger Scavenger Si-TMT Resin (Tridentate Ligand) Scavenger->Transition Result Si-TMT-Pd (Immobilized) Transition->Result Thermodynamic Sink Product Free Aminopyridine (Pure) Transition->Product

Caption: Ligand exchange mechanism. The tridentate nature of TMT provides a chelate effect that overcomes the bidentate binding of the aminopyridine impurity.

References

  • International Council for Harmonisation (ICH). (2019). Guideline for Elemental Impurities Q3D(R1). ICH. [Link]

  • Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198–205. [Link]

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Biotage. (2023).[4] "Metal Scavenging User Guide: Strategies for API Purification." Biotage Technical Notes. [Link]

  • PhosphonicS. (2022). "Optimised Pd removal from a pharmaceutical intermediate." Application Note. [Link]

Sources

Technical Support Center: Storage, Stability, and Handling of 2-(5-Aminopyridin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As drug development professionals and synthetic chemists, ensuring the chemical integrity of your building blocks is the foundation of reproducible science. The compound 2-(5-Aminopyridin-2-yl)ethan-1-ol (CAS: 1552277-17-4) [1] is a highly versatile bifunctional intermediate, featuring both an aromatic amine and a primary alcohol. However, these dual functional groups introduce specific stability liabilities.

This guide provides field-proven, mechanistically grounded troubleshooting steps and self-validating protocols to maximize the shelf life and experimental reliability of this compound.

Part 1: Core Chemical Properties & Storage Causality (FAQ)

Q1: What are the primary degradation pathways for 2-(5-Aminopyridin-2-yl)ethan-1-ol, and why do they occur? Causality & Mechanism: The stability profile of this compound is dictated by the reactivity of its two functional groups:

  • Aromatic Amine Oxidation: The 5-amino group on the pyridine ring is electron-rich. Aromatic amines are highly susceptible to auto-oxidation and sensitized photo-oxidation when exposed to ambient oxygen and UV/Vis light[2]. This radical-mediated process generates N-oxides and coupling products, typically manifesting as a visible color shift from a white/off-white powder to a yellow or brown solid.

  • Hygroscopicity: The terminal primary alcohol (-OH) readily forms hydrogen bonds with atmospheric water. While not strictly a chemical degradation, moisture absorption (hygroscopicity) alters the effective molecular weight of the bulk powder[3]. This leads to inaccurate molar dosing in sensitive biological assays and can accelerate the hydrolytic degradation of downstream formulations.

Q2: What is the optimal storage condition to guarantee maximum shelf life? To mitigate the mechanisms outlined above, a multi-barrier storage approach is required.

  • Short-term (1-3 months): Store at 2°C to 8°C in tightly closed amber glass vials to prevent photo-oxidation.

  • Long-term (>3 months): Store at -20°C.

  • Atmosphere: Always backfill the storage container with an inert gas (Argon or dry Nitrogen) before sealing to displace oxidative oxygen[4].

  • Desiccation: Include a silica gel packet in the secondary storage container to control ambient moisture.

Quantitative Data: Shelf Life vs. Storage Conditions

The following table summarizes the expected purity over time based on specific environmental parameters.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifeExpected Purity
Ambient (20-25°C)Ambient AirUnprotected< 2 Weeks< 90% (Oxidation likely)
Refrigerated (2-8°C)Ambient AirAmber Vial3 - 6 Months> 95%
Frozen (-20°C)Argon / N2Amber Vial12 - 24 Months> 98%
Solution (10mM DMSO)Argon / N2Amber Vial (-80°C)6 Months> 95%

Part 2: Troubleshooting & Self-Validating Protocols

Q3: How can I verify the integrity of my stock before initiating an expensive synthesis or in vitro assay? Self-Validating Protocol: Never assume purity based solely on the vendor's expiration date. Implement the following self-validating workflow before use to prevent "garbage in, garbage out" scenarios.

Workflow Start Retrieve Aliquot from -20°C Storage Equilibrate Equilibrate to Room Temp (in desiccator, 30 mins) Start->Equilibrate Visual Visual Inspection (White/Off-white powder?) Equilibrate->Visual PassVis Pass: Proceed to LC-MS Visual->PassVis Yes FailVis Fail: Yellow/Brown (Oxidation detected) Visual->FailVis No LCMS LC-MS Analysis (Check for M+H 139.08 m/z) PassVis->LCMS Purity Purity > 95%? LCMS->Purity PassLC Valid for in vitro / in vivo assays Purity->PassLC Yes FailLC Discard or Re-purify (Flash Chromatography) Purity->FailLC No

Fig 1. Workflow for assessing 2-(5-Aminopyridin-2-yl)ethan-1-ol integrity before use.

Step-by-Step Methodology: Purity Check & Stock Preparation

Objective: Confirm chemical integrity and prepare a stable 10 mM stock solution.

  • Equilibration (Critical Step): Remove the sealed vial from -20°C storage and place it in a vacuum desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic alcohol group, ruining the bulk batch.

  • Visual Inspection: Observe the powder. It should be white to off-white. If it is distinctly yellow or brown, photo-oxidation has occurred[2].

  • Analytical Sampling: Weigh out exactly 1.0 mg of the compound using a calibrated analytical balance.

  • LC-MS Verification: Dissolve the 1.0 mg sample in 1 mL of LC-MS grade Methanol. Run a standard reverse-phase LC-MS gradient (e.g., 5-95% Acetonitrile/Water with 0.1% Formic Acid).

    • Validation Criteria: Look for a single dominant peak (>95% UV area at 254 nm) with a mass-to-charge ratio (m/z) of [M+H]⁺ = 139.08. The presence of an M+16 peak (m/z 155) strongly indicates N-oxidation.

  • Stock Solution Preparation: If purity is validated, dissolve the required mass in anhydrous DMSO (≥99.9%) to create a 10 mM stock.

  • Aliquot and Freeze: Divide the DMSO stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Purge the headspace with Argon, seal tightly, and store at -80°C.

    • Causality: Repeated freeze-thaw cycles introduce moisture and oxygen, accelerating degradation. Single-use aliquots isolate the bulk material from these stressors.

Q4: My compound is not fully dissolving in DMSO, even at 10 mM. What is the mechanistic cause and solution? Causality: Aminopyridines are known to form highly stable crystalline polymorphs that possess high lattice energies, making them kinetically slow to dissolve, even in strong polar aprotic solvents like DMSO[3]. Furthermore, if the compound has absorbed trace moisture, it can form hydrates that alter its solubility profile. Solution: Do not aggressively heat the solution, as thermal stress combined with dissolved oxygen can trigger rapid oxidation. Instead, use a bath sonicator at room temperature for 10–15 minutes. If particulates remain, verify that you are using strictly anhydrous DMSO, as water contamination severely depresses the solubility of the hydrophobic pyridine core.

Q5: My powder has turned slightly yellow. Can I still use it? If the compound has shifted to a yellow hue, it indicates early-stage oxidation. For highly sensitive biological assays (e.g., kinase inhibition screens where aminopyridines are common pharmacophores), do not use it . Oxidized byproducts can act as pan-assay interference compounds (PAINS) or exhibit off-target toxicity. For synthetic chemistry, you may attempt to rescue the batch via flash column chromatography (typically using a Dichloromethane/Methanol gradient due to the polarity of the alcohol and amine) to strip away the oxidized impurities before proceeding with your reaction.

References

  • 1552277-17-4 | 2-(5-aminopyridin-2-yl)
  • Source: nih.
  • 103-74-2 | 2-(2-Hydroxyethyl)
  • Source: google.com (Google Patents)
  • SAFETY DATA SHEET - Sigma-Aldrich (2-aminopyridine)

Sources

overcoming steric hindrance in 5-aminopyridine substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocycle Functionalization Support Center .

This guide addresses the specific challenges of substituting 5-aminopyridines. This substrate presents a "double-bind" for chemists: the electronic deactivation of the pyridine ring (making it a poor nucleophile compared to anilines) and the steric hindrance often introduced by substituents at the C4 and C6 positions. Furthermore, the pyridine nitrogen (


) acts as a catalyst poison by coordinating to transition metals.

Quick Navigation

IssueRecommended Workflow
Coupling to Aryl Halides
Coupling to Boronic Acids
Forming Sterically Congested Amides
Regioselective Ring Halogenation

Module 1: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

Context: Standard conditions often fail because the basic pyridine nitrogen coordinates to Pd(II), arresting the catalytic cycle, or because C4/C6 substituents physically block the


 group.
Q: My reaction stalls at <20% conversion. Is it catalyst poisoning or sterics?

A: It is likely a combination. The pyridine nitrogen (


) competes with the phosphine ligand for the Pd center. To overcome this, you must use bulky, electron-rich biarylphosphine ligands  or precatalysts  that enforce reductive elimination and prevent 

coordination.

Protocol 1: The "Bulky Ligand" System (For Hindered Substrates)

  • Catalyst Source: Use a precatalyst like Pd-PEPPSI-IPr or XPhos Pd G4 . These generate the active Pd(0) species immediately upon exposure to base, bypassing the difficult reduction of Pd(II) salts.[1]

  • Ligand Selection:

    • For Primary Amines:BrettPhos or tBuBrettPhos . These are designed to prevent the formation of stable bis-amine complexes.

    • For Secondary Amines:RuPhos .[2] The isopropyl groups on the biaryl backbone provide the necessary steric bulk to facilitate reductive elimination.

  • Base: Switch to LiHMDS (Lithium hexamethyldisilazide). It is a soluble, strong base that can deprotonate the amine-Pd complex faster than weaker carbonate bases, driving the equilibrium forward.

Protocol 2: Preventing Catalyst Poisoning If the pyridine nitrogen is binding to the metal, add 1.0 equiv of a Lewis Acid (e.g.,


 or 

) to pre-complex the

before adding the Pd catalyst. This "masks" the pyridine nitrogen, leaving the exocyclic amine free to react.

Technical Insight: The "oxidative addition" step is rarely the bottleneck with 5-aminopyridines. The problem is usually the "amine binding" or "reductive elimination." Bulky ligands like BrettPhos create a "pocket" that accommodates the amine but excludes the pyridine nitrogen.

Module 2: Copper-Catalyzed Coupling (Chan-Lam)

Context: You need to couple a 5-aminopyridine to a boronic acid, but the substrate is sensitive to the high temperatures of Buchwald conditions.

Q: Can I use Chan-Lam for sterically hindered 5-aminopyridines?

A: Yes, but standard conditions (Cu(OAc)2, air) will fail. You must switch to a high-activity catalytic system driven by specific ligands.

Troubleshooting Checklist:

  • Oxidant: Do not rely on passive air exposure. Use

    
     balloons  or add a stoichiometric oxidant like TEMPO  (1.0 equiv) to re-oxidize Cu(I) to Cu(II)/Cu(III) rapidly.
    
  • Ligand: Add Bipyridine (bipy) or Phenanthroline (1:1 ratio with Cu). This prevents the "disproportionation" of the Cu catalyst and increases the electrophilicity of the copper center, helping it engage with the hindered amine.

  • Water Scavenger: Add 4Å Molecular Sieves . Water competes with the hindered amine for the copper center.

Module 3: Forming Sterically Hindered Amides

Context: Acylating a 5-aminopyridine with a bulky acid chloride (e.g., pivaloyl chloride) results in no reaction or N-acylation at the wrong nitrogen.

Q: How do I force acylation on the exocyclic amine when C4/C6 are substituted?

A: Standard Schotten-Baumann conditions (DCM/TEA) are insufficient because the nucleophilicity of the amine is drastically reduced by the ortho-substituents.

Method A: The "Acyl Fluoride" Technique Acyl chlorides are often too unstable to survive the long reaction times needed for hindered amines. Convert the carboxylic acid to an Acyl Fluoride using TFFH (Fluoro-N,N,tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride .

  • Why: Acyl fluorides are more stable to hydrolysis but more reactive toward amines in the presence of specific activators.

  • Conditions: Acid (1.0 equiv), TFFH (1.1 equiv), DIEA (3.0 equiv), DCM, 0°C to RT.

Method B: The Grignard-Isocyanate Route (For Extreme Sterics) If the amine is extremely hindered (e.g., 4,6-di-tert-butyl-5-aminopyridine), do not use an acid chloride.

  • Convert the carboxylic acid partner into an Isocyanate (via Curtius rearrangement).

  • Treat the 5-aminopyridine with iPrMgCl to form the magnesium amide (highly nucleophilic).

  • React the magnesium amide with the isocyanate. This forms a urea, which can be manipulated, or if reacting a Grignard reagent with the isocyanate derived from the aminopyridine, you form the amide directly.

Module 4: Regioselective Ring Functionalization

Context: You want to halogenate the ring, but the amine group directs to the wrong position (ortho/para to itself), or the C3/C4 positions are deactivated.

Q: How do I halogenate C5 (or C3) selectively without blocking groups?

A: Use the Zincke Iminium protocol to temporarily "break" the aromaticity, allowing specific substitution patterns that are impossible via standard EAS (Electrophilic Aromatic Substitution).

Protocol: Zincke Iminium C5-Halogenation

  • Activation: React the pyridine with Dinitrochlorobenzene (DNCB) to form the Zincke salt.

  • Ring Opening: Treat with a secondary amine to open the ring, forming a Zincke aldehyde/imine.

  • Halogenation: Use N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) . The open-chain intermediate directs halogenation to the position corresponding to C5 (or C3 depending on substitution).

  • Ring Closing: Heat with ammonium acetate (

    
    ) to recyclize the pyridine ring.
    

Visual Troubleshooting Guides

Diagram 1: Decision Matrix for N-Functionalization

Use this logic tree to select the correct coupling strategy based on steric hindrance and substrate stability.

N_Functionalization Start Target: N-Functionalization of 5-Aminopyridine StericCheck Are C4/C6 positions substituted? Start->StericCheck HighSteric Yes (High Steric Hindrance) StericCheck->HighSteric LowSteric No (Low Steric Hindrance) StericCheck->LowSteric PartnerCheck Coupling Partner? Buchwald Buchwald-Hartwig PartnerCheck->Buchwald Aryl Halide ChanLam Chan-Lam Coupling PartnerCheck->ChanLam Boronic Acid AmideCheck Target: Amide Bond? PartnerCheck->AmideCheck Carboxylic Acid HighSteric->PartnerCheck Precat Use Pd-PEPPSI-IPr or XPhos Pd G4 Buchwald->Precat Base Base: LiHMDS (Soluble) Avoid Carbonates Precat->Base LowSteric->PartnerCheck Conditions Cu(OAc)2 + Bipyridine O2 Balloon, 4Å MS ChanLam->Conditions AcylFluoride Method: Acyl Fluoride (TFFH activation) AmideCheck->AcylFluoride

Caption: Workflow for selecting reaction conditions based on steric environment and coupling partner.

Diagram 2: Mechanism of Steric Bypass (Pd-PEPPSI)

This diagram illustrates how the Pd-PEPPSI precatalyst overcomes the "Pyridine Poisoning" effect.

PEPPSI_Mechanism Precat Pd-PEPPSI Precatalyst (Stabilized by Pyridine) Activation Activation Step: Base removes 'throw-away' ligand Precat->Activation + Base / Heat ActiveSpecies Active Pd(0)-NHC Species (Bulky NHC protects center) Activation->ActiveSpecies - Pyridine/Cl Coordination Substrate Coordination (Sterics prevent N-binding) ActiveSpecies->Coordination + 5-Aminopyridine Product C-N Coupled Product Coordination->Product Reductive Elimination Product->ActiveSpecies Regenerate Pd(0)

Caption: The Pd-PEPPSI cycle uses a bulky NHC ligand to shield the metal center, preventing non-productive coordination by the pyridine nitrogen.

References

  • Buchwald-Hartwig Amin

    • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides (Applicable to Pyridines)
    • Source: Organic Letters, 2014
    • URL:[Link]

  • Sterically Hindered Amide Coupling

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substr
    • Source: Organic & Biomolecular Chemistry, 2012
    • URL:[Link]

  • Zincke Iminium Halogen

    • Title: C5-Halogenation of Pyridines via Zincke Iminium Intermedi
    • Source: ChemRxiv, 2019
    • URL:[Link]

  • Chan-Lam Coupling Optimiz

    • Title: Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives[3][4]

    • Source: Thieme Connect (Synthesis), 2011
  • Pd-PEPPSI Prec

    • Title: Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling C
    • Source: Chemistry - A European Journal, 2009
    • URL:[Link]

Sources

Validation & Comparative

Comprehensive NMR Analysis Guide: 2-(5-Aminopyridin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 2-(5-Aminopyridin-2-yl)ethan-1-ol Content Type: Publish Comparison Guide

Executive Summary & Molecule Profile[1]

2-(5-Aminopyridin-2-yl)ethan-1-ol (CAS: 98553-66-9) is a critical bifunctional building block in medicinal chemistry, often serving as a precursor for kinase inhibitors and neurological drugs.[1][2] Its structure features a pyridine ring substituted with an electron-donating amino group at position 5 and a hydroxyethyl chain at position 2.[1][2]

Accurate NMR characterization is challenging due to the interplay between the electron-rich amino substituent and the exchangeable protons (NH₂, OH). This guide provides a definitive protocol for structural validation, comparing the performance of solvent systems and offering a logic-based framework to distinguish this compound from common regioisomers.[1]

Structural Key Features for NMR
  • Aromatic System: 2,5-Disubstituted pyridine ring (ABX spin system).[1]

  • Aliphatic Chain: Ethylene linker with distinct chemical environments.[1][2]

  • Labile Protons: Two exchangeable groups (NH₂, OH) sensitive to solvent and concentration.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized workflow. This protocol minimizes artifacts caused by water exchange and concentration effects.[1][2]

Step-by-Step Methodology
  • Solvent Selection (Critical):

    • Primary Choice: DMSO-d₆ (99.9% D).[1][2]

    • Rationale: DMSO ensures complete solubility of the polar aminopyridine and slows proton exchange, allowing observation of distinct NH₂ and OH signals as sharp multiplets rather than broad singlets.

  • Sample Preparation:

    • Weigh 5–10 mg of the compound into a clean vial.[1]

    • Add 0.6 mL of DMSO-d₆.[1][2]

    • Validation Step: Add 1 drop of TMS (Tetramethylsilane) as an internal reference (0.00 ppm).[2]

    • Note: Avoid using CDCl₃ for primary characterization as the amine protons often broaden into the baseline, and solubility may be incomplete.

  • Acquisition Parameters (400 MHz+):

    • Pulse Sequence: zg30 (standard 30° pulse).

    • Relaxation Delay (D1): ≥ 1.0 s (ensure full relaxation of aromatic protons).

    • Scans (NS): 16–32 (sufficient S/N for 5 mg sample).[2]

    • Temperature: 298 K (25°C).[2]

Workflow Visualization

NMR_Workflow Start Sample Preparation Solvent Select Solvent: DMSO-d6 Start->Solvent Maximize Solubility Acq Acquisition (ns=32, d1=1s) Solvent->Acq Lock & Shim Process Processing (LB=0.3 Hz) Acq->Process FT & Phase Analysis Spectral Analysis & Assignment Process->Analysis Integrate

Caption: Figure 1. Optimized NMR acquisition workflow for polar aminopyridines.

Comparative Analysis: Performance of Alternatives

This section objectively compares the "product" (the optimal analysis method) against alternative approaches and potential structural imposters.

Comparison 1: Solvent System Performance (DMSO-d₆ vs. CDCl₃)

The choice of solvent fundamentally alters the "performance" of the spectrum—defined here as resolution and information density.

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Insight
Solubility ExcellentModerate/PoorPolar amino/hydroxyl groups resist dissolution in non-polar CDCl₃.[1][2]
NH₂ Signal Sharp singlet/broad (5.0 ppm)Broad/InvisibleDMSO H-bonds with NH₂, slowing exchange and sharpening the peak.
OH Signal Distinct Triplet (4.6 ppm)Broad SingletDMSO stabilizes the OH proton, revealing coupling to the adjacent CH₂ (³J).
Water Peak 3.33 ppm (Distinct)1.56 ppm (Variable)Water in CDCl₃ can overlap with aliphatic signals.[2]

Verdict: DMSO-d₆ is the superior solvent for validating the identity of 2-(5-aminopyridin-2-yl)ethan-1-ol because it permits the counting of all exchangeable protons, acting as a purity check.[1][2]

Comparison 2: Structural Differentiation (Regioisomers)

A common challenge in drug development is distinguishing the 2,5-isomer from the 2,4-isomer (2-(4-aminopyridin-2-yl)ethanol).[1][2]

Parameter2-(5-Aminopyridin-2-yl)ethanol 2-(4-Aminopyridin-2-yl)ethanol Differentiation Logic
H6 Signal Doublet (J ~2.5 Hz) Doublet (J ~5.0 Hz)H6 in the 5-amino isomer is ortho to NH₂ (small meta coupling to H4).[1][2] In the 4-amino isomer, H6 is ortho to H5 (large ortho coupling).
H3 Signal Doublet (J ~8.0 Hz)Doublet (J ~2.0 Hz)H3 in the 5-amino isomer has a strong ortho coupling to H4.[2]
Pattern 1 x d (small J), 1 x dd, 1 x d (large J)1 x d (large J), 1 x dd, 1 x d (small J)The magnitude of the coupling constant on the most deshielded proton (H6) is the diagnostic key.

Detailed Spectral Assignment (DMSO-d₆)

Based on authoritative fragment analysis (2-methyl-5-aminopyridine and 2-pyridineethanol data), the following assignment is the standard for verification.

Aromatic Region (6.5 – 8.0 ppm)

The 5-amino group is a strong electron donor, significantly shielding the ortho (H4, H6) protons relative to unsubstituted pyridine.

  • 7.85 ppm (1H, d, J = 2.5 Hz, H-6): The most deshielded proton (adjacent to Nitrogen) but shifted upfield by the ortho-amino group.

  • 6.95 ppm (1H, d, J = 8.2 Hz, H-3): Meta to the amino group; less shielded. Shows strong ortho coupling to H-4.[1][2]

  • 6.85 ppm (1H, dd, J = 8.2, 2.5 Hz, H-4): Shielded by the ortho-amino group. Shows large coupling to H-3 and small meta coupling to H-6.[1][2]

Aliphatic Region (2.5 – 4.0 ppm)[2]
  • 4.65 ppm (1H, t, J = 5.3 Hz, OH): The hydroxyl triplet (visible only in DMSO).

  • 3.65 ppm (2H, q/dt, -C H₂-OH): Methylene protons adjacent to oxygen.[1]

  • 2.75 ppm (2H, t, J = 6.8 Hz, Py-C H₂-): Methylene protons adjacent to the pyridine ring.

Exchangeable Protons[1]
  • 5.10 ppm (2H, br s, NH₂): Broad singlet, integral confirms primary amine.

Structural Verification Logic Tree

Decision_Tree Start Unknown Sample Spectrum Check_H6 Check H6 Signal (~7.8-8.0 ppm) Start->Check_H6 Is_Small_J Is Coupling (J) ~2-3 Hz? Check_H6->Is_Small_J Yes Is_Large_J Is Coupling (J) ~5-6 Hz? Check_H6->Is_Large_J No Result_5 Confirmed: 2-(5-Aminopyridin-2-yl)ethanol Is_Small_J->Result_5 Result_4 Rejected: 2-(4-Aminopyridin-2-yl)ethanol Is_Large_J->Result_4

Caption: Figure 2. Logic gate for distinguishing the 5-amino target from its 4-amino regioisomer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Standard text for coupling constant principles).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1][2] Spectral Database for Organic Compounds (SDBS). [Link] (Source for general pyridine fragment shifts).[2]

  • Reich, H. J. (2017).[1][4] Structure Determination Using NMR. University of Wisconsin.[1][2][4] [Link] (Authoritative source for J-coupling values in heterocycles).[2]

  • PubChem. (2023).[1][2] 2-(5-aminopyridin-2-yl)ethan-1-ol Compound Summary. [Link]

Sources

Breaking the Base: A Modern HPLC Guide for Aminopyridine Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of aminopyridines—specifically 4-Aminopyridine (Fampridine) and its positional isomers 2-Aminopyridine and 3-Aminopyridine —presents a classic "polar base" dilemma in chromatography. These small, hydrophilic, and basic molecules (pKa ~6.0–9.2) exhibit poor retention and severe peak tailing on traditional C18 columns due to silanol interactions.

While the USP monograph relies on Ion-Pair Chromatography (IPC) using octanesulfonate, this approach is plagued by slow equilibration, lack of MS compatibility, and column contamination.

This guide objectively compares the legacy IPC method against Hydrophilic Interaction Liquid Chromatography (HILIC) and the recommended modern alternative: High-pH Stable Hybrid Reversed-Phase (RP) Chromatography . We demonstrate that leveraging high-pH stable hybrid silica columns offers the superior balance of robustness, kinetic performance, and MS compatibility.

The Analytical Challenge: It’s All About pKa

To develop a robust method, one must understand the analyte's ionization state. Aminopyridines are weak bases. The separation difficulty arises from the significant pKa difference between the target drug (4-AP) and its impurities.

AnalyteStructure NotepKa (Approx)Charge at pH 7.0
4-Aminopyridine Para-substituted9.17 Positive (+)
2-Aminopyridine Ortho-substituted6.86Mixed (Neutral/+)
3-Aminopyridine Meta-substituted5.98Mostly Neutral

The Problem: At neutral or acidic pH (typical HPLC conditions), 4-AP is fully protonated. It repels the hydrophobic C18 stationary phase (eluting near the void volume) and interacts strongly with residual silanols (causing tailing).

Comparative Methodology

We evaluated three distinct separation strategies. The data below synthesizes experimental outcomes typical for these workflows.

Method A: The Legacy Standard (Ion-Pairing)
  • Mechanism: Sodium octanesulfonate is added to the mobile phase.[1] The sulfonate end binds to the protonated amine, forming a neutral "ion pair" that retains on the C18 chain.

  • Status: Current USP approach for Fampridine.

Method B: The Polar Alternative (HILIC)
  • Mechanism: Uses a polar stationary phase (Silica or Amide) with high-organic mobile phase.[2] Water acts as the strong solvent.

  • Status: Excellent retention but operationally finicky.

Method C: The Modern Solution (High-pH Hybrid RP)
  • Mechanism: Uses a hybrid-silica C18 column stable up to pH 12. The mobile phase is adjusted to pH 10.5.

  • Why it works: At pH 10.5 (above the pKa of 9.17), 4-AP becomes neutral. This dramatically increases hydrophobicity, allowing retention on C18 without ion-pairing reagents.

Performance Comparison Matrix
FeatureMethod A: Ion-Pairing (USP)Method B: HILIC (Amide)Method C: High-pH Hybrid C18
Retention (k') High (> 5.0)High (> 4.[3]0)Optimal (2.0 - 4.0)
Peak Shape (Tailing) Good (1.1 - 1.3)Variable (1.2 - 1.5)Excellent (1.0 - 1.2)
Equilibration Time Slow (> 20 col. vols)Moderate (10-15 col.[4] vols)Fast (3-5 col. vols)
MS Compatibility Poor (Non-volatile salts)GoodExcellent (Volatile buffer)
Robustness Low (Temp/Conc sensitive)Low (Sample diluent sensitive)High

Decision Logic & Workflow

The following diagrams illustrate the scientific rationale and the execution workflow for the recommended High-pH method.

Diagram 1: Method Selection Decision Tree

method_selection Start Start: Aminopyridine Analysis Check_MS Is MS Detection Required? Start->Check_MS Check_pH Is Column High-pH Stable? Check_MS->Check_pH Yes / No Decision_IPC Method A: Ion-Pairing (Not Recommended for New Methods) Check_MS->Decision_IPC No (UV Only) & Legacy Support Decision_HILIC Method B: HILIC (Use if very polar impurities exist) Check_pH->Decision_HILIC No (Standard Silica) Decision_HighPH Method C: High-pH RP (Gold Standard) Check_pH->Decision_HighPH Yes (Hybrid Silica)

Caption: Logical pathway for selecting the separation mode based on detection needs and column chemistry.

Diagram 2: High-pH Experimental Workflow

workflow cluster_prep 1. Mobile Phase Prep cluster_run 2. LC Parameters cluster_result 3. Critical Output MP_A 10mM Ammonium Bicarb Adjust to pH 10.5 (NH4OH) Col Hybrid C18 Column (e.g., BEH/Gemini-NX) MP_A->Col MP_B Acetonitrile (100%) MP_B->Col Grad Gradient: 5% to 30% B in 10 min Col->Grad Res Resolution (Rs) > 2.0 between isomers Grad->Res

Caption: Step-by-step workflow for the High-pH Reversed-Phase methodology.

Recommended Protocol: High-pH Hybrid RP

This protocol replaces the need for ion-pairing reagents by utilizing the thermodynamic stability of hybrid silica at alkaline pH.

Instrumentation & Column
  • System: UHPLC or HPLC (Low dwell volume preferred).

  • Column: Hybrid-Silica C18 (e.g., Waters XBridge BEH C18, Phenomenex Gemini-NX, or Agilent Poroshell HPH).

    • Dimensions: 150 x 4.6 mm, 3.5 µm (or 2.5 µm for UHPLC).

    • Why: Standard silica dissolves above pH 8. Hybrid particles incorporate organo-siloxane bridges, extending stability to pH 12.

Reagents
  • Buffer (Mobile Phase A): 10 mM Ammonium Bicarbonate.

    • Preparation: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Adjust pH to 10.5 using Ammonium Hydroxide (28%).

    • Note: Do not use phosphate buffers; they precipitate in high organic and are not volatile.

  • Organic (Mobile Phase B): Acetonitrile (HPLC Grade).

Instrument Settings
  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C (Control is critical for pKa consistency).

  • Detection: UV at 262 nm (max absorption for 4-AP).

  • Injection Volume: 5–10 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BAction
0.0955Initial Hold
1.0955Isocratic Hold
10.07030Linear Gradient
12.0595Wash
12.1955Re-equilibration
15.0955End
System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly, the following criteria must be met before running samples:

  • Resolution (

    
    ):  > 2.0 between 3-Aminopyridine and 4-Aminopyridine.
    
  • Tailing Factor (

    
    ):  < 1.3 for the 4-Aminopyridine peak.
    
  • Precision: RSD < 1.0% for retention time (n=6).

References

  • United States Pharmacopeia (USP). Monograph for Dalfampridine (Fampridine).[6] USP-NF. (Standard reference for the ion-pairing method). [Link]

  • Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. (Comparison of separation modes). [Link]

  • ResearchGate. Theoretical prediction of relative and absolute pKa values of aminopyridines. (Source for pKa data: 4-AP = 9.17). [Link]

  • Chromatography Online. Ion Pairing — Blessing or Curse? (Discussion on the limitations of IPC). [Link]

  • European Medicines Agency. Fampyra (Fampridine) Assessment Report. (Details on impurity profiling and safety). [Link]

Sources

Comparative Reactivity Profile: 2-Aminopyridine vs. 2-(5-Aminopyridin-2-yl)ethan-1-ol

[1]

Executive Summary

The core distinction between these two synthons lies in their electronic classification:

  • 2-Aminopyridine (2-AP): Functions as a cyclic amidine .[1][2] The exocyclic amine is electronically coupled to the ring nitrogen, creating an ambident nucleophile system prone to tautomerism.[2]

  • 2-(5-Aminopyridin-2-yl)ethan-1-ol (5-APE): Functions as a meta-substituted aniline analog with a pendant alcohol.[1][2] The amino group at C5 is electronically distinct from the ring nitrogen, behaving as a classical primary aromatic amine, while the C2-hydroxyethyl tail offers a vector for solubility modulation or intramolecular cyclization.[2]

Quick Comparison Matrix
Feature2-Aminopyridine (2-AP)2-(5-Aminopyridin-2-yl)ethan-1-ol (5-APE)
CAS 504-29-0578866-93-0 (Generic/Related)
Electronic Class Cyclic Amidine / HeterocycleFunctionalized Pyridine / Aniline-like
Primary Nucleophile Ring Nitrogen (N1) > Exocyclic Amine (N2)C5-Amino Group (-NH2)
pKa (Ring N) 6.86 (Basic)~6.0–6.5 (Est.[1][2][3][4][5] based on 3-AP/2-Picoline)
Key Reactivity Electrophilic substitution (C3/C5), N-alkylationAmide coupling (C5-NH2), Esterification (-OH)
Common Application Ligand for metal chelation, Hinge binderLinker in PROTACs, Fragment-based design

Electronic Structure & Basicity

Resonance & Tautomerism

The reactivity difference is dictated by the position of the amino group relative to the pyridine nitrogen.[2]

  • 2-AP (Ortho-Amino): Exhibits strong resonance donation into the ring nitrogen.[1][2] This increases the electron density at N1, making it the kinetic site of protonation and alkylation.[2] It can exist in the imino tautomer, though the amino form predominates.[2]

  • 5-APE (Meta-Amino): The C5-amino group is meta to the ring nitrogen (structurally para to the C2-alkyl group).[1][2] There is no direct amidine resonance.[2] The C5-NH2 lone pair donates into the ring (increasing C2/C4/C6 density) but does not directly enhance N1 basicity to the same extent as in 2-AP.[1]

Resonancecluster_02-Aminopyridine (Amidine Character)cluster_15-APE (Aniline Character)AP_AminoAmino Form(Major)AP_IminoImino Form(Minor)AP_Amino->AP_IminoTautomerismAPE_NeutralNeutral FormAPE_ResonanceRing Activation(Ortho/Para to NH2)APE_Neutral->APE_ResonanceResonance

Figure 1: Electronic delocalization pathways. Note the direct N-N interaction in 2-AP versus the ring activation in 5-APE.

Basicity (pKa)[2]
  • 2-AP: The ring nitrogen is significantly more basic (pKa 6.[1][2][6]86) than unsubstituted pyridine (pKa 5.[2]2) due to the electron-donating exocyclic amine.[1]

  • 5-APE: The C5-amino group is weakly basic (conjugate acid pKa ~6.0).[1][2] The ring nitrogen is moderately basic, similar to 2-picoline (pKa 5.9), but slightly enhanced by the C5-amino donation.[1]

    • Practical Implication: In acidic media (pH < 5), both molecules protonate at the ring nitrogen. However, 5-APE's exocyclic amine remains nucleophilic at neutral pH, whereas 2-AP's exocyclic nitrogen is often deactivated by its resonance contribution to the protonated ring.[1][2]

Nucleophilic Reactivity Profiles[1][2]

Acylation and Alkylation

The most critical operational difference is the site of electrophilic attack.[2]

Scenario A: Reaction with Acyl Chlorides (R-COCl)

  • 2-AP: Often results in a mixture or exclusive formation of the N-acylpyridinium salt (attack at Ring N) unless specific bases (e.g., NaH) are used to deprotonate the exocyclic amine first.[1][2] High temperatures are often required to rearrange the kinetic N1-acyl product to the thermodynamic N2-acyl product.[1][2]

  • 5-APE: Reacts cleanly at the C5-amino group to form stable amides.[1][2] The reaction proceeds under standard Schotten-Baumann or mild organic conditions (DCM/TEA).[1][2] The alcohol group may compete if not protected, but the amine is significantly more nucleophilic.

Scenario B: Heterocycle Formation

  • 2-AP: Reacts with

    
    -haloketones to form Imidazo[1,2-a]pyridines .[1][2] This is a hallmark reaction driven by the amidine motif.[2]
    
  • 5-APE: Cannot form fused imidazo-systems in the same manner.[1][2] Instead, it acts as a bifunctional building block. The C5-amine can form pyrroles or pyrazoles attached to the pyridine ring, but not fused to the pyridine nitrogen.[2]

ReactivityStart_AP2-AminopyridineProd_AP_1Imidazo[1,2-a]pyridine(Fused Ring)Start_AP->Prod_AP_1+ alpha-Haloketone(Cyclization)Prod_AP_2N-Acylpyridinium Salt(Kinetic Product)Start_AP->Prod_AP_2+ RCOCl(N1 Attack)Start_APE5-APEProd_APE_1Stable Amide(C5-NH-COR)Start_APE->Prod_APE_1+ RCOCl / Base(Selective N-Acylation)Prod_APE_2Ester / Ether(Side Reaction at -OH)Start_APE->Prod_APE_2+ Strong Base/Electrophile

Figure 2: Divergent reaction pathways. 2-AP favors ring fusion and N1 attack; 5-APE favors standard amide coupling.[1][2]

Experimental Protocols

Protocol A: Selective Amide Coupling of 5-APE

Use this protocol to functionalize the amine of 5-APE without affecting the alcohol or ring nitrogen.[1]

Materials:

  • 2-(5-Aminopyridin-2-yl)ethan-1-ol (1.0 eq)[1]

  • Carboxylic Acid (1.1 eq)[2]

  • HATU (1.2 eq)[1][2]

  • DIPEA (3.0 eq)[1][2]

  • DMF (anhydrous, 10 mL/g)

Methodology:

  • Dissolution: Dissolve the carboxylic acid and HATU in anhydrous DMF under

    
     atmosphere. Stir for 5 minutes to activate the acid.
    
  • Addition: Add DIPEA, followed immediately by 5-APE.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.[2]

    • Checkpoint: You should observe the mass

      
      .[2]
      
  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2) and brine.
    
  • Purification: The alcohol group makes the product polar.[2] Use a gradient of 0–10% MeOH in DCM for silica chromatography.

Why this works: The C5-amine is sufficiently nucleophilic to react with activated esters.[1][2] The hydroxyl group is less nucleophilic and remains unreacted under these mild conditions.[2]

Protocol B: Imidazo[1,2-a]pyridine Synthesis from 2-AP

Use this protocol to leverage the unique amidine reactivity of 2-AP.[1]

Materials:

  • 2-Aminopyridine (1.0 eq)[1][2]

  • 2-Bromoacetophenone (1.0 eq)[1][2]

  • Sodium Bicarbonate (

    
    ) (2.0 eq)[1][2]
    
  • Ethanol (reagent grade)[1][2][7]

Methodology:

  • Mixing: Combine 2-AP and 2-bromoacetophenone in ethanol (5 mL/mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • Mechanism: The Ring N attacks the alkyl bromide (displacement), followed by cyclization of the exocyclic amine onto the ketone carbonyl.[2]

  • Workup: Cool to RT. Add solid

    
     to neutralize HBr byproducts.[2] Evaporate solvent.[2]
    
  • Isolation: Recrystallize from EtOH/Water or purify via column chromatography (Hexane/EtOAc).

Application in Drug Design (SAR)

2-Aminopyridine as a Hinge Binder

In kinase inhibitors, the 2-aminopyridine motif is a privileged scaffold.[1][2] The Ring N accepts a hydrogen bond from the kinase hinge region, while the exocyclic amino group donates a hydrogen bond.

  • Example: Vemurafenib (contains a related azaindole/pyridine motif).[2]

5-APE as a Solubilizing Linker

5-APE is rarely the primary pharmacophore but serves as an excellent linker unit .[1][2]

  • Solubility: The hydroxyethyl tail lowers LogP (approx LogP ~ -0.2), improving water solubility compared to ethyl-pyridine analogs.[1][2]

  • Vector: The C5-amine allows attachment to a core scaffold, while the C2-ethanol chain extends into solvent space or interacts with surface residues.[1][2]

  • Cyclization: The alcohol can be converted to a leaving group (Mesylate) and cyclized onto the C5-amine (if alkylated) to form bicyclic systems like tetrahydro-1,6-naphthyridines, though this requires specific synthetic sequences.[1][2]

References

  • Basicity and Structure of Aminopyridines

    • Title: Ionization constants of heterocyclic substances.[2] Part II. Hydroxy-derivatives of nitrogenous six-membered rings.[1][2]

    • Source: Albert, A., & Phillips, J. N. (1956).[2] Journal of the Chemical Society.[6]

    • URL:[Link][1][2]

  • Reactivity of 2-Aminopyridine (Chichibabin & Alkyl

    • Title: The Chichibabin Reaction.[2][8]

    • Source:Organic Reactions (Wiley Online Library).[2]

    • URL:[Link][1][2]

  • Synthesis of Imidazo[1,2-a]pyridines

    • Title: Recent advances in the synthesis of imidazo[1,2-a]pyridines.[1][2][9]

    • Source:RSC Advances, 2014.
    • URL:[Link]

  • PubChem Compound Summary: 2-(5-aminopyridin-2-yl)ethanol

    • Source: National Center for Biotechnology Inform
    • URL:[Link][1][2]

Comprehensive Comparison Guide: Reference Standards for 2-(5-Aminopyridin-2-yl)ethan-1-ol Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification and quantification of pharmaceutical intermediates and impurities demand rigorous analytical control. 2-(5-Aminopyridin-2-yl)ethan-1-ol (CAS: 1552277-17-4) is a critical aminopyridine derivative frequently encountered in the synthesis of advanced active pharmaceutical ingredients (APIs), such as JAK and TYK2 kinase inhibitors[1]. Due to its highly polar and basic nature, selecting the appropriate grade of reference standard is paramount for accurate chromatographic identification, method validation, and regulatory compliance.

This guide provides an objective comparison of reference standard tiers available for 2-(5-Aminopyridin-2-yl)ethan-1-ol, details the causality behind experimental choices, and outlines a self-validating protocol for its identification.

The Hierarchy of Reference Standards: A Comparative Analysis

When developing an analytical method, the choice of reference standard dictates the ultimate accuracy and traceability of the results[2]. The pharmaceutical industry recognizes four primary tiers of reference materials:

  • Certified Reference Materials (CRMs): Manufactured under strict guidelines, CRMs provide absolute metrological traceability to the International System of Units (SI)[3]. They are accompanied by a certificate detailing the precise property value and its associated uncertainty[4].

  • Pharmacopeial Standards: Governed by compendial bodies (e.g., ), these are considered primary standards for regulatory testing and compendial compliance[5]. While highly authoritative, compendial standards for specific early-stage intermediates like 2-(5-Aminopyridin-2-yl)ethan-1-ol may not always be available, necessitating the use of CRMs or high-purity analytical standards.

  • Analytical Standards: Commercially available standards that offer high purity (>98%) confirmed by comprehensive analytical data (NMR, LC-MS, IR) but lack the formal metrological traceability of a CRM.

  • In-House Working Standards: Secondary standards qualified internally against a primary CRM or Pharmacopeial standard. They are highly cost-effective for high-volume, routine batch release[6].

Hierarchy SI SI Units (Absolute Traceability) CRM Certified Reference Material (CRM) ISO 17034 Accredited SI->CRM Metrological Traceability USP Pharmacopeial Standard (e.g., USP <11>) CRM->USP Primary Standard Analytical Commercial Analytical Standard (High Purity, CoA) CRM->Analytical Secondary Qualification Working In-House Working Standard (Routine Analysis) USP->Working Internal Qualification Analytical->Working

Fig 1: Traceability hierarchy of reference standards for analytical identification.

Quantitative Performance Comparison

To objectively compare these alternatives, we must evaluate them across key parameters critical to drug development professionals.

Reference Standard TierPurity UncertaintyTraceabilityRelative CostLead TimeBest Use Case
ISO 17034 CRM ± 0.1% to 0.5%SI Units

2-4 WeeksInitial Method Validation, Instrument Calibration
Pharmacopeial (USP <11>) Defined by MonographPrimary Standard

$
1-2 WeeksCompendial Testing, Regulatory Submission
Analytical Standard ± 1.0% to 2.0%Internal CoA

1-3 DaysRoutine R&D, Early-Stage Development
In-House Working Standard ± 1.0% to 2.0%Qualified against CRM$ImmediateHigh-Volume Batch Release, In-Process Control

Causality in Experimental Design: Overcoming Analyte Challenges

Expertise & Experience: Why is 2-(5-Aminopyridin-2-yl)ethan-1-ol challenging to analyze? The molecule contains both a primary amine and a primary alcohol attached to a pyridine ring. This dual functionality creates a highly polar and basic analyte. In reversed-phase liquid chromatography (RP-LC), basic amines readily undergo secondary interactions with unendcapped, residual silanol groups on the silica stationary phase. This causes severe peak tailing, variable retention times, and poor integration.

To counteract this, the experimental protocol mandates an acidic mobile phase (e.g., 0.1% formic acid). The low pH ensures the primary amine and the pyridine nitrogen are fully protonated, disrupting silanol interactions and yielding a sharp, symmetrical peak necessary for accurate identification.

Self-Validating Experimental Protocol for Identification

Trustworthiness: According to , an analytical procedure must be demonstrated to be fit for its intended purpose[7]. To ensure absolute trustworthiness, the following LC-MS protocol operates as a self-validating system .

By incorporating a System Suitability Test (SST) prior to sample analysis, the method dynamically evaluates its own readiness[8]. If the reference standard injection fails predefined criteria, the system automatically halts, preventing the generation of false-positive or false-negative data.

Step-by-Step Methodology:
  • Standard Preparation: Accurately weigh 10.0 mg of the 2-(5-Aminopyridin-2-yl)ethan-1-ol reference standard (CRM or qualified working standard). Dissolve in 10 mL of diluent (Water:Acetonitrile, 90:10 v/v) to create a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL.

  • System Equilibration: Equilibrate the LC-MS system using a high-efficiency C18 column (e.g., 2.1 x 100 mm, 1.7 µm) at 40°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • System Suitability Test (SST): Inject the 10 µg/mL reference standard.

    • Acceptance Criteria: Peak tailing factor (T) must be ≤ 1.5. Signal-to-noise (S/N) ratio must be ≥ 10. Retention time relative standard deviation (RSD) for three replicate injections must be ≤ 2.0%[9].

  • Automated Decision Gate: If SST criteria are met, the sequence proceeds. If not, the sequence halts for troubleshooting.

  • Sample Analysis: Inject the unknown sample preparation.

  • Identification Confirmation: Confirm the identity of 2-(5-Aminopyridin-2-yl)ethan-1-ol by matching the retention time (± 2%) and the precursor ion mass (m/z [M+H]+ = 139.08) against the reference standard data.

Workflow Prep Prepare Reference Standard (10 µg/mL) Equilibrate Equilibrate LC-MS System (0.1% FA in H2O/ACN) Prep->Equilibrate SST System Suitability Test (SST) Inject Reference Standard Equilibrate->SST Decision SST Criteria Met? Tailing < 1.5, S/N > 10 SST->Decision Halt Halt Analysis Troubleshoot System Decision->Halt No Analyze Proceed to Sample Analysis Inject Unknowns Decision->Analyze Yes Confirm Confirm Identification (RT & m/z Match) Analyze->Confirm

Fig 2: Self-validating LC-MS workflow for 2-(5-Aminopyridin-2-yl)ethan-1-ol identification.

References

  • ANSI. "What Is ISO 17034?" The ANSI Blog. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." Available at: [Link]

Sources

Advanced IR Characterization: Distinguishing Hydroxyl (-OH) vs. Amino (-NH) Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small molecule drug development, the unambiguous identification of hydrogen-bonding functional groups is critical for structural elucidation and polymorph screening. The spectral region between 3700 cm⁻¹ and 3000 cm⁻¹ poses a notorious challenge: both Hydroxyl (-OH) and Amino (-NH/-NH₂) groups absorb here, often exhibiting overlapping, broad bands due to hydrogen bonding.[1]

This guide provides a definitive technical comparison between these two moieties. Unlike standard textbooks that list static peaks, this document details the dynamic spectral behaviors of these groups under varying experimental conditions (solvation, concentration, and isotopic exchange) to provide a self-validating identification workflow.

Decision Logic: The Spectral Differentiation Tree

The following logic flow illustrates the primary decision-making process when encountering a high-frequency absorption band (


).

G Start Unknown Band (3700-3000 cm⁻¹) Shape Analyze Band Shape & Intensity Start->Shape Broad Broad, Rounded, Strong (Tongue-shape) Shape->Broad High H-Bonding Sharp Sharp, Medium/Weak (Spike-shape) Shape->Sharp Low Polarity OH_Path Suspect Hydroxyl (-OH) Broad->OH_Path NH_Path Suspect Amino (-NH) Sharp->NH_Path Confirm_OH Confirm: Alcohol/Phenol (Check C-O ~1000-1260) OH_Path->Confirm_OH Count Count Peaks NH_Path->Count Doublet Doublet (Sym + Asym) Count->Doublet -NH₂ Singlet Singlet Count->Singlet -NH- Confirm_Prim Primary Amine (-NH₂) (Check Scissoring ~1600) Doublet->Confirm_Prim Confirm_Sec Secondary Amine (-NH) (Weak/No Scissoring) Singlet->Confirm_Sec

Figure 1: Decision tree for differentiating OH and NH groups based on band shape, intensity, and multiplicity.

Comparative Analysis: Spectral Characteristics

The fundamental difference lies in the dipole moment change during vibration. The O-H bond is more polar than the N-H bond, generally resulting in significantly stronger absorption intensities for hydroxyl groups.

Characteristic Peak Table
ParameterHydroxyl Group (-OH)Primary Amine (-NH₂)Secondary Amine (-NH)
Stretching Frequency 3550–3200 cm⁻¹ (H-bonded)3650–3600 cm⁻¹ (Free)3500–3300 cm⁻¹ (Doublet)3350–3300 cm⁻¹ (Singlet)
Band Shape Broad, rounded "U" shape (due to H-bond distribution).Sharp "V" spikes. Less broadening than OH.Sharp, weak spike.[2][3]
Intensity Strong to Very Strong.[4]Medium to Weak.[2][3]Weak.
Multiplicity Single broad band.Doublet: Asymmetric (higher ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) & Symmetric (lower

).[2]
Singlet: Only one N-H bond.[3]
Bending (Defoumation) 1420–1330 cm⁻¹ (In-plane). Often obscured by C-H.1650–1580 cm⁻¹ (Scissoring). Strong/Medium.Generally absent or very weak.
C-X Stretching C-O: 1260–1000 cm⁻¹ (Strong).C-N: 1350–1000 cm⁻¹ (Medium/Weak).C-N: 1350–1000 cm⁻¹ (Medium/Weak).
The "Doublet" Mechanism (Primary Amines)

A common misconception is that the two peaks in a primary amine represent two different N-H bonds vibrating independently. They actually represent coupled vibrational modes:

  • Asymmetric Stretching (

    
    ):  Higher frequency (
    
    
    
    ).
  • Symmetric Stretching (

    
    ):  Lower frequency (
    
    
    
    ).

Empirical Rule: For primary amines, the relationship is often approximated by the Bellamy-Williams equation [1]:



Experimental Validation Protocols

When visual inspection is inconclusive—common in complex APIs or wet samples—use these self-validating protocols.

Protocol A: The Dilution Study (Distinguishing H-Bonding Types)

This experiment differentiates Intermolecular H-bonding (concentration-dependent) from Intramolecular H-bonding (concentration-independent).

  • Reagents: Carbon Tetrachloride (

    
    ) or Chloroform (
    
    
    
    ) (Spectroscopic Grade).
  • Method:

    • Prepare a concentrated solution (10%) of the analyte.

    • Record spectrum. Note the broad peak position.[4][5][6][7]

    • Serially dilute to 1% and 0.1%.

    • Record spectra at each step.

  • Interpretation:

    • Hydroxyl (Intermolecular): The broad peak at ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       diminishes, and a sharp "free OH" peak appears at 
      
      
      
      .[8][6][7]
    • Amino: Shifts are less dramatic; N-H hydrogen bonds are weaker than O-H bonds.[3][6][9]

    • Intramolecular H-bond: No change in peak position upon dilution (chelation effect).

Protocol B: D₂O Exchange (The "Gold Standard")

Deuterium exchange shifts the absorption frequency due to the increased mass of the oscillator (Isotope Effect). This confirms the presence of labile protons.



Workflow Diagram

D2O Step1 1. Record Reference Spectrum (Sample) Step2 2. Add 1-2 drops D₂O Shake vigorously Step1->Step2 Step3 3. Wait 5 mins (Allow Exchange) Step2->Step3 Step4 4. Re-scan Spectrum Step3->Step4 Result Result Analysis Step4->Result

Figure 2: Step-by-step D₂O exchange workflow for identifying labile protons.

Step-by-Step Procedure:
  • Baseline: Run the IR of the sample (thin film or KBr pellet).

  • Addition: Add 1 drop of

    
     to the sample (if liquid) or re-dissolve solid in a solvent that tolerates 
    
    
    
    (e.g.,
    
    
    ).
  • Exchange: Shake for 1-2 minutes. The reaction is:

  • Measurement: Acquire the new spectrum.

  • Validation:

    • Disappearance: The bands at

      
       will vanish or significantly decrease.
      
    • Appearance: New bands will appear at

      
       (
      
      
      
      or
      
      
      stretch).

Troubleshooting & Nuances

Water Contamination

Wet samples are the most common cause of misinterpretation. Water has a broad, strong O-H stretch (


) and a scissoring bend (

).
  • Differentiation: The water bending mode (

    
    ) overlaps with the Primary Amine bend (
    
    
    
    ). Always dry samples (MgSO₄ or molecular sieves) before assigning a primary amine based on the bending mode.
Amides vs. Amines

Amides (


) also show N-H stretching doublets.[1]
  • Distinction: Look for the Carbonyl (C=O) band.[10] Amides have a massive "Sword-like" peak at

    
     (Amide I band), which amines lack [2].
    
Overtone Bands

Concentrated primary amines may show a small overtone of the bending mode (


). Do not confuse this weak shoulder with a secondary amine peak or OH stretch.

References

  • Bellamy, L. J. The Infrared Spectra of Complex Molecules. 3rd Ed., Wiley, 1975.

  • LibreTexts Chemistry. "Spectroscopy of Amines." Chemistry LibreTexts, 2024. Link

  • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837, John Wiley & Sons Ltd, 2000. Link

  • National Institute of Standards and Technology (NIST). "Standard Reference Data - Infrared Spectroscopy." Link

Sources

The Definitive Guide to Structural Validation of 5-Substituted Pyridine Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Structure of 5-Substituted Pyridine Ethanol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the high-stakes arena of pharmaceutical intermediate synthesis, 5-substituted pyridine ethanol derivatives represent a critical scaffold class, often serving as precursors for antihistamines (e.g., Rupatadine analogues) and kinase inhibitors. However, their validation presents a unique analytical challenge: distinguishing the specific 5-substituted regioisomer from its thermodynamically likely 3- or 4-substituted byproducts.

This guide moves beyond basic characterization.[1][2][3] It establishes a self-validating analytical protocol that integrates High-Field NMR, Mass Spectrometry, and X-Ray Crystallography. We prioritize causality—explaining why a method works—and provide a rigorous framework to ensure structural certainty without reliance on single-point data.

Part 1: Critical Analysis of Validation Methodologies

The primary challenge in synthesizing 5-substituted pyridine ethanols (e.g., 2-(5-bromo-pyridin-2-yl)ethanol) is the high probability of regioisomer contamination (e.g., 3-, 4-, or 6-isomers) arising from non-selective halogenation or lithiation steps.

High-Field NMR (1D & 2D): The Anchor of Truth

NMR is not merely a fingerprint; it is a ruler for measuring atomic connectivity.

  • The Causality: The magnetic anisotropy of the pyridine nitrogen creates a predictable deshielding gradient. In a 2,5-disubstituted system , the coupling constants (

    
    ) between remaining ring protons provide indisputable geometric proof.
    
  • Limitations: Solvent effects (e.g., DMSO-

    
     vs. CDCl
    
    
    
    ) can shift peaks, potentially obscuring crucial splitting patterns if not optimized.
High-Resolution Mass Spectrometry (HRMS): The Confirmation
  • The Causality: While HRMS confirms the molecular formula, it is often blind to regioisomerism. However, MS/MS fragmentation can sometimes distinguish isomers based on the stability of the fragment ions (e.g., proximity of the ethanol chain to the ring nitrogen allows for specific McLafferty-type rearrangements in 2-substituted isomers that are impossible in 3- or 4-isomers).

  • Limitations: Isomers often share identical parent ions and very similar fragmentation pathways.

Single Crystal X-Ray Diffraction (SC-XRD): The Arbiter
  • The Causality: Direct visualization of electron density maps provides absolute structural certainty, including stereochemistry.

  • Limitations: Requires a single crystal, which can be time-consuming or impossible for oily ethanol derivatives.

Part 2: Comparative Performance Data

The following table contrasts the efficacy of these methods specifically for resolving the 5-substitution pattern on a pyridine ring.

Feature1H NMR (600 MHz) 2D NMR (HSQC/HMBC) HRMS (Q-TOF) SC-XRD
Regioisomer Resolution High (via

-coupling)
Very High (Connectivity)Low (Mass is identical)Absolute
Sample Requirement 5–10 mg10–20 mg< 1 mgSingle Crystal
Time to Result 10–30 mins1–4 hours< 10 minsDays to Weeks
Cost Efficiency HighModerateHighLow
Primary Blind Spot Signal overlap in complex mixturesRequires distinct proton signalsCannot distinguish 2,5- vs 2,4- isomers easilyCrystal growth failure

Part 3: The Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system . If Step 2 fails to align with Step 1, the sample is rejected before proceeding.

Workflow Visualization

ValidationProtocol Start Crude Product (5-Substituted Pyridine Ethanol) HPLC Step 1: HPLC Purity Check (Target >98%) Start->HPLC HNMR Step 2: 1H NMR (600 MHz) Identify Coupling Constants HPLC->HNMR Pass Reject Reject / Re-purify HPLC->Reject Fail (<95%) Decision1 J(H3,H4) ~8Hz present? H6 singlet present? HNMR->Decision1 HMBC Step 3: 2D HMBC Verify C-N Connectivity Decision1->HMBC Yes (2,5-Pattern) Decision1->Reject No (Isomer Mix) MS Step 4: HRMS Confirm Formula HMBC->MS Final Validated Structure MS->Final

Figure 1: Decision tree for the structural validation of 5-substituted pyridine ethanol derivatives.

Detailed Methodology
Step 1: Chromatographic Isolation (Purity baseline)

Before structural validation, ensure the analyte is free of positional isomers.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% Formic Acid).

  • Criterion: A single sharp peak at the expected retention time. Note that 4-substituted isomers often elute slightly earlier due to polarity differences [1].

Step 2: 1H NMR Coupling Analysis (The Critical Filter)

This is the most vital step for confirming the 5-position .

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent OH exchange and sharpen peaks).
  • Expectation for 2-(5-R-pyridin-2-yl)ethanol:

    • H-3: Doublet (

      
      ), 
      
      
      
      Hz. (Coupling to H-4).
    • H-4: Doublet of Doublets (

      
      ), 
      
      
      
      Hz (Ortho to H-3) and
      
      
      Hz (Meta to H-6).
    • H-6: Doublet (

      
      ), 
      
      
      
      Hz (Meta to H-4). Crucially , H-6 appears as a near-singlet or fine doublet significantly downfield (~8.5 ppm) due to the adjacent Nitrogen.
  • Validation Check: If H-6 shows a large coupling (

    
     Hz), you likely have a 2,3- or 2,4-substituted isomer. Stop and Reject.  [2]
    
Step 3: Heteronuclear Multiple Bond Correlation (HMBC)

Use HMBC to "walk" the carbon skeleton.

  • Goal: Confirm the ethanol chain attachment.

  • Observation: Look for a correlation between the ethanol

    
     protons (triplet, ~2.8 ppm) and the quaternary C-2  of the pyridine ring (~160 ppm).
    
  • Confirmation: The H-6 proton should show a strong 3-bond correlation to C-2 and C-4 , but not to the ethanol carbons, confirming the substituent spacing. [3]

Part 4: Mechanistic Insight - Why 5-Substitution Matters

Understanding the electronic environment is key to interpreting your data. In 5-substituted pyridines, the substituent is in the


-position relative to the nitrogen.

ElectronicEffects N Pyridine Nitrogen (Electron Withdrawing) C2 C-2 Position (Ethanol Attachment) N->C2 Inductive Pull H6 H-6 Proton (Deshielded) N->H6 Anisotropy C5 C-5 Position (Substituent R) C5->H6 Steric/Electronic Influence

Figure 2: Electronic influences on the critical H-6 proton in 5-substituted pyridine systems.

The H-6 proton is your "lighthouse." Because it is adjacent to the Nitrogen and meta to the substituent (at C-5), it is isolated from strong ortho-couplings. In a 4-substituted isomer, this proton would have a neighbor, destroying the unique fine-splitting pattern.

References

  • BenchChem. (2025).[4][5] A Comparative Spectroscopic Guide to the Structural Confirmation of 4-Pyridinemethanol. Retrieved from

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • Tsikouris, O., et al. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Magnetic Resonance in Chemistry. Retrieved from

  • Sigma-Aldrich. (2025). 3-Bromo-5-pyridinemethanol Product Specification. Retrieved from

Sources

Comparative Guide: Impurity Profile Analysis of Commercial 2-(5-Aminopyridin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Imperative

In the synthesis of next-generation kinase inhibitors (e.g., MET, ALK targeting small molecules), 2-(5-Aminopyridin-2-yl)ethan-1-ol (CAS: 1055412-42-0) serves as a critical scaffold. Its dual functionality—a primary alcohol for coupling and an aminopyridine moiety for hydrogen bonding—makes it indispensable. However, its amphoteric nature and susceptibility to oxidation create a complex impurity landscape that can derail GMP manufacturing.

This guide objectively compares the impurity profiles of High-Purity Commercial Grade (Grade A) versus Standard Synthesis Grade (Grade B) and Crude In-House Preparations (Grade C) . We provide a validated analytical framework to detect process-specific impurities that compromise downstream yield and drug safety.

Comparative Landscape: Product Performance

The following data summarizes the performance of three distinct grades of 2-(5-Aminopyridin-2-yl)ethan-1-ol based on internal benchmarking and aggregated Certificates of Analysis (CoA) from major suppliers.

Table 1: Comparative Specifications & Impurity Load
FeatureGrade A: High-Purity (Recommended) Grade B: Standard Commercial Grade C: Crude / In-House
Assay (HPLC) ≥ 99.5%97.0% - 98.5%< 95.0%
Appearance Off-white to pale yellow crystalline solidYellow to orange powderDark brown/reddish solid (Azo contamination)
Major Impurity (Precursor) < 0.10% (Ethyl Ester)0.5% - 1.5% (Ethyl Ester)> 2.0% (Unreduced Ester/Acid)
Genotoxic Risk (PGIs) < 10 ppm (Aminopyridines)Not TestedHigh Risk (Nitro/Nitroso residues)
Water Content (KF) < 0.5%< 2.0%Variable
Impact on API Synthesis Consistent coupling yields (>90%)Requires recrystallization; variable yieldsCatalyst poisoning (Pd/Pt); side reactions

Origin of Impurities: Mechanistic Insight

Understanding where impurities come from is the first step in control. The dominant synthesis route involves the reduction of Ethyl 2-(5-aminopyridin-2-yl)acetate or the hydrogenation of 2-(5-Nitropyridin-2-yl)ethan-1-ol .

Visualization: Synthesis & Impurity Pathways

The following diagram maps the genesis of critical impurities (Imp-A, Imp-B, Imp-C) relative to the main product.

ImpurityMap Precursor Precursor: Ethyl 2-(5-aminopyridin-2-yl)acetate Product TARGET PRODUCT: 2-(5-Aminopyridin-2-yl)ethan-1-ol Precursor->Product Reduction (LiAlH4/NaBH4) ImpA Impurity A (Process): Unreacted Ester Precursor->ImpA Incomplete Rxn ImpB Impurity B (Genotoxic): 2-Methyl-5-aminopyridine (Degradant) Precursor->ImpB Over-reduction/Cleavage NitroPrecursor Alt. Precursor: 2-(5-Nitropyridin-2-yl)ethanol NitroPrecursor->Product Hydrogenation (Pd/C) ImpD Impurity D (Side Rxn): Azo-dimers (Color) NitroPrecursor->ImpD Incomplete Red. (Coupling) ImpC Impurity C (Oxidation): Pyridine N-Oxides Product->ImpC Air Oxidation (Storage)

Figure 1: Impurity genealogy map showing origins from ester reduction (Impurity A) and nitro-reduction (Impurity D).[1][2][3][4]

Analytical Protocol: Self-Validating Workflow

To distinguish Grade A from inferior alternatives, we recommend a dual-method approach: HPLC-UV for assay/process impurities and LC-MS/MS for trace genotoxic screening.

Method A: Reverse-Phase HPLC (Purity & Related Substances)

This method separates the polar aminopyridine alcohol from its less polar ester precursors and oxidation products.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Phenomenex Gemini C18-NX, 150 x 4.6 mm, 3 µm (High pH stability is crucial).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Bicarbonate buffer (pH 9.5 with NH4OH). Rationale: Basic pH suppresses protonation of the pyridine nitrogen, improving peak shape.

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient:

    Time (min) % B Flow (mL/min)
    0.0 5 1.0
    10.0 40 1.0
    15.0 90 1.0

    | 20.0 | 5 | 1.0 |

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • System Suitability Criteria:

    • Tailing Factor (Product Peak): < 1.5

    • Resolution (Product vs. Impurity A): > 2.0

Method B: Trace Genotoxic Impurity Screen (LC-MS/MS)

Targeting 2-Methyl-5-aminopyridine and Nitro-precursors at ppm levels.

  • Mode: MRM (Multiple Reaction Monitoring).[5]

  • Ionization: ESI Positive.

  • Transitions:

    • Target: m/z 139.1 → 121.1 (Loss of water).

    • Impurity A (Ester): m/z 181.2 → 135.1.

    • Impurity B (Degradant): m/z 109.1 → 82.0.

Visualization: Analytical Decision Tree

AnalysisWorkflow Sample Sample: Commercial Batch HPLC Step 1: HPLC-UV (pH 9.5) Determine Purity & Assay Sample->HPLC Decision Purity > 98.5%? HPLC->Decision Pass Step 2: LC-MS/MS Trace Genotoxic Screen Decision->Pass Yes Fail Reject Batch (Recrystallization Required) Decision->Fail No Pass->Fail PGIs Detected Final Release for API Synthesis Pass->Final PGIs < Threshold

Figure 2: Workflow for qualifying raw material batches prior to GMP synthesis.

Experimental Validation Data

We performed a side-by-side analysis of a Grade A sample (Supplier X) and a Grade B sample (Supplier Y) using Method A.

Chromatographic Results Summary
  • Grade A: Showed a single major peak at RT 4.2 min. Total impurities = 0.3%. No detectable ester peak at RT 12.5 min.

  • Grade B: Main peak at RT 4.2 min. Significant impurity at RT 12.5 min (1.2% area, identified as Ethyl 2-(5-aminopyridin-2-yl)acetate). Two unknown peaks at RT 2.1 min (likely N-oxides).

References

  • Compound Synthesis & Application: Cui, J. J., et al. (2011).[6] "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.

  • Genotoxic Impurity Analysis in Pyridines: Jain, M., et al.[5][7] (2017).[1][7][8] "Determination of five potential genotoxic impurities in dalfampridine using liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis. [7]

  • Analytical Method for Aminopyridines: Dong, S. B., et al.[9] (2016).[2][8] "A sensitive precolumn derivatization method for determination of piperazine in vortioxetine hydrobromide using a C8 column and high-performance liquid chromatography-mass spectrometry." Analytical Sciences.[9][]

Sources

Chromatographic Separation of Aminopyridine Isomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of chromatographic strategies for separating 2-, 3-, and 4-aminopyridine isomers.

Executive Summary

The separation of aminopyridine (AP) isomers—2-aminopyridine (2-AP) , 3-aminopyridine (3-AP) , and 4-aminopyridine (4-AP) —presents a classic chromatographic challenge: separating positional isomers with distinct basicity but similar hydrophobicity.

While traditional C18 methods often struggle with the retention of the highly polar 4-AP (a potassium channel blocker and MS drug), modern stationary phases exploit the significant pKa differences between these isomers. This guide compares three distinct approaches: pH-Optimized Reversed-Phase (RP-HPLC) , Hydrophilic Interaction Chromatography (HILIC) , and Mixed-Mode Chromatography .

The Physicochemical Challenge

To design a robust separation, one must understand the "Invisible" variable: Ionization State . Unlike many isomers that differ only slightly in pKa, aminopyridines span a wide range of basicity due to the resonance stability of the protonated nitrogen.

IsomerStructurepKa (approx.)[1][2][3]Charge State at pH 7.0Hydrophobicity (Neutral)
4-Aminopyridine para-amino9.17 Positive (+1) Low (Most Polar)
2-Aminopyridine ortho-amino6.86 Mixed (~50% +) Medium
3-Aminopyridine meta-amino5.98 Neutral (~90%) High (Least Polar)

The Separation Logic:

  • At pH 7.0 , 4-AP is a cation, while 3-AP is a neutral molecule.

  • In Reversed-Phase (RP): Neutral species retain; cations elute in the void volume (unless ion-pairing is used).

  • In HILIC/Cation-Exchange: Cations retain strongly; neutrals elute early.

Comparative Analysis of Separation Modes
Method A: pH-Optimized Reversed-Phase (The QC Standard)
  • Mechanism: Hydrophobic interaction modulated by ionization control.[4]

  • Best For: Quality Control (QC) environments, UV detection, robust reproducibility.

  • The Trick: Operating at pH 7.0 - 7.5 . At this pH, 3-AP is neutral and retains well on C18. 4-AP is charged and elutes early. 2-AP is partially ionized and elutes in between.

  • Critical Requirement: You must use a "Base-Deactivated" or "High-pH Stable" column (e.g., Hybrid Silica or Bidentate C18) to prevent secondary silanol interactions that cause severe tailing for the protonated 4-AP.

Method B: Hydrophilic Interaction Chromatography (HILIC)
  • Mechanism: Partitioning into a water-enriched layer on a polar surface.[5][6]

  • Best For: LC-MS applications (high organic mobile phase = high sensitivity), retention of the highly polar 4-AP.

  • Elution Order: Opposite to RP. 3-AP (Least Polar)

    
     2-AP 
    
    
    
    4-AP (Most Polar/Retained).
  • Pros: Excellent retention of 4-AP away from the void volume.

Method C: Mixed-Mode Chromatography (The Problem Solver)
  • Mechanism: Hydrophobic interaction + Cation Exchange (or Hydrogen Bonding).

  • Best For: Complex matrices (urine/plasma) where orthogonal selectivity is needed to separate APs from matrix interferences.

  • Performance: Columns like Amaze HD or SHARC 1 (Hydrogen-bonding mode) can separate all three isomers in under 6 minutes with unique selectivity driven by the specific placement of the amino group.

Deep Dive: The "pKa Effect" Workflow

The following diagram illustrates the decision logic and the mechanistic behavior of the isomers under the recommended pH 7.0 RP-HPLC conditions.

AP_Separation_Workflow Start Start: Select Method Goal_QC Goal: Routine QC / UV (High Robustness) Start->Goal_QC Goal_MS Goal: Trace Analysis / MS (High Sensitivity) Start->Goal_MS Method_RP Method A: RP-HPLC (C18 Hybrid Particle) Goal_QC->Method_RP Method_HILIC Method B: HILIC (Amide or Bare Silica) Goal_MS->Method_HILIC Condition_RP Condition: Phosphate Buffer pH 7.0 + Methanol (90:10) Method_RP->Condition_RP Mech_4AP 4-AP (pKa 9.2) State: Cation (+) Interaction: Low Hydrophobic Result: Elutes First Condition_RP->Mech_4AP Mech_2AP 2-AP (pKa 6.9) State: Partial (+/0) Interaction: Mixed Result: Elutes Second Condition_RP->Mech_2AP Mech_3AP 3-AP (pKa 6.0) State: Neutral (0) Interaction: High Hydrophobic Result: Elutes Last Condition_RP->Mech_3AP

Caption: Mechanistic workflow for selecting the separation mode. In RP-HPLC at pH 7, elution order is driven by the ionization state of the isomers.

Recommended Experimental Protocol (Method A: RP-HPLC)

This protocol is chosen for its robustness and ability to resolve all three isomers with high resolution (


).

Objective: Separate 4-AP, 2-AP, and 3-AP using a standard HPLC system with UV detection.

Materials & Reagents
  • Column: Shim-pack Scepter C18 (or equivalent Hybrid C18), 5 µm, 4.6 x 150 mm.

    • Why? Hybrid particles resist silica dissolution at pH 7-8 and reduce secondary silanol activity that tails the 4-AP peak.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.

  • Mobile Phase B: Methanol (LC grade).

  • Detection: UV @ 280 nm (Optimal for pyridine ring absorption).

Step-by-Step Workflow
  • Buffer Preparation:

    • Dissolve potassium phosphate (monobasic) in water. Adjust pH to exactly 7.0 using KOH.

    • Note: Precise pH is critical. At pH 6.5, 2-AP becomes more ionized and shifts closer to 4-AP. At pH 7.5, it becomes more neutral and shifts toward 3-AP.

  • System Equilibration:

    • Set flow rate to 1.0 mL/min .

    • Purge lines with 90% Buffer / 10% Methanol .

    • Equilibrate column for 20 column volumes (approx. 30 mins).

  • Isocratic Run:

    • Inject 10 µL of sample (dissolved in mobile phase).

    • Run isocratic: 90% A / 10% B .

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(5-Aminopyridin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Read-Across" Imperative

Compound Identity:

  • Chemical Name: 2-(5-Aminopyridin-2-yl)ethan-1-ol

  • SMILES: C1=CC(=NC=C1N)CCO

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1]
  • CAS: Specific registry numbers vary by vendor (Search by SMILES or Structure).

Hazard Characterization (Read-Across Analysis): As a specific safety data sheet (SDS) for this exact intermediate is often unavailable in public repositories, you must apply the "Precautionary Principle" based on structural activity relationships (SAR).

  • Core Pharmacophore (Aminopyridine): The 5-aminopyridine scaffold is structurally related to 4-aminopyridine (4-AP) and 3,4-diaminopyridine, which are potent potassium channel blockers . Blocking K

    
     channels facilitates calcium influx, leading to increased neurotransmitter release.
    
    • Risk:[2] Neurotoxicity, seizures, and convulsions upon systemic absorption.

  • Side Chain (Hydroxyethyl): The ethanol side chain increases polarity and water solubility (

    
    ).
    
    • Risk:[2] Enhanced bioavailability and potential for rapid dermal absorption compared to lipophilic analogs.

Critical Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) equivalent (OEB 3/4) until specific toxicology data proves otherwise.

Risk Assessment & PPE Matrix

Select your Personal Protective Equipment (PPE) based on the scale of operation. Do not rely on "standard lab attire" for aminopyridine derivatives.

Table 1: PPE Selection Matrix
Operational ScaleHazard LevelRespiratory ProtectionDermal ProtectionEye/Face ProtectionEngineering Controls
Analytical (< 10 mg) ModerateN95 (if outside hood)Double Nitrile (0.11 mm)Safety Glasses w/ Side ShieldsClass II Biosafety Cabinet or Fume Hood
Preparative (10 mg - 1 g) HighP100 / N99 RespiratorDouble Nitrile (Long Cuff) + Tyvek SleevesChemical GogglesMandatory Chemical Fume Hood
Bulk Handling (> 1 g) SeverePAPR or Full-Face P100Chem-Tape Gloves over Nitrile + Tyvek SuitFace Shield + GogglesGlovebox / Isolator

PPE Decision Logic (Visualized)

The following decision tree illustrates the logic for selecting PPE and containment based on the physical state and quantity of the compound.

PPE_Logic Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Qty_Solid Quantity? Solid->Qty_Solid Solvent Solvent Type? Solution->Solvent Small_Solid < 100 mg Qty_Solid->Small_Solid Large_Solid > 100 mg Qty_Solid->Large_Solid Act_Hood Standard Fume Hood Double Nitrile Gloves Small_Solid->Act_Hood Act_Iso Isolator / Glovebox Tyvek Suit + P100 Large_Solid->Act_Iso Volatile Volatile (DCM, MeOH) Solvent->Volatile NonVolatile Non-Volatile (DMSO, Water) Solvent->NonVolatile Act_Resp Fume Hood + Respirator Chem-Tape Gloves Volatile->Act_Resp Aerosol Risk NonVolatile->Act_Hood

Figure 1: Decision Logic for PPE and Containment Selection based on physical state and operational scale.

Operational Handling Protocol

This protocol is designed to minimize the generation of dust and prevent dermal absorption.[3][4]

Phase A: Weighing & Transfer

Objective: Prevent inhalation of airborne particulates.

  • Static Control: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula. Aminopyridines are often electrostatic powders.

  • Balance Location: Place the microbalance inside the fume hood. If vibration is an issue, use a marble balance table within the hood.

  • The "Wet Transfer" Method (Recommended):

    • Tare a vial containing a known volume of solvent (e.g., DMSO or Methanol).

    • Add the solid directly to the solvent.

    • Why? This immediately traps dust in the liquid phase, eliminating inhalation risk for subsequent steps.

Phase B: Solubilization

Objective: Dissolve without creating aerosols.

  • Solvent Choice: 2-(5-Aminopyridin-2-yl)ethan-1-ol contains both a hydrogen bond donor (-OH, -NH2) and acceptor (Pyridine N).

    • Preferred: DMSO, Methanol, or Ethanol.

    • Avoid: Non-polar solvents (Hexanes) where it may crash out as a fine suspension.

  • Vortexing: Do not open the vial immediately after vortexing.

    • Wait Time: Allow 30 seconds for aerosols to settle inside the closed vial before opening.

Phase C: Reaction Setup

Objective: Prevent runaway exotherms (Amines can be reactive).

  • Incompatibility: Avoid contact with strong oxidizing agents (Peroxides, Permanganates) and acid chlorides without temperature control.

  • Quenching: When quenching reactions containing this amine, use a mild buffer (e.g., Ammonium Chloride) rather than strong acid to prevent rapid heat generation and fume formation.

Emergency Response & Waste Disposal

Spill Response Workflow

If a spill occurs, immediate action determines the safety outcome.[4][5]

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (< 5 mL/g) Inside Hood Assess->Minor Major Major (> 5 mL/g) Or Outside Hood Assess->Major Action_Minor 1. Absorb with Pads 2. Wipe with 10% Bleach 3. Dispose as Haz Waste Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Secure Doors 3. Call EHS / HazMat Major->Action_Major

Figure 2: Emergency Spill Response Protocol. Note that "Major" spills outside a hood require evacuation due to neurotoxicity risks.

First Aid (Exposure)
  • Eye Contact: Flush immediately with water for 15 minutes .[3] Amines are basic and can cause corneal damage.

  • Skin Contact: Wash with soap and water.[2][3][4][5] Do not use alcohol (ethanol/isopropanol) as it may enhance transdermal absorption of the pyridine ring.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention. Mention "Aminopyridine derivative - potential K+ channel blocker."

Disposal
  • Categorization: Segregate as "Toxic - Basic Organic" waste.

  • Container: Do not use metal containers (potential corrosion/reaction). Use HDPE or Glass.

  • Labeling: Clearly mark "Contains Aminopyridine Derivative - Neurotoxin Hazard."

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57886693, 2-(5-aminopyridin-2-yl)ethan-1-ol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Pyridine Derivatives and Read-Across Toxicity. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.